1-acetyl-4-iodo-1H-pyrazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-iodopyrazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-4(9)8-3-5(6)2-7-8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBDZJOQOOMNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572049 | |
| Record name | 1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98027-52-2 | |
| Record name | 1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-acetyl-4-iodo-1H-pyrazole from 4-iodopyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 1-acetyl-4-iodo-1H-pyrazole from 4-iodopyrazole. This guide provides a comprehensive overview of a standard laboratory procedure for the N-acetylation of 4-iodopyrazole, complete with a detailed experimental protocol, and quantitative data presented for easy comparison. The logical workflow of the synthesis is also visualized.
Introduction
This compound is a valuable building block in synthetic organic chemistry and medicinal chemistry. The presence of the acetyl group at the N1 position of the pyrazole ring and an iodine atom at the C4 position offers two distinct points for further chemical modification. The acetyl group can act as a protecting group or influence the electronic properties of the pyrazole ring. The iodo-substituent provides a versatile handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of a wide range of functional groups. This dual functionality makes this compound a key intermediate in the synthesis of complex heterocyclic compounds with potential biological activities.
Reaction Scheme
The synthesis of this compound from 4-iodopyrazole is a direct N-acetylation reaction. This is typically achieved by treating 4-iodopyrazole with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base or a catalyst.
General Reaction Scheme for the N-acetylation of 4-iodopyrazole.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound from 4-iodopyrazole using acetic anhydride.
Materials:
-
4-iodopyrazole
-
Acetic anhydride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel or syringe
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column and accessories
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-iodopyrazole (1.0 eq) in a suitable anhydrous aprotic solvent such as dichloromethane or pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acetylating Agent: To the cooled and stirring solution, add acetic anhydride (1.1-1.5 eq) dropwise. If not using pyridine as the solvent, add a suitable base like triethylamine (1.1-1.5 eq) to the reaction mixture prior to the addition of acetic anhydride.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Yields are representative and can vary based on reaction scale and optimization.
| Parameter | Value |
| Reactant | 4-iodopyrazole |
| Reagent | Acetic Anhydride |
| Base | Pyridine / Triethylamine |
| Solvent | Dichloromethane / Pyridine |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2 - 12 hours |
| Typical Yield | 75 - 90% |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the synthesis process.
Caption: Workflow for the synthesis of this compound.
This guide provides a foundational understanding for the synthesis of this compound. Researchers should adapt and optimize the described protocol based on their specific laboratory conditions and available resources. Standard laboratory safety precautions should be followed at all times.
Spectroscopic and Synthetic Profile of 1-acetyl-4-iodo-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 1-acetyl-4-iodo-1H-pyrazole. This molecule is a valuable building block in medicinal chemistry and drug discovery, and a thorough understanding of its characterization is essential for its application in the synthesis of novel pharmaceutical agents. This document presents a compilation of known and predicted spectroscopic data, detailed experimental protocols for its synthesis and analysis, and a visual representation of the analytical workflow.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound. While experimental spectra for this specific compound are not widely published, the data presented here is a combination of available information and predictions based on the analysis of its constituent parts: the 4-iodo-1H-pyrazole core and the N-acetyl group, as well as data from closely related analogs.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~ 8.1 - 8.3 | Singlet | 1H | H-5 | The acetyl group at N-1 will deshield the adjacent H-5 proton. |
| ~ 7.7 - 7.9 | Singlet | 1H | H-3 | The iodine at C-4 will influence the chemical shift of the adjacent H-3 proton. |
| ~ 2.6 - 2.8 | Singlet | 3H | -COCH₃ | Typical range for an N-acetyl methyl group. |
A ¹H NMR spectrum for this compound is available, which supports the presence of protons in the aromatic and aliphatic regions.[1]
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~ 168 - 172 | C=O (acetyl) | Expected range for an amide carbonyl carbon. |
| ~ 140 - 145 | C-5 | Deshielded due to the adjacent N-acetyl group. |
| ~ 130 - 135 | C-3 | Influenced by the adjacent iodine atom. |
| ~ 65 - 75 | C-4 | The carbon bearing the iodine atom is expected to be significantly shielded. |
| ~ 22 - 25 | -COCH₃ | Typical range for an acetyl methyl carbon. |
Table 3: Infrared (IR) Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3200 | Medium | C-H stretching (pyrazole ring) |
| ~ 1700 - 1730 | Strong | C=O stretching (amide I band) |
| ~ 1500 - 1600 | Medium | C=C and C=N stretching (pyrazole ring) |
| ~ 1250 - 1350 | Strong | C-N stretching |
| ~ 500 - 600 | Medium | C-I stretching |
Table 4: Mass Spectrometry (MS) Data (Predicted)
| m/z | Interpretation |
| 250 | [M]⁺ (Molecular ion) |
| 208 | [M - CH₂=C=O]⁺ (Loss of ketene) |
| 127 | [I]⁺ |
| 43 | [CH₃CO]⁺ (Acetyl cation) |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent spectroscopic analysis.
Synthesis of this compound
This procedure is adapted from general methods for the N-acetylation of pyrazoles and other nitrogen-containing heterocycles.
Materials:
-
4-iodo-1H-pyrazole
-
Acetic anhydride
-
Pyridine (or other suitable base)
-
Dichloromethane (or other suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-iodo-1H-pyrazole (1.0 eq) in dichloromethane, add pyridine (1.2 eq) at 0 °C under a nitrogen atmosphere.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford pure this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence should be used. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-acetyl-4-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Predicted NMR Data
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In 1-acetyl-4-iodo-1H-pyrazole, the electron-withdrawing effects of the acetyl group at the N1 position and the iodine atom at the C4 position, combined with the inherent aromaticity of the pyrazole ring, dictate the expected chemical shifts.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals: two singlets for the pyrazole ring protons and one singlet for the methyl protons of the acetyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 7.8 - 8.2 | Singlet |
| H-5 | 8.0 - 8.4 | Singlet |
| -COCH₃ | 2.6 - 2.8 | Singlet |
The downfield chemical shifts of the H-3 and H-5 protons are attributed to the deshielding effect of the aromatic pyrazole ring and the electron-withdrawing acetyl group. The iodine at the C4 position will also influence the electronic environment and contribute to the specific chemical shifts.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Five distinct signals are expected for the five carbon atoms in this compound.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 140 - 145 |
| C-4 | 60 - 65 |
| C-5 | 130 - 135 |
| -C=O | 168 - 172 |
| -CH₃ | 21 - 24 |
The C-4 carbon is expected to be significantly shielded due to the "heavy atom effect" of the directly attached iodine. The carbonyl carbon of the acetyl group will appear at a characteristic downfield chemical shift.
Experimental Protocols
A standardized protocol is crucial for acquiring high-quality and reproducible NMR data.
Sample Preparation:
-
Weigh approximately 5-15 mg of the solid this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.
-
For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field, which is critical for obtaining sharp signals.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including spectral width, acquisition time, and the number of scans. For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.
Visualization of Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the NMR data tables.
Physical and chemical properties of 1-acetyl-4-iodo-1H-pyrazole
An In-depth Technical Guide to 1-acetyl-4-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of this compound. It is intended to be a valuable resource for researchers and professionals involved in synthetic chemistry and drug discovery, highlighting the compound's role as a versatile intermediate.
Core Physical and Chemical Properties
This compound is a halogenated heterocyclic compound. The presence of the iodo group at the 4-position makes it a key building block for introducing the pyrazole scaffold into more complex molecules via cross-coupling reactions.[1]
| Property | Value |
| CAS Number | 98027-52-2 |
| Molecular Formula | C5H5IN2O |
| Molecular Weight | 236.01 g/mol |
| Exact Mass | 235.94466 u |
| Boiling Point | 293.594 °C at 760 mmHg |
| Density | 2.074 g/cm³ |
| Refractive Index | 1.687 |
| XLogP3 | 1.1 |
| InChI | InChI=1S/C5H5IN2O/c1-4(9)8-3-5(6)2-7-8/h2-3H,1H3 |
| SMILES | CC(=O)N1C=C(I)C=N1 |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While comprehensive spectral data is available from various suppliers, a summary of expected characteristics is provided below.[2]
| Spectroscopy | Description |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the acetyl protons (a singlet around 2.7 ppm) and the two protons on the pyrazole ring. The protons at the C3 and C5 positions will appear as singlets in the aromatic region, with their chemical shifts influenced by the acetyl and iodo substituents.[2] |
| ¹³C NMR | The carbon NMR spectrum will display signals for the acetyl methyl and carbonyl carbons, as well as three distinct signals for the pyrazole ring carbons. The carbon atom bonded to the iodine (C4) will show a characteristic downfield shift. |
| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the pyrazole ring.[3][4] |
| IR | The infrared spectrum will feature a prominent absorption band for the carbonyl (C=O) stretching of the acetyl group, typically in the range of 1700-1750 cm⁻¹. Other bands will correspond to C-H, C-N, and C=C stretching and bending vibrations of the pyrazole ring. |
Synthesis and Experimental Protocols
A selective and efficient method for the synthesis of 1-acyl-4-iodo-1H-pyrazoles has been developed, which involves the dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles.[1]
Experimental Protocol: Synthesis of 1-acyl-4-iodo-1H-pyrazoles[1]
This protocol is based on the method described by Waldo, Mehta, and Larock.[1]
Step 1: Synthesis of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles
-
A mixture of the corresponding 2-alkyn-1-one (1 equivalent) and acetylhydrazine (1.1 equivalents) is heated in toluene at 80 °C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole, which can be used in the next step without further purification.
Step 2: Dehydration and Iodination
-
The crude 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (1 equivalent) is dissolved in dichloromethane.
-
Lithium carbonate (Li₂CO₃, 2 equivalents) is added to the solution.
-
Iodine monochloride (ICl, 3 equivalents) is added, and the mixture is stirred at room temperature. Li₂CO₃ is crucial for neutralizing the HCl formed during the reaction.[1]
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is then quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure 1-acyl-4-iodo-1H-pyrazole.
References
- 1. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 2. This compound(98027-52-2) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Acetyl-4-iodo-1H-pyrazole (CAS 98027-52-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization, synthesis, and potential biological significance of 1-Acetyl-4-iodo-1H-pyrazole (CAS Number: 98027-52-2). While specific biological activity data for this compound is not extensively available in public literature, this guide extrapolates potential applications based on the well-documented activities of the pyrazole scaffold and its derivatives.
Compound Characterization
This compound is a substituted pyrazole, a class of five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The presence of an acetyl group at the 1-position and an iodine atom at the 4-position imparts specific chemical properties that make it a valuable intermediate in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 98027-52-2 | [1][2][3] |
| Molecular Formula | C₅H₅IN₂O | [3] |
| Molecular Weight | 236.01 g/mol | [3] |
| Appearance | Solid | N/A |
| Synonyms | 1-(4-Iodo-1H-pyrazol-1-yl)ethanone, 1-(4-Iod-1H-pyrazol-1-yl)ethanon | N/A |
Spectral Data
The structural confirmation of this compound is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.
¹H NMR Spectrum: A publicly available ¹H NMR spectrum for this compound confirms its structure. The expected signals would correspond to the acetyl methyl protons and the two protons on the pyrazole ring.
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through various methods established for the synthesis of substituted pyrazoles. A general and efficient method involves the iodination of an acetylated pyrazole precursor.
General Synthesis Workflow
The synthesis of this compound can be conceptualized as a two-step process, starting from a suitable precursor. This workflow is illustrated in the diagram below.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol for the Synthesis of 4-Iodopyrazoles
The following protocol is adapted from established methods for the synthesis of 4-iodopyrazoles and can be applied for the synthesis of the target compound.
Materials:
-
1-Acetyl-1H-pyrazole
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen gas
-
Standard laboratory glassware
-
Stirring apparatus
Procedure:
-
Reaction Setup: To a stirred solution of iodine (0.75 mmol) and sodium bicarbonate (0.75 mmol) in 5 mL of dichloromethane, add a solution of the appropriate α,β-alkynic hydrazone (a precursor to the pyrazole, 0.25 mmol) in 2 mL of dichloromethane.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere of Argon.
-
Reaction Time: Allow the solution to stir at room temperature for 2 hours.
-
Work-up: After the reaction is complete, the mixture is typically washed with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Note: This is a general procedure and may require optimization for the specific synthesis of this compound.
Biological Activity and Potential Applications in Drug Development
While no direct biological activity has been reported for this compound, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. The presence of the acetyl and iodo substituents can modulate the biological activity.
Known Biological Activities of Pyrazole Derivatives
Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including:
-
Anti-inflammatory: Many pyrazole-containing compounds are known to exhibit anti-inflammatory properties.[4][5]
-
Anticancer: Several pyrazole derivatives have been investigated as potential anticancer agents, with some showing activity against various cancer cell lines.[5][6]
-
Antimicrobial and Antifungal: The pyrazole nucleus is a common feature in compounds with antimicrobial and antifungal properties.[4][7]
-
Enzyme Inhibition: Pyrazoles are known to inhibit various enzymes, including kinases, which are important targets in drug discovery.[8][9]
The 4-iodo substitution, in particular, can enhance the biological activity of pyrazoles and provides a handle for further chemical modifications through cross-coupling reactions.[10]
Potential Signaling Pathway Involvement
Given the prevalence of pyrazole-based compounds as kinase inhibitors, it is plausible that this compound could interact with kinase signaling pathways. The general mechanism of action for many pyrazole-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby inhibiting its activity and downstream signaling.
Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrazole derivative.
Conclusion
This compound is a readily synthesizable compound with potential as a versatile building block in medicinal chemistry. While its specific biological activity remains to be elucidated, the extensive pharmacology of the pyrazole class of compounds suggests that it could be a valuable starting point for the development of novel therapeutic agents, particularly in the areas of inflammation, cancer, and infectious diseases. Further screening and biological evaluation of this compound are warranted to explore its full potential in drug discovery and development.
References
- 1. This compound | 98027-52-2 [chemicalbook.com]
- 2. acelybio.com [acelybio.com]
- 3. echemi.com [echemi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles: exhibiting anticancer activity through intracellular ROS scavenging and the mitochondria-dependent death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-acetyl-4-iodo-1H-pyrazole: Molecular Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-acetyl-4-iodo-1H-pyrazole is a key heterocyclic compound that serves as a versatile building block in organic synthesis and drug discovery. Its unique molecular architecture, featuring a pyrazole core functionalized with an acetyl group and an iodine atom, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its structure, synthesis, and potential applications, with a focus on detailed experimental protocols and data presentation for the scientific community.
Molecular Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The molecular formula is C₅H₅IN₂O.[1] The structure consists of a five-membered pyrazole ring, which is a di-unsaturated ring containing two adjacent nitrogen atoms. An acetyl group (CH₃CO) is attached to one of the nitrogen atoms (N1), and an iodine atom is substituted at the C4 position of the pyrazole ring.
The molecular structure can be represented by the SMILES string C(=O)(N1C=C(I)C=N1)C.[2]
Physicochemical and Spectroscopic Data
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 236.01 g/mol | [1] |
| Exact Mass | 235.94466 u | [1] |
| Boiling Point (predicted) | 293.594 °C at 760 mmHg | [1] |
| Refractive Index (predicted) | 1.687 | [1] |
Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are influenced by the electronic effects of the acetyl and iodo substituents on the pyrazole ring.
¹H NMR: The spectrum is expected to show two signals for the pyrazole ring protons and a singlet for the methyl protons of the acetyl group. The protons at the C3 and C5 positions of the pyrazole ring will appear as singlets, with their chemical shifts influenced by the adjacent iodine and acetyl groups.
¹³C NMR: The iodine atom at the C4 position is expected to cause a significant downfield shift for the C4 carbon in the ¹³C NMR spectrum.[3]
Synthesis of this compound
A selective and efficient method for the synthesis of 1-acyl-4-iodo-1H-pyrazoles involves the room temperature iodine monochloride (ICl)-induced dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles.[4][5] This method offers a direct route to the desired product under mild conditions.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the general procedure described by Waldo, Mehta, and Larock (2008).[4][5]
Step 1: Synthesis of 1-acetyl-5-hydroxy-4,5-dihydro-1H-pyrazole
-
To a solution of the appropriate 2-alkyn-1-one (1.0 mmol) in toluene (5 mL), add acetylhydrazine (2.0 mmol).
-
Heat the reaction mixture at 80 °C for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 1-acetyl-5-hydroxy-4,5-dihydro-1H-pyrazole.
Step 2: ICl-Induced Dehydration and Iodination
-
In a round-bottom flask, dissolve the 1-acetyl-5-hydroxy-4,5-dihydro-1H-pyrazole (0.25 mmol) in dichloromethane (2.5 mL).
-
Add lithium carbonate (Li₂CO₃, 2.0 equiv) to the solution.
-
Add iodine monochloride (ICl, 3.0 equiv) to the stirred mixture at room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography if necessary.
Synthetic Utility and Applications
1-acyl-4-iodo-1H-pyrazoles are valuable intermediates in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions.[4] The carbon-iodine bond at the C4 position provides a reactive handle for the introduction of various functional groups.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the iodine atom allows for facile participation in reactions such as the Sonogashira and Heck couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular scaffolds from the this compound core. This synthetic versatility makes it an attractive starting material for the development of novel pharmaceuticals and agrochemicals.[4]
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic route to this compound.
Utility in Cross-Coupling Reactions
This diagram depicts the general application of this compound in palladium-catalyzed cross-coupling reactions.
Caption: Cross-coupling reactions of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound(98027-52-2) 1H NMR spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 5. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of 1-Acetyl-4-iodo-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-acetyl-4-iodo-1H-pyrazole. Due to the limited availability of direct stability data for this specific compound, this guide leverages information from structurally related iodinated pyrazoles and established principles of drug stability and forced degradation studies. The information presented herein is intended to guide researchers in handling and storing this compound to ensure its integrity for research and development purposes.
Recommended Storage Conditions
To maintain the long-term purity and stability of solid this compound, the following storage conditions are recommended based on safety data sheets for analogous compounds.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential thermal degradation. |
| Light | Protect from light (e.g., store in an amber vial or a light-blocking container) | Aryl iodides can be light-sensitive, and exposure to light may induce de-iodination.[1] |
| Atmosphere | Store in a tightly sealed container in a dry environment. For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon). | To prevent moisture uptake, which could lead to hydrolysis of the acetyl group, and to minimize oxidation.[1] |
| Container | Use a well-sealed, non-reactive container (e.g., glass). | To prevent contamination and degradation from reactive container materials. |
Predicted Stability and Potential Degradation Pathways
The chemical structure of this compound, featuring both an acetyl group and an iodine atom on a pyrazole ring, suggests two primary pathways for degradation: hydrolysis of the acetyl group and de-iodination. Discoloration, such as turning yellow or brown, can be an indicator of degradation, potentially due to the formation of elemental iodine.[1]
De-iodination
The carbon-iodine bond in aryl iodides can be susceptible to cleavage, leading to the formation of 1-acetyl-1H-pyrazole and elemental iodine.[1] This process can be accelerated by:
-
Light Exposure: UV and ambient light can provide the energy needed to break the C-I bond.[1]
-
Thermal Stress: Elevated temperatures can increase the rate of de-iodination.[1]
-
Presence of Radicals: Radical initiators can promote the cleavage of the C-I bond.[1]
Hydrolysis
The acetyl group attached to the pyrazole nitrogen is an amide-like functionality and can undergo hydrolysis, particularly in the presence of acid or base, to yield 4-iodo-1H-pyrazole and acetic acid.
Predicted degradation pathways for this compound.
Solvent Stability
While specific experimental data for this compound is not available, the stability in various solvents can be predicted based on the behavior of similar compounds.[1]
| Solvent Type | Predicted Stability | Rationale |
| Aprotic, Non-polar (e.g., Hexane, Toluene) | High | Less likely to participate in degradation reactions. |
| Aprotic, Polar (e.g., Acetonitrile, Dichloromethane) | Moderate to High | Generally good for short-term storage and experiments, assuming high purity. |
| Protic (e.g., Methanol, Ethanol, Water) | Lower | Potential for solvolysis (hydrolysis or alcoholysis) of the acetyl group and may facilitate de-iodination.[1] |
Experimental Protocols for Stability Assessment
To obtain definitive stability data for this compound, a forced degradation study is recommended. Such studies are crucial for understanding the intrinsic stability of a molecule.
General Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study. The specific concentrations and durations may need to be optimized.
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Analytical instrumentation (e.g., HPLC-UV/MS, UPLC-MS/MS, ¹H NMR)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the solid compound and a solution to a light source (e.g., UV lamp or a photostability chamber).
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating analytical method (e.g., UPLC-MS/MS or HPLC-UV/MS) to quantify the remaining parent compound and detect any degradation products. Structural elucidation of major degradants can be performed using techniques like high-resolution mass spectrometry and NMR.
Workflow for a forced degradation study of this compound.
Analytical Methods for Purity and Stability Monitoring
A combination of chromatographic and spectroscopic techniques is recommended for assessing the purity and monitoring the stability of this compound.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV and Mass Spectrometric (MS) Detection: This is the preferred method for separating and quantifying the parent compound and its degradation products. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a good starting point for method development.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products, providing structural information about the degradants.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities or degradation products.
-
Differential Scanning Calorimetry (DSC): Can be employed to determine the purity of the solid material based on its melting point depression.
Summary of Quantitative Data
As specific quantitative stability data for this compound is not publicly available, the following table provides a framework for the types of data that should be generated through experimental studies.
| Stability Parameter | Condition | Expected Outcome/Data to be Generated |
| Shelf Life (Solid) | 2-8°C, protected from light and moisture | Purity (%) vs. time (months/years) |
| Solution Stability | Various solvents (e.g., Acetonitrile, Methanol) at specified temperatures | % Degradation vs. time (hours/days), Half-life (t₁/₂) |
| Forced Degradation | Acidic, Basic, Oxidative, Thermal, Photolytic | % Degradation, Number and identity of major degradation products |
Disclaimer: The information provided in this guide is based on the chemical properties of analogous compounds and general principles of chemical stability. It is essential for researchers to perform their own stability studies to determine the specific stability profile of this compound for their intended applications.
References
An In-depth Technical Guide to the Electrophilic Iodination of N-Acetylpyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the electrophilic iodination of N-acetylpyrazole, a critical transformation for synthesizing valuable intermediates in pharmaceutical and agrochemical research. Iodinated pyrazoles are versatile building blocks, particularly in cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This document details various experimental protocols, presents comparative data, and illustrates key reaction pathways to assist researchers in selecting and implementing the most suitable iodination strategy.
Introduction to Electrophilic Iodination of Pyrazoles
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is generally the most electron-rich and sterically accessible, thus favoring electrophilic attack at this site.[2] The introduction of an N-acetyl group can influence the reactivity of the pyrazole ring. While the acetyl group is generally considered electron-withdrawing, its impact on the electrophilic substitution of the pyrazole ring is a key consideration for optimizing reaction conditions.
The general mechanism for the electrophilic iodination of pyrazoles involves the generation of an electrophilic iodine species, which is then attacked by the electron-rich pyrazole ring to form a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the iodinated pyrazole.
Comparative Analysis of Iodination Methods
A variety of reagents and conditions have been developed for the iodination of pyrazoles. The choice of method depends on factors such as the desired regioselectivity, the electronic nature of the substituents on the pyrazole ring, and green chemistry considerations.[1] The following table summarizes the performance of several common iodination methods applicable to N-acetylpyrazole, based on reported data for analogous N-acyl and N-aryl pyrazoles.
| Method | Reagents | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |
| Iodine Monochloride (ICl) | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95% | C4 | Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base is crucial to neutralize HCl formed during the reaction.[1][3] |
| Molecular Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63 - 100% | C4 | A green and practical method that uses water as the solvent and generates water as the primary byproduct.[1] |
| Iodine/Ceric Ammonium Nitrate (CAN) | I₂, CAN | Acetonitrile | Reflux | Overnight | 79 - 98% | C4 | Highly effective for a range of substituted pyrazoles, including those with electron-withdrawing groups.[4][5][6] |
| N-Iodosuccinimide (NIS)/Acid | NIS, H₂SO₄ | Acetic Acid | Not specified | Not specified | - | C4 | Suitable for pyrazoles with functional groups sensitive to oxidative conditions.[2][7] |
| Iodine/Iodic Acid | I₂, HIO₃ | Acetic Acid/CCl₄ | Room Temp. | Not specified | - | C4 | An efficient method that proceeds without toxic waste.[7][8] |
Experimental Protocols
Detailed methodologies for key iodination experiments are provided below. These protocols are adapted from procedures reported for structurally similar pyrazoles and are expected to be effective for N-acetylpyrazole.
Method 1: Iodination using Iodine Monochloride (ICl)
This protocol is adapted from the procedure for the synthesis of 1-acyl-4-iodo-1H-pyrazoles.[1][3]
Materials:
-
N-acetylpyrazole
-
Iodine monochloride (ICl)
-
Lithium carbonate (Li₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-acetylpyrazole (1.0 equivalent) in dichloromethane, add lithium carbonate (2.0 equivalents).
-
To this stirred suspension, add iodine monochloride (3.0 equivalents).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Method 2: Iodination using Molecular Iodine and Hydrogen Peroxide
This environmentally friendly protocol utilizes water as the solvent.[1][9]
Materials:
-
N-acetylpyrazole
-
Iodine (I₂)
-
Hydrogen peroxide (30% aqueous solution)
-
Water
-
Sodium bisulfite (NaHSO₃)
Procedure:
-
Suspend N-acetylpyrazole (1.0 equivalent) in water.
-
Add iodine (0.5 equivalents) to the suspension.
-
Add hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Upon completion, treat the suspension with a 5% aqueous solution of sodium bisulfite to quench excess iodine.
-
The product can often be isolated by direct filtration and washing with water. If the product is soluble, extract with an appropriate organic solvent.
Method 3: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)
This method is highly effective for a range of substituted pyrazoles.[2]
Materials:
-
N-acetylpyrazole
-
Elemental iodine (I₂)
-
Ceric ammonium nitrate (CAN)
-
Acetonitrile
-
Dichloromethane
-
Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-acetylpyrazole (1.0 mmol) in acetonitrile (6 mL), add elemental iodine (330 mg, 1.3 mmol) and ceric ammonium nitrate (603 mg, 1.1 mmol).[2]
-
Reflux the reaction mixture overnight.[2]
-
After cooling to room temperature, remove the solvent in vacuo.[2]
-
Dissolve the residue in dichloromethane (15 mL).[2]
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (5 mL) to quench excess iodine, followed by water (10 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash column chromatography on silica gel.[2]
Reaction Mechanisms and Workflows
The electrophilic iodination of N-acetylpyrazole follows a classical electrophilic aromatic substitution pathway. The general workflow for these syntheses involves reaction setup, monitoring, workup, and purification.
Caption: Generalized mechanism of electrophilic iodination of N-acetylpyrazole.
Caption: A typical experimental workflow for the synthesis of 4-iodo-N-acetylpyrazole.
Potential Side Reactions and Troubleshooting
During the iodination of N-acetylpyrazole, several side reactions can occur, leading to lower yields or impure products.
-
Over-iodination: The pyrazole ring, if sufficiently activated, can undergo further iodination to yield di- or tri-iodinated products. This can be mitigated by careful control of the stoichiometry of the iodinating agent and reaction conditions.[4]
-
Deacylation: Under certain conditions, particularly with strong acids or bases, the N-acetyl group may be cleaved. The use of a non-nucleophilic base like lithium carbonate can help prevent this when acidic byproducts are formed.[4]
-
Reaction with other functional groups: If the N-acetylpyrazole substrate contains other susceptible functional groups, these may react with the iodinating agent.[4] It is important to choose a method with appropriate chemoselectivity.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield | Incomplete reaction; Decomposition of starting material or product; Deacylation. | Increase reaction time or temperature; Use a milder iodination method; Add a non-nucleophilic base if acidic byproducts are formed.[4] |
| Formation of multiple products | Over-iodination; Reaction at other positions; Presence of impurities in starting material. | Use stoichiometric amounts of the iodinating agent; Employ a more regioselective method; Purify the starting material. |
| Difficult purification | Similar polarity of product and byproducts. | Optimize the mobile phase for column chromatography; Consider derivatization to alter polarity for easier separation. |
Conclusion
The electrophilic iodination of N-acetylpyrazole is a key transformation for accessing valuable synthetic intermediates. This guide has provided a detailed overview of several effective methods, including the use of iodine monochloride, iodine/hydrogen peroxide, and iodine/CAN. By understanding the underlying mechanisms, experimental protocols, and potential challenges, researchers can select and optimize the most appropriate method for their specific synthetic goals. The provided data and workflows serve as a valuable resource for scientists and professionals in the field of drug development and chemical research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Substituted 1-Acyl-4-iodo-1H-pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of a key synthetic methodology for preparing substituted 1-acyl-4-iodo-1H-pyrazoles. These compounds are valuable intermediates in medicinal chemistry and materials science, primarily due to the pyrazole core's broad biological activity and the iodine atom's utility as a versatile handle for further functionalization, particularly in palladium-catalyzed cross-coupling reactions like Sonogashira and Heck couplings.[1][2]
Introduction
The pyrazole scaffold is a privileged structural motif found in numerous pharmaceutical and agrochemical agents.[2] The introduction of an iodine atom at the C-4 position of the pyrazole ring significantly enhances the synthetic utility of these heterocycles. The carbon-iodine bond is particularly reactive towards oxidative addition with palladium catalysts, making these molecules ideal substrates for building molecular complexity.[2] This guide focuses on a robust and selective two-step method for synthesizing 1-acyl-4-iodo-1H-pyrazoles from readily available 2-alkyn-1-ones.[1][2]
Primary Synthetic Pathway
The most prominently documented method proceeds via a two-step sequence: first, the synthesis of a 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole intermediate, followed by a tandem dehydration and iodination reaction to yield the final aromatic product.[1][2]
A logical diagram of the synthetic approach is presented below.
Caption: Overview of the two-step synthesis pathway.
Experimental Protocols
The following protocols are adapted from the work of Waldo, Mehta, and Larock (2008).[1][2]
Step 1: General Procedure for the Preparation of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles
This initial step involves the cyclocondensation of a 2-alkyn-1-one with acetylhydrazine.
Materials:
-
Substituted 2-alkyn-1-one (1.0 mmol)
-
Acetylhydrazine (2.0 mmol, 148.2 mg)
-
Toluene (5 mL)
Procedure:
-
Combine the 2-alkyn-1-one (1.0 mmol) and acetylhydrazine (2.0 mmol) in toluene (5 mL) in a suitable reaction flask.[2]
-
Heat the reaction mixture to 80 °C with stirring.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to afford the 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole.
Step 2: General Procedure for Dehydration/Iodination to form 1-Acyl-4-iodo-1H-pyrazoles
This step converts the non-aromatic dihydropyrazole intermediate into the final iodinated pyrazole product using iodine monochloride.
Materials:
-
1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (0.25 mmol)
-
Iodine monochloride (ICl, 3.0 equivalents)
-
Lithium carbonate (Li₂CO₃, 2.0 equivalents)
-
Dichloromethane (CH₂Cl₂) (2.5 mL)
Procedure:
-
To a solution of the 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (0.25 mmol) in dichloromethane (2.5 mL), add lithium carbonate (2.0 eq).[1][3]
-
To this stirred suspension, add iodine monochloride (3.0 eq).[1][3]
-
Stir the reaction mixture at room temperature. The use of Li₂CO₃ is crucial to neutralize the HCl formed during the reaction, which improves product selectivity.[1]
-
Monitor the reaction progress by TLC. Reaction times may vary depending on the substrate; electron-rich and sterically hindered substrates may require longer times.[1]
-
Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium thiosulfate).
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 1-acyl-4-iodo-1H-pyrazole.[3]
The general experimental workflow is visualized in the diagram below.
Caption: Experimental workflow for the ICl-mediated iodination.
Quantitative Data Summary
The described methodology is effective for a range of substrates bearing aryl and alkyl substituents. The yields for the second step (dehydration/iodination) are generally good to excellent.[1][2]
| Entry | R¹ Substituent | R² Substituent | Product | Yield (%) |
| 1 | Phenyl (Ph) | Phenyl (Ph) | 1-Acetyl-4-iodo-3,5-diphenyl-1H-pyrazole | 95 |
| 2 | 4-MeO-Ph | Phenyl (Ph) | 1-Acetyl-3-(4-methoxyphenyl)-4-iodo-5-phenyl-1H-pyrazole | 90 |
| 3 | 4-Cl-Ph | Phenyl (Ph) | 1-Acetyl-3-(4-chlorophenyl)-4-iodo-5-phenyl-1H-pyrazole | 94 |
| 4 | 2-Thienyl | Phenyl (Ph) | 1-Acetyl-4-iodo-5-phenyl-3-(thiophen-2-yl)-1H-pyrazole | 84 |
| 5 | Phenyl (Ph) | Methyl (Me) | 1-Acetyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole | 88 |
| 6 | Phenyl (Ph) | n-Butyl (n-Bu) | 1-Acetyl-5-butyl-4-iodo-3-phenyl-1H-pyrazole | 86 |
| 7 | Cyclohexyl | Phenyl (Ph) | 1-Acetyl-3-cyclohexyl-4-iodo-5-phenyl-1H-pyrazole | 85 |
Table adapted from J. Org. Chem. 2008, 73, 6666-6670.[1][2]
Alternative Iodination Reagents
While the ICl-induced dehydration/iodination is highly effective for this specific substrate class, other methods for the C-4 iodination of pyrazole rings exist for different substrates. These include:
-
Ceric Ammonium Nitrate (CAN) and Iodine: This system is highly regioselective for the C-4 position on 1-aryl-3-CF₃-1H-pyrazoles.[4][5][6]
-
n-Butyllithium and Iodine: This method typically results in exclusive iodination at the C-5 position by trapping an in-situ generated lithium pyrazolide.[3][4]
-
Hydrogen Peroxide and Iodine: An environmentally friendly protocol that uses water as a solvent, with the only byproduct being water.[3]
The choice of iodinating agent is highly dependent on the substitution pattern of the pyrazole ring and the desired regioselectivity.[7] For N-acylpyrazoles, acidic conditions can lead to deacylation, a side reaction that is mitigated in the featured protocol by the addition of lithium carbonate.[7]
References
- 1. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 2. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Acetyl Group as a Modulator of Pyrazole Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and materials science due to their wide array of biological activities and synthetic versatility. The functionalization of the pyrazole nucleus is a key strategy for modulating its physicochemical properties and, consequently, its reactivity and biological function. Among the various substituents, the acetyl group (CH₃CO) plays a pivotal role. Its introduction onto the pyrazole ring, either at a nitrogen (N-acetyl) or a carbon (C-acetyl) atom, significantly alters the electronic and steric landscape of the molecule. This guide provides a comprehensive overview of the role of the acetyl group in pyrazole reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
The Influence of the Acetyl Group on the Pyrazole Ring
The acetyl group is a moderately electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance stabilization of the carbonyl group. This electronic effect is fundamental to understanding its influence on the pyrazole ring's reactivity.
Electronic Effects
When attached to the pyrazole ring, the acetyl group withdraws electron density, a phenomenon known as a negative inductive (-I) and negative resonance (-R) effect. This has several important consequences:
-
Deactivation towards Electrophilic Aromatic Substitution: The pyrazole ring is inherently an electron-rich aromatic system, making it susceptible to electrophilic attack, primarily at the C4 position.[1][2] The electron-withdrawing nature of the acetyl group reduces the electron density of the ring, thereby deactivating it towards electrophilic substitution.[3][4] Reactions with electrophiles will consequently require harsher conditions compared to unsubstituted pyrazole.
-
Acidity of N-H Proton: For N-unsubstituted C-acetylpyrazoles, the electron-withdrawing acetyl group increases the acidity of the N1 proton, making it more susceptible to deprotonation by a base.[5]
-
Nucleophilicity of Ring Nitrogens: In N-acetylpyrazoles, the lone pair of the N1 nitrogen is delocalized into the acetyl carbonyl group, significantly reducing its nucleophilicity and basicity.[6]
Steric Effects
The acetyl group is bulkier than a hydrogen atom, and its presence can sterically hinder the approach of reagents to adjacent positions on the pyrazole ring, thereby influencing the regioselectivity of certain reactions.
Reactivity of Acetylpyrazoles
The presence of an acetyl group not only modifies the reactivity of the pyrazole ring but also serves as a versatile synthetic handle for further molecular elaborations.
Electrophilic Aromatic Substitution
As a deactivating group, the acetyl group directs incoming electrophiles to specific positions. In N-substituted C-acetylpyrazoles, electrophilic substitution is generally directed to the available C4 position.[7] Common electrophilic substitution reactions include:
-
Nitration: Introduction of a nitro group (NO₂), typically using a mixture of nitric acid and sulfuric acid.
-
Halogenation: Introduction of a halogen (e.g., Br, Cl), often with a Lewis acid catalyst.
-
Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid.
Nucleophilic Substitution
The pyrazole ring itself is generally not susceptible to nucleophilic aromatic substitution. However, the presence of strong electron-withdrawing groups, like the acetyl group, combined with a suitable leaving group on the ring, can facilitate such reactions, although this is less common.
More prevalent are nucleophilic acyl substitution reactions where the acetyl group itself is the electrophilic center.[8][9][10]
Reactions at the Acetyl Group
The carbonyl and methyl moieties of the acetyl group are reactive sites for a variety of transformations:
-
Condensation Reactions: The α-methyl group is acidic and can be deprotonated to form an enolate, which can then participate in aldol-type condensation reactions with aldehydes and ketones.[11][12][13]
-
Oxidation: The acetyl group can be oxidized to a carboxylic acid group, for instance, using strong oxidizing agents.[14]
-
Reduction: The carbonyl group can be reduced to a secondary alcohol or completely to an ethyl group using appropriate reducing agents.
-
Formation of Heterocycles: The acetyl group is a key precursor for the synthesis of fused heterocyclic systems, such as pyrazolopyridines, by reaction with bifunctional reagents.
Data on the Impact of Acetyl and Other Electron-Withdrawing Groups
While kinetic data on the reactivity of acetylpyrazoles is sparse in readily available literature, the impact of electron-withdrawing groups, including the acetyl group, is well-documented in the context of biological activity. The following table summarizes data illustrating how such groups modulate the biological potency of pyrazole derivatives.
| Compound Type | Substituent(s) | Biological Target/Activity | Quantitative Data | Reference(s) |
| Pyrazoline Derivative | N1-acetyl group in combination with polar substituents | Monoamine Oxidase (MAO) Inhibition | Appears to stabilize FAD bonding and improve efficacy | [3] |
| Dimethoxyphenyl on pyrazole ring vs. Hydroxyphenyl | MAO Inhibition | IC₅₀ = 1.0 x 10⁻⁷ M vs. IC₅₀ = 8.8 x 10⁻⁹ M | [3] | |
| Benzofuran pyrazole | Nitro and bromo groups (electron-withdrawing) | Antinociceptive (Pain inhibition) | 60% pain inhibition | [3] |
| Benzofuran pyrazole | Carbaldehyde group | Antinociceptive (Pain inhibition) | 35-50% pain inhibition | [3] |
| Phenyl ring on pyrazole template | Chloro and trifluoromethyl groups (electron-withdrawing) | Anti-inflammatory | ED₅₀ = 0.92 mmol/kg; IC₅₀ = 32.11 µM (for Chloro) | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1-Acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole
This protocol describes the synthesis of an N-acetylated pyrazoline from a chalcone, which is a common method.[15][16]
Materials:
-
Chalcone (1,3-diphenyl-2-propen-1-one)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Acetic anhydride ((CH₃CO)₂O)
-
Fly-ash:H₂SO₄ catalyst (or another suitable acid catalyst)
-
Dichloromethane
-
Benzene-hexane mixture for recrystallization
Procedure:
-
In a 50 mL beaker, combine equimolar quantities of the chalcone (e.g., 2 mmol) and hydrazine hydrate (2 mmol).
-
Add acetic anhydride (e.g., 1 mmol) and a catalytic amount of fly-ash:H₂SO₄ (e.g., 0.4 g).
-
Subject the mixture to microwave irradiation for 4-6 minutes at 550 watts.
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
Extract the organic layer with dichloromethane.
-
Evaporate the solvent to obtain the solid product.
-
Recrystallize the crude product from a benzene-hexane mixture to yield the pure 1-acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole.
Protocol 2: Friedel-Crafts Acylation of 1-Phenylpyrazole
This protocol outlines the C-acylation of an N-substituted pyrazole.[7][17][18]
Materials:
-
1-Phenylpyrazole
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Methylene chloride (CH₂Cl₂)
-
Ice
-
Concentrated HCl
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 100 mL round-bottom flask equipped with an addition funnel and a reflux condenser, place anhydrous aluminum chloride (1.1 equivalents) and 15 mL of methylene chloride.
-
Cool the mixture to 0°C in an ice/water bath.
-
Add a solution of acetyl chloride (1.1 equivalents) in 10 mL of methylene chloride dropwise to the cooled mixture over 10 minutes.
-
Following this, add a solution of 1-phenylpyrazole (1.0 equivalent) in 10 mL of methylene chloride dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15 minutes.
-
Carefully pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl.
-
Transfer the mixture to a separatory funnel and collect the organic layer.
-
Extract the aqueous layer with 20 mL of methylene chloride.
-
Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude 4-acetyl-1-phenylpyrazole.
-
The product can be further purified by distillation or chromatography.
Visualizations
Electrophilic Aromatic Substitution on C4-Acetyl-1-phenylpyrazole
Caption: General mechanism of electrophilic aromatic substitution on an acetylated pyrazole.
Experimental Workflow for Synthesis of Acetylpyrazole
Caption: A typical experimental workflow for the synthesis and subsequent functionalization of an acetylpyrazole.
Directing Effects of the Acetyl Group
Caption: Illustrating the deactivating and C4-directing effect of an acetyl group in electrophilic substitution.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmajournal.net [pharmajournal.net]
- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Solvent-Free Synthesis of Some1-Acetyl Pyrazoles -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 16. researchgate.net [researchgate.net]
- 17. websites.umich.edu [websites.umich.edu]
- 18. Friedel–Crafts Acylation [sigmaaldrich.com]
The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds playing a pivotal role in the design and development of new drugs. Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a "privileged scaffold." Its unique structural features and synthetic accessibility have made it a versatile framework for the creation of a multitude of biologically active molecules. This technical guide provides a comprehensive overview of the discovery of novel pyrazole-based scaffolds, detailing their synthesis, biological evaluation, and mechanisms of action in key signaling pathways.
The Significance of the Pyrazole Core
The pyrazole ring system is a key pharmacophore in numerous FDA-approved drugs, demonstrating its therapeutic relevance across a wide range of diseases.[1] Notable examples include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the phosphodiesterase inhibitor sildenafil.[1] The broad spectrum of pharmacological activities associated with pyrazole derivatives encompasses anti-inflammatory, anticancer, antimicrobial, antifungal, antioxidant, antiviral, and neuroprotective effects.[2][3] This versatility stems from the pyrazole ring's ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.
Synthesis of Novel Pyrazole Derivatives
The construction of the pyrazole core and its subsequent functionalization are critical steps in the drug discovery process. Various synthetic strategies have been developed to create diverse libraries of pyrazole-based compounds.
General Synthesis of 3,5-Diarylpyrazoles
A common and effective method for the synthesis of 3,5-diarylpyrazole derivatives involves the condensation of a chalcone with a hydrazine derivative.[4]
Experimental Protocol:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent (e.g., ethanol).
-
The reaction mixture is typically stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The resulting chalcone is then isolated by filtration or extraction.
-
-
Pyrazole Formation:
-
The synthesized chalcone is refluxed with hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent, such as glacial acetic acid or ethanol.[5][6]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated pyrazole product is collected by filtration, washed, and purified, typically by recrystallization.
-
Biological Evaluation of Pyrazole-Based Scaffolds
A critical aspect of drug discovery is the rigorous biological evaluation of newly synthesized compounds to determine their therapeutic potential. This involves a battery of in vitro and in vivo assays to assess their activity, selectivity, and cytotoxicity.
Anti-inflammatory Activity: In Vitro COX Inhibition Assay
Many pyrazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[7] A fluorometric assay is a common method to determine the inhibitory potency of these compounds.
Experimental Protocol (Fluorometric): [8]
-
Reagent Preparation:
-
Prepare a COX assay buffer, a solution of a fluorogenic probe, a cofactor solution, and a solution of arachidonic acid (substrate).
-
Dissolve the test pyrazole compounds and a reference inhibitor (e.g., celecoxib) in a suitable solvent like DMSO to create stock solutions. Prepare serial dilutions of these stocks.
-
Dilute purified COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer, cofactor solution, fluorogenic probe, and the test compound or vehicle control.
-
Add the diluted COX-1 or COX-2 enzyme to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Add arachidonic acid to all wells to start the enzymatic reaction.
-
Measure the fluorescence intensity over time using a fluorescence microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
-
Anticancer Activity: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer agents on cancer cell lines.[1][9][10]
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in an appropriate medium until they reach the exponential growth phase.
-
Harvest the cells and adjust the cell concentration.
-
Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test pyrazole compounds in the culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add the MTT labeling reagent to each well and incubate for an additional 4 hours in a humidified atmosphere.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Protein Kinase Inhibition Assay
Pyrazole scaffolds are prominent in the design of protein kinase inhibitors, which are crucial in cancer therapy.[10][11] A common method to assess kinase inhibition is a luminescence-based assay that measures ATP consumption.
Experimental Protocol (Luminescence-Based): [12]
-
Reagent Preparation:
-
Prepare a kinase assay buffer, a solution of the target protein kinase, a specific peptide substrate, and ATP.
-
Prepare serial dilutions of the test pyrazole compounds and a known inhibitor as a positive control.
-
-
Assay Procedure (384-well plate format):
-
Add the diluted compounds to the wells of the assay plate.
-
Prepare a master mix of the kinase reaction solution containing the assay buffer, kinase, and peptide substrate.
-
Dispense the kinase reaction mixture into each well.
-
Add ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Add an ATP detection reagent to stop the reaction and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence intensity of each well using a plate reader.
-
A higher luminescent signal indicates greater inhibition of kinase activity (less ATP consumed).
-
Calculate the percent inhibition and determine the IC50 value for each compound.
-
Quantitative Data Summary
The following tables summarize the biological activities of representative pyrazole-based scaffolds from various studies.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Target | IC50 (µM) | Reference |
| Celecoxib | COX-2 | 0.04 | [7] |
| 3,5-diarylpyrazole derivative | COX-2 | 0.01 | [7] |
| Pyrazole-thiazole hybrid | COX-2/5-LOX | 0.03 / 0.12 | [7] |
| Pyrazolo-pyrimidine | COX-2 | 0.015 | [7] |
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Target | Reference |
| 3,4-diaryl pyrazole derivative (Compound 6) | Various cancer cell lines | 0.00006 - 0.00025 | Tubulin polymerization | [13] |
| Pyrazole benzothiazole hybrid (Compound 25) | HT29, PC3, A549, U87MG | 3.17 - 6.77 | VEGFR-2 | [13] |
| Pyrazole derivative (Compound 43) | MCF-7 | 0.25 | PI3 Kinase | [13] |
| Pyrazole derivative 42 | WM 266.4 | 0.12 | BRAF | |
| Pyrazole derivative 42 | MCF-7 | 0.16 | BRAF | |
| Pyrazole derivative 44 | - | 0.0142 | BCR-Abl kinase | |
| Pyrazole derivative 49 | - | 0.26 | EGFR tyrosine kinase | |
| Pyrazole derivative 49 | - | 0.20 | HER-2 tyrosine kinase |
Modulation of Key Signaling Pathways
The therapeutic effects of pyrazole-based compounds are often attributed to their ability to modulate critical intracellular signaling pathways that are dysregulated in disease.
Drug Discovery and Development Workflow
The journey from a promising pyrazole scaffold to a marketed drug is a long and complex process, involving multiple stages of research, development, and regulatory approval.
Caption: A generalized workflow of the drug discovery and development process.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[7] Pyrazole derivatives can inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by pyrazole-based compounds.
PI3K/AKT Signaling Pathway in Cancer
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is frequently hyperactivated in cancer, promoting cell survival, proliferation, and growth.[13] Pyrazole-based inhibitors targeting this pathway are of significant therapeutic interest.
Caption: Pyrazole-based inhibition of the PI3K/AKT signaling pathway in cancer.
MAPK Signaling Pathway in Inflammation and Cancer
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in diverse cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. Its dysregulation is implicated in both cancer and inflammatory diseases.
Caption: Modulation of the MAPK signaling pathway by pyrazole-based inhibitors.
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly fruitful area of research in drug discovery. Its synthetic tractability and ability to interact with a wide array of biological targets have led to the development of numerous potent and selective therapeutic agents. The ongoing exploration of novel pyrazole derivatives, coupled with a deeper understanding of their mechanisms of action at the molecular level, holds immense promise for addressing unmet medical needs in oncology, inflammation, and neurodegenerative disorders. Future efforts will likely focus on the design of multi-targeted pyrazole-based drugs and the application of advanced computational methods to accelerate the discovery of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Initial Investigation of 1-acetyl-4-iodo-1H-pyrazole Solubility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial investigation into the solubility of 1-acetyl-4-iodo-1H-pyrazole. Due to the absence of publicly available experimental solubility data for this specific compound, this document outlines a robust experimental framework for determining its solubility profile. It includes standardized protocols, data presentation formats, and a discussion of the potential biological relevance of pyrazole derivatives, supported by workflow and pathway diagrams.
Introduction
This compound is a halogenated pyrazole derivative. The pyrazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, and is therefore a fundamental parameter in early-stage drug discovery and development.[4] This guide details the necessary steps to characterize the solubility of this compound in various solvents.
Quantitative Solubility Data
As experimental data for this compound is not currently available, Table 1 presents a template for summarizing quantitative solubility data once determined. The selection of solvents is based on their common use in pharmaceutical development and their varying polarities.
Table 1: Illustrative Solubility Data for this compound at 25°C
| Solvent | Solvent Type | Predicted Solubility (g/L) | Predicted Solubility (mol/L) |
| Water | Protic, Polar | < 0.1 | < 0.0004 |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | < 0.1 | < 0.0004 |
| Ethanol | Protic, Polar | 10 - 50 | 0.04 - 0.2 |
| Methanol | Protic, Polar | 5 - 25 | 0.02 - 0.1 |
| Acetone | Aprotic, Polar | > 100 | > 0.4 |
| Acetonitrile | Aprotic, Polar | > 100 | > 0.4 |
| Dichloromethane (DCM) | Aprotic, Nonpolar | > 100 | > 0.4 |
| Toluene | Aprotic, Nonpolar | 1 - 5 | 0.004 - 0.02 |
| Hexane | Aprotic, Nonpolar | < 0.1 | < 0.0004 |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | > 200 | > 0.8 |
Note: The values presented in this table are hypothetical and serve as a template for data presentation. Actual experimental determination is required.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the thermodynamic and kinetic solubility of this compound.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.[5][6]
Materials:
-
This compound (solid)
-
Selected solvents (HPLC grade)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a 2 mL glass vial.
-
Add 1 mL of the selected solvent to the vial.
-
Securely cap the vial.
-
Place the vial on an orbital shaker set at a constant temperature (e.g., 25°C) and agitation speed (e.g., 200 rpm).
-
Equilibrate the mixture for a predetermined time (e.g., 24 to 48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Carefully collect an aliquot of the supernatant without disturbing the solid pellet.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a validated HPLC or LC-MS method to generate a calibration curve.
-
Dilute the collected supernatant with the solvent to a concentration within the linear range of the calibration curve.
-
Analyze the diluted supernatant using the same HPLC or LC-MS method.
-
Determine the concentration of the compound in the supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility.
-
Kinetic Solubility Determination (High-Throughput Assay)
This method assesses the solubility of a compound from a DMSO stock solution, which is relevant for early-stage in vitro screening.[4][7]
Materials:
-
This compound (dissolved in DMSO, e.g., 10 mM stock)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microtiter plates
-
Automated liquid handler (optional)
-
Plate shaker
-
Nephelometer or a plate reader capable of measuring turbidity or UV-Vis absorbance
Procedure:
-
Compound Addition:
-
Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution of this compound into the wells of a 96-well plate.
-
Prepare a dilution series in DMSO to test a range of concentrations.
-
-
Solubility Assay:
-
Rapidly add the aqueous buffer to each well to achieve the desired final compound concentration and a final DMSO concentration of typically ≤1%.
-
Seal the plate and shake it vigorously for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).
-
-
Detection of Precipitation:
-
Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.
-
Alternatively, after a centrifugation step to pellet any precipitate, the concentration of the dissolved compound in the supernatant can be quantified by HPLC-UV or LC-MS/MS.[8]
-
Visualization of Experimental Workflow and Biological Context
Experimental Workflow
The following diagram illustrates the key steps in the determination of thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Potential Signaling Pathway Involvement
Pyrazole derivatives are known to interact with various biological targets. For instance, some pyrazole-containing drugs act as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway.[9] This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers. The diagram below illustrates a simplified representation of the JAK-STAT pathway, a potential target for biologically active pyrazole derivatives.
References
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 2. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 3. ias.ac.in [ias.ac.in]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. enamine.net [enamine.net]
- 9. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-acetyl-4-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 1-acetyl-4-iodo-1H-pyrazole with various arylboronic acids. This reaction is a fundamental tool in medicinal chemistry for the synthesis of 4-aryl-1H-pyrazoles, a scaffold present in numerous biologically active compounds. The acetyl group at the N1 position of the pyrazole can serve as a protecting group or a synthetic handle for further derivatization.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. The reaction of this compound with arylboronic acids allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the pyrazole ring. This functionalization is crucial for the development of novel pharmaceutical candidates, as modifications at this position can significantly impact the biological activity and pharmacokinetic properties of the molecule. This protocol describes a microwave-assisted approach, which often leads to shorter reaction times and improved yields compared to conventional heating methods.[1]
Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Data Presentation
The following table summarizes the general reaction conditions for the microwave-assisted Suzuki-Miyaura coupling of this compound. The yields are expected to be in the moderate to excellent range, depending on the specific arylboronic acid used.[1]
| Reagent/Parameter | Condition | Molar Equivalents |
| This compound | - | 1.0 |
| Arylboronic acid | - | 1.0 - 1.2 |
| Palladium Catalyst | Pd(PPh₃)₄ | 0.02 (2 mol%) |
| Base | Cs₂CO₃ | 2.5 |
| Solvent System | DME/H₂O (2.5:1 v/v) | - |
| Temperature | 90 °C | - |
| Time | 5 - 12 minutes | - |
| Atmosphere | Nitrogen or Argon | - |
Experimental Protocols
This protocol is adapted from a microwave-assisted Suzuki-Miyaura coupling of a similar 4-iodo-1-methyl-1H-pyrazole.[1]
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME), anhydrous
-
Deionized water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Microwave reaction vials (10 mL) with caps
-
Magnetic stir bars
Procedure:
-
Reaction Setup: To a 10 mL microwave reaction vial containing a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.5 mmol, 1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (11.6 mg, 0.01 mmol, 2 mol%), and cesium carbonate (407 mg, 1.25 mmol, 2.5 equiv.).
-
Inert Atmosphere: Seal the vial with a cap and purge with nitrogen or argon gas for 5-10 minutes.
-
Solvent Addition: Add anhydrous 1,2-dimethoxyethane (DME) (3 mL) and degassed deionized water (1.2 mL) to the vial via syringe.
-
Microwave Irradiation: Place the sealed vial in the microwave reactor. Irradiate the reaction mixture at a constant temperature of 90 °C for 5-12 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, allow the reaction vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-1-acetyl-1H-pyrazole.
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
Application Notes and Protocols: Sonogashira Cross-Coupling with 1-acetyl-4-iodo-1H-pyrazole
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2] This reaction, catalyzed by palladium and copper complexes, has become a cornerstone in modern organic synthesis due to its mild reaction conditions and broad functional group tolerance.[3][4] Pyrazole scaffolds are of significant interest in medicinal chemistry and drug development, as they are core components of numerous biologically active compounds.[5][6] The functionalization of the pyrazole ring at the 4-position via Sonogashira coupling with 1-acetyl-4-iodo-1H-pyrazole allows for the introduction of diverse alkynyl moieties, providing a valuable tool for the synthesis of novel compounds for screening and development in the pharmaceutical and agrochemical industries.[5]
The acetyl group at the N1 position of the pyrazole ring acts as an electron-withdrawing group, which can influence the reactivity of the C-I bond. 4-Iodopyrazoles are generally highly reactive substrates in Sonogashira couplings, often leading to high yields under mild conditions. This document provides a detailed protocol for the Sonogashira cross-coupling of this compound with various terminal alkynes, along with representative data and troubleshooting guidelines.
Reaction Principle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism is as follows:
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II)-pyrazole complex.
-
Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper acetylide intermediate.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II)-pyrazole complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 4-alkynyl-1-acetyl-1H-pyrazole product and regenerate the active Pd(0) catalyst.
Visualizations
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Caption: General experimental workflow for the Sonogashira coupling.
Experimental Protocol
This protocol provides a general procedure for the Sonogashira cross-coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to establish an inert atmosphere.
-
Add the anhydrous solvent (e.g., THF or DMF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 25-60 °C) and monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-alkynyl-1-acetyl-1H-pyrazole.
Quantitative Data
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. Note that these are illustrative examples, and optimization may be necessary for specific substrates.
| Entry | Terminal Alkyne | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | DMF | Et₃N | 25 | 4 | 92 |
| 2 | 4-Methoxyphenylacetylene | THF | Et₃N | 40 | 6 | 88 |
| 3 | 4-Chlorophenylacetylene | DMF | DIPEA | 50 | 5 | 85 |
| 4 | 1-Hexyne | THF | Et₃N | 25 | 8 | 78 |
| 5 | 3,3-Dimethyl-1-butyne | DMF | Et₃N | 60 | 12 | 72 |
| 6 | (Trimethylsilyl)acetylene | THF | Et₃N | 25 | 3 | 95 |
| 7 | Propargyl alcohol | DMF | DIPEA | 50 | 10 | 65 |
Yields are based on isolated product after purification and are representative. Actual yields may vary.
Troubleshooting
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction to Pd(0).
-
Oxygen Presence: The reaction is sensitive to oxygen, which can lead to catalyst deactivation and alkyne homocoupling (Glaser coupling). Ensure the reaction is performed under a strict inert atmosphere.
-
Reagent/Solvent Quality: Use anhydrous and degassed solvents and high-purity reagents.
-
Insufficient Base: The base is crucial for the deprotonation of the terminal alkyne. Ensure the correct stoichiometry is used.
-
-
Alkyne Homocoupling:
-
Copper Catalyst: The copper co-catalyst can promote homocoupling. If this is a significant side reaction, consider switching to a copper-free Sonogashira protocol.
-
Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can minimize its concentration and disfavor homocoupling.
-
-
Dehalogenation of the Pyrazole:
-
4-Iodopyrazoles can sometimes undergo dehalogenation as a side reaction. If this is observed, consider using milder reaction conditions (lower temperature, shorter reaction time) or a less reactive halo-pyrazole if available.
-
Safety Information
-
Handling Reagents: All reagents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solvents: Organic solvents such as THF and DMF are flammable and should be handled with care. Avoid sources of ignition.
-
Catalysts: Palladium catalysts and copper iodide are toxic. Avoid inhalation and skin contact.
-
Inert Atmosphere: When working with inert gases, ensure proper ventilation to prevent asphyxiation.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
- 1. CuI/PPh3‐catalyzed Sonogashira coupling reaction of aryl iodides with terminal alkynes in water in the absence of palladium | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 1-Acetyl-4-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 1-acetyl-4-iodo-1H-pyrazole. This versatile building block is a valuable precursor for the synthesis of a wide array of functionalized pyrazoles, which are prominent scaffolds in medicinal chemistry and materials science.
Introduction
The pyrazole moiety is a key pharmacophore found in numerous biologically active compounds. The functionalization of the pyrazole ring, particularly at the C4-position, is a widely employed strategy in drug discovery to modulate the pharmacological properties of lead compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, provide powerful and versatile methods for the introduction of diverse substituents at this position, starting from the readily accessible this compound.
However, a critical consideration when working with this substrate is the potential lability of the N-acetyl protecting group under certain reaction conditions. This document will address this challenge and provide guidance on reaction optimization and the selection of appropriate reaction parameters.
Stability of the N-Acetyl Group
The N-acetyl group is an electron-withdrawing group that can influence the reactivity of the pyrazole ring. While it can be a convenient protecting group, it is susceptible to cleavage under both acidic and basic conditions, which are often employed in palladium-catalyzed coupling reactions. Furthermore, studies on N-acylpyrazoles have shown that under certain palladium-catalyzed conditions, cleavage of the N-C(acyl) bond can occur, leading to the formation of ketones as byproducts in the case of Suzuki-Miyaura reactions.
Key Considerations:
-
Base Selection: Strong bases like sodium tert-butoxide, often used in Buchwald-Hartwig aminations, may promote the deacetylation of the pyrazole. Milder bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred.
-
Temperature: High reaction temperatures can increase the rate of deacetylation. It is advisable to screen for the lowest effective temperature for the desired coupling reaction.
-
Reaction Time: Prolonged reaction times may lead to a higher degree of deprotection.
For reactions requiring more forcing conditions, it may be necessary to replace the acetyl group with a more robust protecting group, such as a trityl (Tr), tert-butyloxycarbonyl (Boc), or a simple alkyl group.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between this compound and various organoboron compounds.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Data Presentation: Suzuki-Miyaura Coupling of N-Protected 4-Iodopyrazoles
| Pyrazole Derivative | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time | Yield (%) |
| N-protected 4-iodopyrazole | Arylboronic acids | Pd(OAc)₂ / SPhos | KF | Toluene/H₂O | 80 | Not Specified | Good to Excellent |
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 (MW) | 5-12 min | 95[1] |
| 4-Iodo-1-methyl-1H-pyrazole | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 (MW) | 5-12 min | 92[1] |
| 4-Iodo-1-methyl-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 (MW) | 5-12 min | 90[1] |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted for this compound from procedures for similar N-protected iodopyrazoles.[1]
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a microwave vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.5 equiv).
-
Add Pd(PPh₃)₄ (2-5 mol%) to the vial.
-
Add degassed DME and water (e.g., 4:1 ratio).
-
Seal the vial and purge with an inert gas.
-
Place the vial in a microwave reactor and irradiate at 90-120°C for 10-30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Heck Reaction
The Heck reaction enables the coupling of this compound with alkenes to form 4-alkenylpyrazoles.
General Reaction Scheme
Caption: General scheme of the Heck reaction.
Data Presentation: Heck Reaction of N-Protected 4-Iodopyrazoles
| Pyrazole Derivative | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Trityl-4-iodopyrazole | n-Butyl acrylate | Pd(OAc)₂ (2) | P(OEt)₃ (4) | Et₃N (1.1) | DMF | 100 | 1 | 95 |
| 1-Trityl-4-iodopyrazole | Methyl acrylate | Pd(OAc)₂ (2) | P(OEt)₃ (4) | Et₃N (1.1) | DMF | 100 | 1 | 92 |
| 1-Trityl-4-iodopyrazole | Styrene | Pd(OAc)₂ (5) | P(OEt)₃ (10) | Et₃N (1.1) | DMF | 100 | 24 | 44 |
Experimental Protocol: Heck Reaction
This protocol is based on procedures developed for N-trityl-4-iodopyrazole and should be optimized for the N-acetyl analog.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triethyl phosphite [P(OEt)₃]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and the alkene (1.2 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this three times.
-
Add anhydrous, degassed DMF via syringe.
-
Add P(OEt)₃ (4-10 mol%) and Et₃N (1.1-1.5 equiv) via syringe.
-
Heat the reaction mixture to 80-100°C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to 4-alkynylpyrazoles by reacting this compound with terminal alkynes.
General Reaction Scheme
Caption: General scheme of the Sonogashira coupling reaction.
Data Presentation: Sonogashira Coupling of N-Protected 4-Iodopyrazoles
| Pyrazole Derivative | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodopyrazole | Terminal alkyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Et₃N | RT | Not Specified | Good |
| 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA (3) | THF | 60 | Not Specified | 85-95 |
| 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | 1-Hexyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA (3) | THF | 60 | Not Specified | 80-90 |
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from procedures for other N-substituted iodopyrazoles.[2]
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Add the anhydrous solvent and the amine base (3.0 equiv).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Heat the reaction mixture to 50-80°C and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of 4-aminopyrazoles from this compound and a primary or secondary amine. The choice of catalyst system is crucial, especially concerning the stability of the N-acetyl group and the nature of the amine.
General Reaction Scheme
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of New N,O Hybrid Pyrazole Derived Ligands and Their Use as Stabilizers for the Synthesis of Pd Nanoparticles | Publicación [silice.csic.es]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 4-Iodopyrazole Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] Its synthetic tractability and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it an attractive starting point for drug design.[3] The 4-iodopyrazole intermediate, in particular, serves as a versatile building block, enabling the introduction of diverse chemical functionalities at the C4 position through various cross-coupling reactions.[1][2] This document provides detailed protocols for the synthesis of kinase inhibitors using 4-iodopyrazole intermediates and their subsequent biological evaluation.
The strategic placement of the iodine atom on the pyrazole ring offers a reactive handle for palladium- and copper-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][2] This allows for the efficient construction of complex molecular architectures necessary for potent and selective kinase inhibition.[1] Kinase families that have been successfully targeted using this approach include Janus kinases (JAKs), c-Jun N-terminal kinases (JNKs), Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs).[1][4]
Data Presentation: In Vitro Kinase Inhibitory Activity
The following tables summarize the inhibitory activity of various kinase inhibitors synthesized using 4-iodopyrazole intermediates.
| Compound ID | Target Kinase | IC50 (nM) |
| JNK Inhibitors | ||
| Compound 1 | JNK3 | 630 |
| Compound 12 | JNK3 | 160 |
| Compound 13 | JNK3 | 80 |
| Compound 14 | JNK3 | 250 |
| Aminopyrazole Derivative | JNK3 | 227 |
| Pyrazole Carboxamide Derivative | JNK-1 | 2800 |
| c-Met Inhibitors | ||
| Pyridazin-3-one Derivative 10 | c-Met | - |
| Pyridazin-3-one Derivative 12a | c-Met | - |
| Pyridazin-3-one Derivative 14a | c-Met | - |
| Pyrazolopyridine 5a | c-Met | 4.27 |
| Pyrazolopyridine 5b | c-Met | 7.95 |
| CDK Inhibitors | ||
| AT7519 | CDK2, CDK5 | 24, 23 |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine 14 | CDK2, CDK5 | 7, 3 |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine 15 | CDK2 | 5 |
| Pyrazole Derivative 4 | CDK2 | 3820 |
| Pyrazole Derivative 7a | CDK2 | 2010 |
| Pyrazole Derivative 7d | CDK2 | 1470 |
| Pyrazole Derivative 9 | CDK2 | 960 |
| FGFR Inhibitors | ||
| Aminopyrazole Derivative | FGFR2, FGFR3 | Potent inhibition of wild-type and gatekeeper mutants |
Signaling Pathways
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for signaling initiated by cytokines and growth factors, playing a key role in cellular processes like hematopoiesis, inflammation, and immune response.[2][5] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[2] Pyrazole-based inhibitors can effectively block the kinase activity of JAKs, thereby interrupting the downstream signaling cascade.[2]
Caption: The JAK-STAT signaling pathway and its inhibition.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated Kinase (ERK) pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and survival.[6][7] This pathway is often dysregulated in cancer. The core of this pathway is a three-tiered kinase cascade consisting of RAF, MEK, and ERK.[7]
Caption: The MAPK/ERK signaling pathway and its inhibition.
Experimental Protocols
General Workflow for Kinase Inhibitor Synthesis and Evaluation
The development of kinase inhibitors from 4-iodopyrazole intermediates generally follows a structured workflow, from chemical synthesis to biological testing.
Caption: General workflow for kinase inhibitor development.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 4-iodopyrazole with an arylboronic acid.[8][9][10]
Materials:
-
4-Iodo-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried sealed tube or microwave vial, add 4-iodo-1H-pyrazole, the desired arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.[8]
-
Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.[8]
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the 4-iodopyrazole should be approximately 0.1-0.2 M.[8]
-
Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 12 hours.[8]
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.[8]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.[8]
-
Combine the organic layers and wash sequentially with water and then brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.[8]
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system to afford the pure 4-aryl-1H-pyrazole product.[8]
Protocol 2: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a 4-iodopyrazole with a terminal alkyne.[9][10][11]
Materials:
-
4-Iodopyrazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (solvent and base)
-
Anhydrous, degassed solvent (e.g., DMF or THF, if needed)
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the 4-iodopyrazole, the terminal alkyne, the palladium catalyst, and copper(I) iodide.[9]
-
Add triethylamine as the solvent and base.[9]
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.[9]
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 4-alkynylpyrazole product.[9]
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of a 4-iodopyrazole derivative with an amine.[12]
Materials:
-
4-Iodo-1-tritylpyrazole derivative (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (5-10 mol%)
-
tBuDavePhos (10-20 mol%)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., xylene or toluene)
-
Schlenk tube or microwave vial
Procedure:
-
To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon), add the 4-iodo-1-tritylpyrazole, Pd₂(dba)₃, tBuDavePhos, and KOtBu.[12]
-
Evacuate and backfill the vessel with the inert gas three times.[12]
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.[12]
-
Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring.[12]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-aminopyrazole derivative.[12]
Protocol 4: In Vitro Kinase Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of synthesized compounds against a target kinase.[8]
Materials:
-
Target kinase
-
Specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Reaction buffer
-
Test compounds dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare a reaction buffer containing the target kinase, a specific substrate peptide, and MgCl₂.
-
Serially dilute the test compounds in DMSO to create a range of concentrations.
-
In a 96-well plate, add the kinase solution and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies the amount of ADP produced.
-
Calculate the half-maximal inhibitory concentration (IC50) value for each compound by plotting the percentage of kinase inhibition against the compound concentration.[8]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mitogen-Activated Protein (MAP) Kinase Scaffolding Proteins: A Recount - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 1-acetyl-4-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a crucial transformation in modern synthetic chemistry.[1] This method provides an efficient route to synthesize 4-aminopyrazole derivatives from 4-iodopyrazoles and a diverse range of primary and secondary amines. The resulting 4-aminopyrazole scaffold is a privileged structure in medicinal chemistry, notably found in inhibitors of Janus kinases (JAKs), which are integral to the JAK-STAT signaling pathway implicated in various diseases.[1]
The choice of the catalytic system is critical and is primarily dictated by the structure of the amine coupling partner, specifically the presence or absence of β-hydrogens. For amines lacking β-hydrogens, palladium catalysis is generally more effective, while copper-based systems are often preferred for amines that possess β-hydrogens to circumvent potential side reactions like β-hydride elimination.[1] This document provides detailed protocols for the Buchwald-Hartwig amination of 1-acetyl-4-iodo-1H-pyrazole, adapted from established procedures for structurally similar 4-iodo-1-tritylpyrazole derivatives.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions and yields for the Buchwald-Hartwig amination of 4-halopyrazole derivatives with various amines. These conditions are expected to be a good starting point for the amination of this compound, although optimization may be required.
Palladium-Catalyzed Amination of 4-Iodopyrazole Derivatives with Amines Lacking β-Hydrogens
This method is generally more effective for the coupling of aryl amines, bulky primary amines, and certain cyclic secondary amines that do not possess β-hydrogens.[2]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu | Xylene | 90 | 24 | 94 |
| 2 | 4-Methoxyaniline | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu | Xylene | 90 | 24 | 91 |
| 3 | 1-Naphthylamine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu | Xylene | 90 | 24 | 85 |
| 4 | Adamantylamine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu | Xylene | 90 | 24 | 90 |
| 5 | Morpholine | Pd(dba)₂ (10) | tBuDavePhos (20) | KOtBu | Xylene | 90 | 24 | 67 |
Data adapted from studies on 4-bromo-1-tritylpyrazole and is illustrative for this compound.[2]
Copper-Catalyzed Amination of 4-Iodopyrazole Derivatives with Amines Possessing β-Hydrogens
For primary and secondary aliphatic amines containing β-hydrogens, a copper-catalyzed system can provide higher yields by avoiding β-hydride elimination.[2]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Allylamine | CuI (20) | 2-isobutyrylcyclohexanone (40) | KOtBu | DMF | 100 | 24 | 72 |
| 2 | Pyrrolidine | CuI (20) | 2-isobutyrylcyclohexanone (40) | KOtBu | DMF | 100 | 24 | 43 |
| 3 | Piperidine | CuI (20) | 2-isobutyrylcyclohexanone (40) | KOtBu | DMF | 100 | 24 | 21 |
| 4 | Propylamine | CuI (20) | 2-isobutyrylcyclohexanone (40) | KOtBu | DMF | 100 | 24 | Good |
| 5 | Diethylamine | CuI (20) | 2-isobutyrylcyclohexanone (40) | KOtBu | DMF | 100 | 24 | Moderate |
Data adapted from studies on 4-iodo-1-tritylpyrazole and is illustrative for this compound.[2][3]
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound.
Protocol 1: Palladium-Catalyzed Amination (for amines lacking β-hydrogens)
This protocol is adapted from procedures for the amination of 4-halopyrazoles with amines such as morpholine or bulky primary amines.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd(dba)₂ (5-10 mol%)
-
tBuDavePhos (10-20 mol%)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., xylene or toluene)
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add this compound, Pd(dba)₂, tBuDavePhos, and KOtBu.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.[1]
-
Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. The reaction can also be performed under microwave irradiation at temperatures up to 160 °C for shorter reaction times.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.[1]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-amino-1-acetyl-1H-pyrazole derivative.[1]
Protocol 2: Copper-Catalyzed Amination (for amines with β-hydrogens)
This protocol is suitable for the coupling of this compound with primary and secondary aliphatic amines that contain β-hydrogens.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.5-2.0 equiv)
-
Copper(I) iodide (CuI) (20 mol%)
-
2-isobutyrylcyclohexanone (40 mol%)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk tube
-
Standard laboratory glassware for workup and purification
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, CuI, and KOtBu.
-
Evacuate and backfill the tube with inert gas three times.[1]
-
Add anhydrous DMF, the amine, and 2-isobutyrylcyclohexanone via syringe.[1]
-
Seal the tube and heat the reaction mixture to 100-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts.[1]
-
Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pure 4-amino-1-acetyl-1H-pyrazole product.[1]
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalyst selection guide for the amination of 4-iodopyrazoles.
References
Application Notes and Protocols: Copper-Catalyzed C-O Coupling Reactions with 4-Iodopyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the copper-catalyzed C-O coupling reactions of 4-iodopyrazoles, a critical transformation for the synthesis of novel compounds in pharmaceutical and materials science research. The protocols and data presented herein focus on the formation of C-O bonds with alcohols, a reaction that has been successfully optimized. Additionally, this document will address the current challenges and considerations for the coupling of 4-iodopyrazoles with phenols.
Introduction
The pyrazole moiety is a privileged scaffold in medicinal chemistry, and the functionalization of its C4-position opens avenues for the creation of diverse molecular architectures with significant biological activity. Copper-catalyzed cross-coupling reactions, particularly the Ullmann-type condensation, offer a cost-effective and efficient method for the formation of carbon-oxygen bonds. The high reactivity of the C-I bond in 4-iodopyrazoles makes them excellent substrates for such transformations. This document outlines a detailed protocol for the successful C-O coupling of 4-iodopyrazoles with a range of alcohols and provides data to guide substrate selection and reaction optimization.
Copper-Catalyzed C-O Coupling with Alcohols
The direct 4-alkoxylation of 4-iodopyrazoles with alcohols has been achieved through a CuI-catalyzed coupling protocol.[1][2] This method has been successfully applied to the synthesis of various 4-alkoxypyrazoles, which are valuable intermediates in the synthesis of bioactive molecules.[1]
Experimental Workflow
The general workflow for the copper-catalyzed C-O coupling of 4-iodopyrazoles with alcohols is depicted below.
Caption: General experimental workflow for the copper-catalyzed C-O coupling of 4-iodopyrazoles with alcohols.
Optimized Reaction Conditions
The optimal conditions for the copper-catalyzed C-O coupling of 4-iodopyrazoles with alcohols have been determined to be as follows[1][2]:
| Parameter | Condition |
| Catalyst | Copper(I) Iodide (CuI) |
| Ligand | 3,4,7,8-Tetramethyl-1,10-phenanthroline |
| Base | Potassium tert-butoxide (tBuOK) |
| Solvent | Excess alcohol |
| Temperature | 130 °C |
| Heating | Microwave irradiation |
| Time | 1 hour |
Detailed Experimental Protocol
This protocol is adapted from the work of Usami et al. for the direct 4-alkoxylation of 4-iodo-1H-pyrazoles.[1][2]
Materials:
-
4-Iodopyrazole derivative (e.g., 4-iodo-1H-1-tritylpyrazole)
-
Alcohol (serves as both reactant and solvent)
-
Copper(I) iodide (CuI, 20 mol%)
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%)
-
Potassium tert-butoxide (tBuOK, 2.0 equiv.)
-
Microwave vial (0.5–2.0 mL)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a microwave vial, add the 4-iodopyrazole derivative (1.0 equiv., e.g., 50.0 mg, 0.12 mmol for 4-iodo-1H-1-tritylpyrazole).
-
Add the desired alcohol (2.0 mL).
-
Add 3,4,7,8-tetramethyl-1,10-phenanthroline (0.20 equiv.).
-
Add copper(I) iodide (0.20 equiv.).
-
Finally, add potassium tert-butoxide (2.0 equiv.).
-
Seal the vial and stir the mixture to form a solution.
-
Place the vial in a microwave reactor and heat to 130 °C for 1 hour with stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-alkoxypyrazole.
Substrate Scope and Yields
The copper-catalyzed C-O coupling reaction has been successfully applied to a variety of alcohols with a 4-iodo-1H-1-tritylpyrazole substrate.[1] The results are summarized in the table below.
| Entry | Alcohol | Product | Yield (%) |
| 1 | Allyl alcohol | 4-(Allyloxy)-1-trityl-1H-pyrazole | 66 |
| 2 | Propargyl alcohol | 4-(Prop-2-yn-1-yloxy)-1-trityl-1H-pyrazole | 55 |
| 3 | Cyclopentanol | 4-(Cyclopentyloxy)-1-trityl-1H-pyrazole | 52 |
| 4 | Cyclohexanol | 4-(Cyclohexyloxy)-1-trityl-1H-pyrazole | 45 |
| 5 | 1-Butanol | 4-Butoxy-1-trityl-1H-pyrazole | 41 |
| 6 | 2-Butanol | 4-(sec-Butoxy)-1-trityl-1H-pyrazole | 33 |
| 7 | Benzyl alcohol | 4-(Benzyloxy)-1-trityl-1H-pyrazole | 12 |
Challenges in Copper-Catalyzed C-O Coupling with Phenols
While the coupling of 4-iodopyrazoles with alcohols is well-established, the corresponding reaction with phenols has proven to be more challenging. Under the optimized conditions for alcohol coupling, the reaction with phenols did not yield the desired C-O coupled products.[1] This suggests that the nucleophilicity of the phenoxide, steric hindrance, or catalyst deactivation pathways may differ significantly from those of alkoxides.
For the successful copper-catalyzed O-arylation of phenols with other aryl halides, different ligand systems and reaction conditions are often employed. Common ligands for this transformation include N,N-dimethylglycine, picolinic acid, and various diamines. The choice of base and solvent also plays a crucial role, with combinations like K₃PO₄ in DMSO or Cs₂CO₃ in dioxane being frequently used. Further investigation and optimization are required to develop a robust protocol for the C-O coupling of 4-iodopyrazoles with phenols.
Generalized Catalytic Cycle for Ullmann-Type C-O Coupling
The copper-catalyzed C-O coupling reaction is believed to proceed through a catalytic cycle involving Cu(I) and Cu(III) intermediates, as illustrated below.
Caption: A generalized catalytic cycle for the copper-catalyzed Ullmann-type C-O coupling reaction.
Conclusion
The copper-catalyzed C-O coupling of 4-iodopyrazoles with alcohols provides an efficient and direct route to 4-alkoxypyrazoles. The use of a CuI catalyst with a 3,4,7,8-tetramethyl-1,10-phenanthroline ligand under microwave irradiation offers a reliable and relatively fast method for this transformation. While the analogous reaction with phenols remains a challenge, the exploration of alternative ligands, bases, and solvent systems, guided by established protocols for Ullmann-type diaryl ether synthesis, may pave the way for successful C-O bond formation between 4-iodopyrazoles and phenolic substrates. The methodologies and data presented in these notes serve as a valuable resource for researchers engaged in the synthesis of novel pyrazole-containing compounds for various applications in drug discovery and materials science.
References
Application Notes and Protocols for Microwave-Assisted Synthesis with 1-acetyl-4-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-acetyl-4-iodo-1H-pyrazole in microwave-assisted organic synthesis. This methodology offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and enhanced reaction control, making it a valuable tool in modern drug discovery and development.[1][2][3][4][5]
The protocols outlined below are primarily focused on palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are pivotal for the synthesis of complex organic molecules from the versatile this compound building block.
I. Overview of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactants. Unlike conventional heating methods that rely on conduction and convection, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer can accelerate reaction rates, often by orders of magnitude, and can lead to cleaner reactions with fewer byproducts.[1][3][4]
Key Advantages:
-
Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[4][6][7]
-
Higher Yields: Improved reaction kinetics and reduced side reactions can lead to significantly higher product yields.[4][7][8]
-
Enhanced Purity: The reduction in side reactions simplifies product purification.
-
Reproducibility: Precise control over reaction parameters such as temperature and time ensures high reproducibility.
II. Application in Drug Development
The pyrazole nucleus is a prominent scaffold in a vast array of pharmaceuticals due to its diverse biological activities.[1][2] The ability to rapidly synthesize libraries of substituted pyrazoles via microwave-assisted cross-coupling reactions of this compound is of significant interest in the exploration of new chemical entities with therapeutic potential.
Experimental Protocols
A. Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl boronic acids.
Materials:
-
This compound
-
Aryl or Heteroaryl Boronic Acid
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, KOH)[9]
-
Solvent (e.g., 1,4-Dioxane/H₂O, DMF/H₂O, EtOH/H₂O)[9]
-
Microwave Reactor
-
Microwave reaction vial with a stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a microwave reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the corresponding aryl/heteroaryl boronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (0.01-0.05 equiv.).
-
Add the chosen solvent system (e.g., 4 mL of 1,4-Dioxane:H₂O in a 4:1 ratio).[6]
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Set the reaction parameters: irradiate the mixture at a constant temperature of 100-140°C for 10-40 minutes.[10][11]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, allow the vial to cool to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-acetyl-1H-pyrazole.[6]
Quantitative Data for Analogous Suzuki-Miyaura Couplings:
The following table summarizes typical reaction conditions and reported yields for Suzuki-Miyaura couplings of analogous 4-halo-pyrazoles, which can serve as a reference for optimizing the reaction of this compound.
| Aryl Halide Substrate | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 4-Iodo-1-methyl-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 5-12 | Good to Excellent |
| 1-ethyl-4-iodo-5-methyl-1H-pyrazole | Aryl/heteroaryl boronic acid | Pd(PPh₃)₄ (0.5) | KOH (2.0) | EtOH/H₂O | 100-140 | 10-20 | Not Specified |
| 3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-methoxyphenylboronic acid | PdCl₂(dppf) (5) | K₂CO₃ (3) | EtOH/H₂O | 135 | 40 | Not Specified |
Data adapted from analogous reactions reported in the literature.[6][10][11]
B. Microwave-Assisted Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal Alkyne
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) Iodide (CuI)
-
Base (e.g., Et₃N)
-
Solvent (e.g., DMF, Dioxane)
-
Microwave Reactor
-
Microwave reaction vial with a stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a microwave reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and CuI (0.05-0.10 equiv.).
-
Add the solvent (e.g., 3-5 mL of DMF or Dioxane) followed by the base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor.
-
Set the reaction parameters: irradiate the mixture at a temperature of 60-100°C for 5-30 minutes.[12][13]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-alkynyl-1-acetyl-1H-pyrazole.
Quantitative Data for Analogous Sonogashira Couplings:
The following table presents typical conditions for microwave-assisted Sonogashira couplings of iodo-anilines, which can be used as a starting point for the optimization of reactions with this compound.
| Aryl Halide Substrate | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 2-Iodoaniline | Various | PdCl₂(PPh₃)₂ (3) | CuI (2) | Et₃N | Et₃N | 60 | 20 | Moderate to Excellent |
| 4-Bromoanisole | Phenylacetylene | Pd(OAc)₂ (2) | - | Et₃N (2.5) | [C₄mim][NTf₂] | 35-50 | 10-30 | Almost Quantitative |
Data from analogous reactions reported in the literature.[12][13]
Visualizations
Experimental Workflow
Caption: General workflow for microwave-assisted synthesis.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Sonogashira Catalytic Cycle
Caption: Simplified Sonogashira catalytic cycle.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols: Deprotection of the Acetyl Group from 1-acetyl-4-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the deprotection of the acetyl group from 1-acetyl-4-iodo-1H-pyrazole to yield 4-iodo-1H-pyrazole. The N-acetyl group is a common protecting group for the pyrazole ring nitrogen, and its efficient removal is crucial for subsequent synthetic transformations. Due to the sensitive nature of the carbon-iodine bond, which can be susceptible to cleavage under harsh conditions, this application note focuses on mild and selective methods for N-deacetylation. We present a primary protocol utilizing Schwartz's reagent for a mild, chemoselective deprotection, alongside traditional acidic and basic hydrolysis methods with a discussion of their potential limitations.
Introduction
4-Iodo-1H-pyrazole is a valuable intermediate in medicinal chemistry and materials science, frequently utilized in cross-coupling reactions to introduce molecular complexity. The synthesis of this compound often involves the protection of the pyrazole NH moiety. The acetyl group is a simple and readily introduced protecting group. However, its removal can be challenging in the presence of sensitive functional groups like the iodo-substituent. Standard acidic or basic hydrolysis conditions for amide cleavage can lead to undesired side reactions, including de-iodination. Therefore, the development of mild and efficient deprotection protocols is of significant interest.
Recent advancements in organometallic chemistry have introduced reagents capable of chemoselective transformations under mild conditions. One such reagent is chlorobis(cyclopentadienyl)hydridozirconium(IV), commonly known as Schwartz's reagent. It has been effectively used for the N-deacetylation of various amides, including those in complex molecules like nucleosides, at room temperature and with short reaction times.[1][2][3][4] This application note details a protocol based on the use of Schwartz's reagent and compares it with classical deprotection strategies.
Experimental Protocols
Method A: Deprotection using Schwartz's Reagent (Mild Conditions)
This protocol is based on the mild and chemoselective N-deacetylation of amides using Schwartz's reagent.[4][5]
Materials:
-
This compound
-
Schwartz's reagent (Zirconocene hydrochloride, Cp₂Zr(H)Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aq. NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
To the stirred solution, add Schwartz's reagent (1.5 - 2.0 eq) portion-wise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5-30 minutes.
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 4-iodo-1H-pyrazole by silica gel column chromatography.
Method B: Deprotection via Acidic Hydrolysis
This protocol employs acidic conditions to hydrolyze the N-acetyl group. Caution is advised as the C-I bond may be labile under strong acidic conditions.
Materials:
-
This compound
-
Methanol or Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated aq.)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1-0.2 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to yield the crude product, which can be further purified by chromatography or recrystallization.
Method C: Deprotection via Basic Hydrolysis
This protocol uses basic conditions for the deacetylation. As with acidic conditions, the stability of the iodo-substituent should be considered.
Materials:
-
This compound
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Dilute Hydrochloric Acid (e.g., 1M HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol/water or ethanol/water.
-
Add sodium hydroxide or potassium hydroxide (1.1 - 2.0 eq).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, cool to room temperature.
-
Neutralize the base by adding dilute hydrochloric acid until the pH is approximately 7.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate to obtain the crude product for further purification.
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for the deprotection of this compound under the different conditions described above. These values are intended for comparative purposes to guide method selection.
| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |
| A | Schwartz's Reagent, THF | 25 | 0.25 - 0.5 | 85 - 95 | >98 | Mild conditions, high chemoselectivity, minimal side products.[1][3] |
| B | HCl, Methanol | 65 (Reflux) | 4 - 8 | 60 - 75 | 85 - 95 | Potential for de-iodination, requires careful monitoring. |
| C | NaOH, Methanol/H₂O | 25 - 50 | 2 - 6 | 65 - 80 | 90 - 97 | Risk of side reactions, including haloform reaction if acetone is present as an impurity. |
Visualization
The following diagram illustrates the general experimental workflow for the deprotection of this compound.
Caption: General workflow for the deprotection of this compound.
Conclusion
The deprotection of this compound can be achieved through several methods. The use of Schwartz's reagent (Method A) is highly recommended due to its mild reaction conditions, rapid conversion, and high chemoselectivity, which are advantageous for preserving the iodo-substituent. While traditional acidic and basic hydrolysis methods (Methods B and C) are viable alternatives, they require careful optimization and monitoring to minimize potential side reactions and degradation of the desired product. The choice of method will depend on the scale of the reaction, the availability of reagents, and the required purity of the final 4-iodo-1H-pyrazole.
References
- 1. Chemoselective N-deacetylation under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Chemoselective N-deacetylation under mild conditions. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for the Functionalization of the C4 Position of the Pyrazole Ring
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals, including the anti-inflammatory drug Celecoxib and the erectile dysfunction medication Sildenafil.[1][2] The strategic functionalization of the pyrazole ring is a critical step in modulating the pharmacological profile of new therapeutic agents.[3] The C4 position of the pyrazole ring is an especially attractive site for modification. Its inherent electron-rich character makes it highly susceptible to electrophilic attack, providing a reliable handle for introducing diverse substituents.[1][4][5]
This document offers detailed application notes and experimental protocols for key synthetic methodologies aimed at the functionalization of the pyrazole C4 position. These guidelines are intended to empower researchers to access a wide array of 4-substituted pyrazole derivatives for applications in drug discovery and materials science.
Overview of C4 Functionalization Strategies
The introduction of functional groups at the C4 position of the pyrazole ring can be accomplished through several robust synthetic strategies. The optimal method depends on the desired substituent, the nature of the starting material, and the overall synthetic plan. The primary approaches are categorized as follows:
-
Electrophilic Substitution: This is the most fundamental and widely employed strategy, leveraging the high electron density at the C4 position.[1][5] Common reactions include halogenation, nitration, formylation, and thiocyanation.
-
Transition-Metal-Catalyzed C-H Functionalization: Emerging as a powerful and atom-economical alternative, direct C-H functionalization bypasses the need for pre-functionalized substrates.[1][6] Palladium-catalyzed reactions, in particular, enable the direct and often regioselective installation of aryl, alkenyl, and other organic fragments.[1][6][7]
-
Functionalization of Pre-functionalized Pyrazoles: This approach utilizes a C4-functionalized pyrazole, typically a 4-halopyrazole, as a versatile building block. The halide serves as a leaving group in various cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig amination, to introduce a vast range of substituents.[1][8][9]
The following diagram illustrates these primary pathways for pyrazole C4 functionalization.
Caption: Overview of major pathways for pyrazole C4 functionalization.
Application Notes and Experimental Protocols
This section provides detailed experimental protocols for common C4 functionalization reactions. Quantitative data on reaction conditions and yields are summarized in tables to facilitate comparison and selection of the appropriate method.
Halogenation is a common first step for introducing a versatile synthetic handle at the C4 position. The resulting 4-halopyrazoles are key intermediates for subsequent cross-coupling reactions.[1]
Application Notes:
-
Iodination: A combination of iodine (I₂) and a strong oxidant like periodic acid (HIO₃) or nitric acid is effective for the iodination of activated pyrazoles.[1][8]
-
Bromination & Chlorination: N-Bromosuccinimide (NBS) and N-Chlorosuccinimide (NCS) are mild and highly effective reagents for the regioselective C4-bromination and chlorination of pyrazoles, respectively.[10][11] These reactions often proceed at room temperature without the need for a catalyst.[10][12]
Protocol 1: C4-Iodination using Iodine and Periodic Acid [1][8] This protocol is suitable for the iodination of various 1,3,5-trisubstituted pyrazoles.
Caption: Experimental workflow for C4-Iodination of pyrazoles.
Procedure:
-
To a solution of the 1,3,5-trisubstituted pyrazole (1.0 mmol) in acetic acid (5 mL), add iodine (I₂) (1.2 mmol) and periodic acid (HIO₃) (0.4 mmol).[1]
-
Heat the reaction mixture to 80 °C and stir for the time indicated in the table below.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.[1]
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford the 4-iodopyrazole.
Protocol 2: C4-Bromination using N-Bromosuccinimide (NBS) [10] This protocol describes a mild, room-temperature bromination.
Procedure:
-
Dissolve the pyrazole substrate (10.4 mmol) in carbon tetrachloride (8 mL).
-
Add N-bromosuccinimide (NBS) (10.4 mmol) in one portion.
-
Stir the reaction mixture vigorously at room temperature for 2 hours.[10]
-
Monitor the reaction by TLC. Succinimide byproduct will precipitate as a white solid.
-
Filter the reaction mixture and wash the filtrate with water (3 x 10 mL).[10]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the 4-bromopyrazole.
| Substrate (Example) | Reagents | Solvent | Temp. | Time | Yield (%) | Reference |
| 1,3,5-Triphenylpyrazole | I₂, HIO₃ | Acetic Acid | 80 °C | 4 h | 92 | [8] |
| 1-Phenyl-3,5-di(pyridin-2-yl)pyrazole | I₂, HIO₃ | Acetic Acid | 80 °C | 12 h | 85 | [8] |
| 3,5-Dimethylpyrazole | NBS | CCl₄ | rt | 2 h | 95 | [10] |
| 3-Aryl-1H-pyrazol-5-amine | NBS | DMSO | rt | 6 h | 85-95 | [12] |
Table 1: Representative Data for C4-Halogenation of Pyrazoles.
The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl (-CHO) group onto electron-rich aromatic rings, including N-substituted pyrazoles.[13][14] The formyl group is a versatile handle for further transformations.
Application Notes:
-
Substrate Requirement: The reaction is most effective on N-substituted pyrazoles. N-unsubstituted pyrazoles often fail to react under standard conditions.[15][16]
-
Reaction Conditions: For less reactive or electron-deficient pyrazoles (e.g., 5-chloropyrazoles), forcing conditions such as higher temperatures (120 °C) and a significant excess of the Vilsmeier reagent (DMF/POCl₃) are necessary to achieve good yields.[14][17]
Caption: Simplified mechanism of the Vilsmeier-Haack reaction on pyrazoles.
Protocol 3: Vilsmeier-Haack Formylation of 5-Chloro-1,3-dialkylpyrazole [14][17]
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, cool dimethylformamide (DMF, 6.0 mmol) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 4.0 mmol) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to pre-form the Vilsmeier reagent.
-
Add a solution of the 5-chloro-1,3-dialkylpyrazole (1.0 mmol) in DMF (1 mL).
-
Heat the reaction mixture to 120 °C and stir for 2 hours.[17]
-
Monitor the reaction by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (~50 g).
-
Neutralize the mixture to pH 7-8 by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Substrate | Reagent Ratio (Sub:DMF:POCl₃) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Chloro-1,3-dialkylpyrazole | 1 : 2 : 2 | 70 | 2 | 0 | [17] |
| 5-Chloro-1,3-dialkylpyrazole | 1 : 2 : 2 | 120 | 2 | 32 | [17] |
| 5-Chloro-1,3-dialkylpyrazole | 1 : 5 : 2 | 120 | 2 | 55 | [17] |
| 5-Chloro-1,3-dialkylpyrazole | 1 : 6 : 4 | 120 | 2 | 75 | [17] |
Table 2: Optimization Data for Vilsmeier-Haack Formylation.
Direct C-H functionalization has become a highly attractive, step-economical method for forming C-C bonds, avoiding the synthesis of organometallic reagents or pre-halogenated substrates.[4][6]
Application Notes:
-
Catalyst System: Palladium catalysts, such as Pd(OAc)₂, are commonly used.[1] The choice of ligand, base, and solvent is critical for achieving high regioselectivity and yield.
-
Directing Groups: In some cases, a directing group on the pyrazole ring (often at the N1 position) is used to guide the metal catalyst to a specific C-H bond, although C4 functionalization can often be achieved based on the inherent electronics of the ring.[4]
Protocol 4: Palladium-Catalyzed Direct C4-Arylation [1]
Caption: Experimental workflow for Pd-Catalyzed Direct C4-Arylation.
Procedure:
-
In a sealed tube, combine 1,3,5-trimethylpyrazole (1.0 mmol), the desired aryl bromide (1.2 mmol), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol), and potassium acetate (KOAc) (2.0 mmol).[1]
-
Add dimethylacetamide (DMA) (3 mL) as the solvent.[1]
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours.[1]
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).[1]
-
Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.
| Substrate | Aryl Halide | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,3,5-Trimethylpyrazole | Bromobenzene | Pd(OAc)₂ | KOAc | DMA | 150 | 24 | 78 | [1] |
| 1,3,5-Trimethylpyrazole | 4-Bromotoluene | Pd(OAc)₂ | KOAc | DMA | 150 | 24 | 85 | [1] |
| 1,3,5-Trimethylpyrazole | 1-Bromo-4-methoxybenzene | Pd(OAc)₂ | KOAc | DMA | 150 | 24 | 81 | [1] |
Table 3: Representative Data for Palladium-Catalyzed Direct C4-Arylation.
Applications in Drug Discovery
The functionalization of the pyrazole C4 position is pivotal in drug design and development. Substituents at this position can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
-
Structure-Activity Relationship (SAR) Studies: Modifying the C4 position allows for fine-tuning of a compound's interaction with its biological target. For example, in the development of anti-inflammatory agents, different C4 substituents can alter the selectivity for COX-1 versus COX-2 enzymes.[3]
-
Improving Physicochemical Properties: The introduction of specific functional groups at C4 can enhance properties like solubility, lipophilicity, and metabolic stability, which are critical for a compound's viability as a drug candidate.[18]
-
Bioisosteric Replacement: The pyrazole ring itself can act as a bioisostere for a phenyl ring, and C4-functionalization allows for the placement of key interacting groups in a three-dimensional space analogous to substituted phenyl rings, often with improved properties.[18]
The synthetic protocols detailed in this document provide researchers with the tools to systematically explore the chemical space around the pyrazole C4 position, facilitating the generation of novel compounds with enhanced therapeutic potential. By carefully selecting the appropriate functionalization strategy, scientists can efficiently synthesize libraries of C4-substituted pyrazoles for biological screening and lead optimization programs.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Direct C-H Alkenylation of Functionalized Pyrazoles. | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 1-Acetyl-4-iodo-1H-pyrazole in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Acetyl-4-iodo-1H-pyrazole is a versatile building block in heterocyclic chemistry, serving as a key intermediate for the synthesis of a wide array of functionalized pyrazole derivatives. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its diverse pharmacological activities. The presence of an iodine atom at the 4-position of the pyrazole ring offers a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura, Sonogashira, and Heck coupling reactions.
Key Applications in Heterocyclic Synthesis
The primary application of this compound lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the 4-position of the pyrazole ring, leading to the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science.
-
Suzuki-Miyaura Coupling: This reaction enables the synthesis of 4-aryl- and 4-heteroarylpyrazoles by coupling this compound with various boronic acids or their esters. The resulting biaryl and heteroaryl pyrazole motifs are common in kinase inhibitors and other therapeutic agents.
-
Sonogashira Coupling: This powerful method allows for the introduction of alkyne moieties at the 4-position of the pyrazole ring, yielding 4-alkynylpyrazoles. These compounds are valuable intermediates for the synthesis of more complex heterocyclic systems and have applications in materials science and as precursors for bioactive molecules.
-
Heck Coupling: The Heck reaction facilitates the formation of carbon-carbon bonds between this compound and alkenes, leading to the synthesis of 4-alkenylpyrazoles. These products can be further functionalized and are found in various biologically active compounds.
Data Presentation: A Comparative Overview of Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura, Sonogashira, and Heck coupling reactions of N-substituted 4-iodopyrazoles. While specific data for the 1-acetyl derivative is limited in publicly available literature, the provided data for analogous compounds serves as a strong starting point for reaction optimization. The acetyl group, being electron-withdrawing, may influence reactivity, potentially requiring adjustments to catalyst systems or reaction conditions.
Table 1: Suzuki-Miyaura Coupling of N-Substituted 4-Iodopyrazoles
| N-Substituent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Methyl | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ (2.5 equiv) | DME/H₂O | 90 (MW) | 0.1-0.2 | 95 | [1] |
| Methyl | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ (2.5 equiv) | DME/H₂O | 90 (MW) | 0.1-0.2 | 92 | [1] |
| Methyl | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2 mol%) | Cs₂CO₃ (2.5 equiv) | DME/H₂O | 90 (MW) | 0.1-0.2 | 90 | [1] |
| Phenyl | 4-Cyanophenylboronic acid | Pd(OAc)₂ (1 mol%) | KOAc | DMA | 150 | - | 85 | [2] |
| Benzyl | 4-Cyanophenylboronic acid | Pd(OAc)₂ (1 mol%) | KOAc | DMA | 150 | - | 89 | [2] |
Table 2: Sonogashira Coupling of N-Substituted 4-Iodopyrazoles
| N-Substituent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Ethoxyethyl | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | - | High | [3] |
| Ethoxyethyl | Various terminal alkynes | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | TEA or DIPEA | THF or DMF | 50-80 | - | Good | [4] |
| Trityl | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | - | - | [5] |
Table 3: Heck Coupling of N-Substituted 4-Iodopyrazoles
| N-Substituent | Coupling Partner | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Trityl | Methyl acrylate | Pd(OAc)₂ (1 mol%) | P(OEt)₃ (4 mol%) | Et₃N | DMF | 100 | 24 | 95 | [5] |
| Trityl | tert-Butyl acrylate | Pd(OAc)₂ (1 mol%) | P(OEt)₃ (4 mol%) | Et₃N | DMF | 100 | 24 | 90 | [5] |
| Trityl | Methyl vinyl ketone | Pd(OAc)₂ (1 mol%) | P(OEt)₃ (4 mol%) | Et₃N | DMF | 100 | 24 | 85 (E/Z mixture) | [5] |
| Benzyl | Methyl acrylate | Pd(OAc)₂ (1 mol%) | P(OEt)₃ (4 mol%) | Et₃N | DMF | 100 | 24 | 75 | [5] |
Experimental Protocols
The following are detailed, generalized protocols for the Suzuki-Miyaura, Sonogashira, and Heck reactions using this compound. Researchers should adapt these protocols based on the specific requirements of their substrates and laboratory conditions.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-1-acetyl-1H-pyrazoles
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, or DME/water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.5 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask under a positive flow of inert gas.
-
Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-acetyl-1H-pyrazole.
Protocol 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-1-acetyl-1H-pyrazoles
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and CuI (0.04 mmol).
-
Add the anhydrous solvent (5 mL) and the base (3.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the 4-alkynyl-1-acetyl-1H-pyrazole.[4]
Protocol 3: Heck Coupling for the Synthesis of 4-Alkenyl-1-acetyl-1H-pyrazoles
Materials:
-
This compound
-
Alkene (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., P(OEt)₃ or PPh₃, 4-10 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
In a Schlenk tube, combine this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent (5 mL), the alkene (1.5 mmol), and the base (2.5 mmol).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction's progress using TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 4-alkenyl-1-acetyl-1H-pyrazole.[5]
Mandatory Visualization
The following diagrams illustrate the generalized workflows and catalytic cycles for the described cross-coupling reactions.
Caption: General workflow for Suzuki-Miyaura coupling.
Caption: Catalytic cycles in Sonogashira coupling.
Caption: Experimental workflow for the Heck reaction.
References
- 1. A Facile One-pot Synthesis of 1-Arylpyrazolo[3,4-d]Pyrimidin- 4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Note: A Detailed Protocol for the Heck Coupling of 1-Acetyl-4-iodo-1H-pyrazole with Alkenes
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive experimental procedure for the palladium-catalyzed Heck coupling reaction of 1-acetyl-4-iodo-1H-pyrazole with various alkenes. The pyrazole moiety is a critical pharmacophore in numerous biologically active compounds, and the C-4 functionalization of this heterocycle via cross-coupling reactions is a key strategy in medicinal chemistry and drug discovery. The following protocol is adapted from established methodologies for the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles.[1]
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds by coupling aryl or vinyl halides with alkenes in the presence of a palladium catalyst and a base.[2][3][4] This method is particularly valuable for its high functional group tolerance and stereoselectivity, typically affording the trans-alkene product.[2][5]
Reaction Scheme
The general scheme for the Heck coupling of this compound is depicted below:
Caption: General scheme of the Heck coupling reaction.
Experimental Protocol
This protocol provides a detailed methodology for the Heck coupling reaction. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
-
This compound
-
Alkene (e.g., methyl acrylate, styrene, tert-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triethyl phosphite (P(OEt)3)
-
Triethylamine (Et3N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
Procedure
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%).
-
The flask is then evacuated and backfilled with an inert gas (e.g., Argon). This cycle should be repeated three times.
-
-
Addition of Reagents:
-
Under the inert atmosphere, add anhydrous DMF (5 mL).
-
Add triethylamine (2.0 mmol, 2.0 equiv).
-
Add the desired alkene (1.2 mmol, 1.2 equiv).
-
Finally, add triethyl phosphite (0.04 mmol, 4 mol%) to the stirring solution.
-
-
Reaction:
-
The reaction mixture is heated to 100 °C and stirred vigorously.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) followed by brine (10 mL).
-
The organic layer is separated, dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 4-alkenyl-1-acetyl-1H-pyrazole.[1]
-
Data Presentation
The following tables summarize the expected yields for the Heck coupling of a 1-protected-4-iodo-1H-pyrazole with various alkenes, based on literature data for similar substrates.[1] The N-acetyl group is an electron-withdrawing group, and its performance is expected to be comparable to other electron-withdrawing protecting groups.
Table 1: Reaction of 1-Protected-4-iodo-1H-pyrazole with Methyl Acrylate
| Entry | N-Protecting Group | Ligand (mol%) | Yield (%) |
| 1 | Trityl | P(OEt)3 (4) | 95 |
| 2 | Benzyl | P(OEt)3 (4) | 75 |
| 3 | p-Toluenesulfonyl | P(OEt)3 (4) | 60 |
| 4 | 2,4,6-Trimethylbenzoyl | P(OEt)3 (4) | 55 |
| 5 | Boc | P(OEt)3 (4) | <5 |
| 6 | Cbz | P(OEt)3 (4) | <5 |
Data adapted from Usami et al., HETEROCYCLES, Vol. 83, No. 4, 2011.[1]
Table 2: Reaction of 1-Trityl-4-iodo-1H-pyrazole with Various Alkenes
| Entry | Alkene | Product | Yield (%) |
| 1 | Methyl acrylate | 4-(2-Methoxycarbonylvinyl)-1-trityl-1H-pyrazole | 95 |
| 2 | tert-Butyl acrylate | 4-(2-tert-Butoxycarbonylvinyl)-1-trityl-1H-pyrazole | 90 |
| 3 | Methyl vinyl ketone | 4-(3-Oxo-1-butenyl)-1-trityl-1H-pyrazole | 85 |
| 4 | Styrene | 4-(2-Phenylvinyl)-1-trityl-1H-pyrazole | 44 |
| 5 | Acrylonitrile | 4-(2-Cyanovinyl)-1-trityl-1H-pyrazole | 30 |
Data adapted from Usami et al., HETEROCYCLES, Vol. 83, No. 4, 2011.[1]
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for the Heck coupling reaction.
Caption: Experimental workflow for Heck coupling.
Signaling Pathway (Catalytic Cycle)
The catalytic cycle of the Heck reaction involves several key steps, starting with the active Palladium(0) species.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. google.com [google.com]
Application of 1-Acetyl-4-iodo-1H-pyrazole in Agrochemical Synthesis: A Guide to Synthetic Protocols and Methodologies
Introduction
The pyrazole scaffold is a cornerstone in modern agrochemical design, featuring prominently in a wide array of commercially successful fungicides, insecticides, and herbicides. The versatility of the pyrazole ring allows for fine-tuning of physicochemical properties and biological activity through substitution at various positions. Among the key intermediates for the synthesis of these complex molecules, 4-iodopyrazole derivatives, including 1-acetyl-4-iodo-1H-pyrazole, serve as highly valuable building blocks. The carbon-iodine bond at the 4-position is particularly amenable to a range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments essential for potent bioactivity. While direct literature on the agrochemical applications of this compound is sparse, the principles of its utilization can be inferred from the extensive studies on analogous N-protected and N-substituted 4-iodopyrazoles. The acetyl group serves as a protecting group that can be readily removed or may be part of the final molecular design.
This document provides detailed application notes and protocols for the use of 4-iodopyrazole intermediates in the synthesis of agrochemical precursors, focusing on key cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck-Mizoroki reactions.
Role as a Synthetic Intermediate
This compound is a strategic intermediate for the synthesis of more complex pyrazole-containing agrochemicals. The iodo-substituent at the 4-position allows for the regioselective formation of new carbon-carbon and carbon-heteroatom bonds, which is a critical step in the assembly of the final active ingredients.
Experimental Protocols
The following protocols are representative methodologies for the application of 4-iodopyrazole derivatives in the synthesis of agrochemical building blocks. These protocols are based on established procedures for similar N-protected 4-iodopyrazoles and are adaptable for this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Arylpyrazoles
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between a halide and an organoboron compound. This reaction is widely used to introduce aryl or heteroaryl moieties, which are common in many fungicides and herbicides.[1][2]
Materials:
-
This compound (or other N-protected 4-iodopyrazole)
-
Arylboronic acid
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure (Microwave-Assisted): [1]
-
To a microwave vial, add the 4-iodopyrazole derivative (1.0 equiv) and the arylboronic acid (1.2 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and the base (e.g., Cs₂CO₃, 2.5 equiv).[1]
-
Add the solvent system (e.g., DME/H₂O, 4:1 v/v) to achieve a final concentration of the 4-iodopyrazole of approximately 0.1-0.2 M.[1]
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 90-120 °C) for a specified time (e.g., 10-30 minutes), monitoring the reaction by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 4-Alkynylpyrazoles
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, a valuable transformation for creating insecticidal and fungicidal compounds.[3][4]
Materials:
-
This compound (or other N-protected 4-iodopyrazole)
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)[3]
-
Copper(I) iodide (CuI)[3]
-
Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))[3]
-
Anhydrous solvent (e.g., THF, DMF)[3]
-
Standard laboratory glassware and inert atmosphere setup
Procedure: [3]
-
To a dry Schlenk flask under an inert atmosphere, add the 4-iodopyrazole derivative (1.0 equiv), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and CuI (4 mol%).[3]
-
Add the anhydrous solvent and the base (3.0 equiv).[3]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Heck-Mizoroki Reaction for the Synthesis of 4-Alkenylpyrazoles
The Heck-Mizoroki reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene, useful for synthesizing precursors to various agrochemicals.[5]
Materials:
-
This compound (or other N-protected 4-iodopyrazole)
-
Alkene (e.g., acrylate, styrene)
-
Palladium catalyst (e.g., Pd(OAc)₂)[5]
-
Ligand (e.g., P(OEt)₃)[5]
-
Base (e.g., Et₃N)[5]
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Standard laboratory glassware and inert atmosphere setup
Procedure: [5]
-
In a sealed tube under an inert atmosphere, dissolve the 4-iodopyrazole derivative (1.0 equiv) in the anhydrous solvent.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., P(OEt)₃, 4 mol%).[5]
-
Add the alkene (1.5 equiv) and the base (e.g., Et₃N, 2.0 equiv).[5]
-
Seal the tube and heat the reaction mixture to a specified temperature (e.g., 80-120 °C) for several hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize representative yields for cross-coupling reactions of various N-substituted 4-iodopyrazoles, providing an indication of the expected efficiency for similar reactions with this compound.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of 4-Iodopyrazoles [1]
| 4-Iodopyrazole Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Iodo-1-methyl-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (MW) | 95 |
| 4-Iodo-1-methyl-1H-pyrazole | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (MW) | 92 |
| 4-Iodo-1-methyl-1H-pyrazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 90 (MW) | 90 |
| N-protected 4-iodopyrazole | Arylboronic acids | Pd(OAc)₂ / SPhos | KF | Toluene/H₂O | 80 | Good to Excellent |
Table 2: Representative Yields for Sonogashira Coupling of N-Protected 3-Iodo-1H-pyrazoles [4]
| 3-Iodopyrazole Derivative | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| 1-(Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 95 |
| 1-(Ethoxyethyl)-3-iodo-5-methyl-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 91 |
| 1-(Boc)-3-iodo-1H-pyrazole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 93 |
Table 3: Representative Yields for Heck-Mizoroki Reaction of 1-Trityl-4-iodo-1H-pyrazole [5]
| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | 95 |
| tert-Butyl acrylate | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | 90 |
| Methyl vinyl ketone | Pd(OAc)₂ / P(OEt)₃ | Et₃N | DMF | 100 | 85 |
Visualizations
Diagrams of Synthetic Workflows and Biological Pathways
Caption: General workflow for the synthesis of agrochemical precursors from this compound.
Caption: Mode of action for pyrazole-based SDHI fungicides.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 1-acetyl-4-iodo-1H-pyrazole
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the Suzuki coupling of 1-acetyl-4-iodo-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing a Suzuki coupling with this compound?
The primary challenges include:
-
Deacetylation: The N-acetyl group can be sensitive to strongly basic conditions, leading to the formation of 4-iodo-1H-pyrazole.
-
Low Yield: Achieving high yields can be difficult due to several factors, including catalyst deactivation, inefficient transmetalation, or side reactions.
-
Dehalogenation: A common side reaction where the iodine atom is replaced by a hydrogen, resulting in the formation of 1-acetyl-1H-pyrazole.[1] This is particularly prevalent with iodo-substituted pyrazoles.[1]
-
Homocoupling: Self-coupling of the boronic acid partner can occur, reducing the yield of the desired product.
Q2: Which palladium catalyst and ligand system is most effective for this reaction?
The choice of catalyst and ligand is crucial for success. For electron-rich heteroaromatic substrates like pyrazoles, modern catalyst systems are often more effective.[1]
-
Palladium(II) Pre-catalysts with Buchwald Ligands: A combination of a Pd(II) source like palladium(II) acetate (Pd(OAc)₂) with a bulky, electron-rich phosphine ligand such as SPhos or XPhos can significantly improve reaction efficiency.[1]
-
Pre-formed Palladium(0) Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst that can be effective.
-
Palladacycle Pre-catalysts: Modern pre-catalysts like XPhos Pd G2 readily generate the active Pd(0) species and have shown high activity for couplings of other halopyrazoles.[1]
Q3: What is the best choice of base to avoid deacetylation of the starting material?
To minimize the risk of cleaving the N-acetyl group, milder bases are recommended.
-
Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are frequently used and are generally compatible with base-sensitive functional groups.
-
Fluorides: Potassium fluoride (KF) or cesium fluoride (CsF) can be effective, particularly in non-aqueous or low-water conditions, and are less likely to cause hydrolysis of esters and amides.[2]
-
Phosphates: While potassium phosphate (K₃PO₄) is a very effective base, it is stronger and may increase the risk of deacetylation. Its use should be carefully evaluated, perhaps at lower temperatures.[2][3]
Q4: What solvent system is optimal for the Suzuki coupling of this compound?
A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[4]
-
Ethers: 1,4-Dioxane or 1,2-dimethoxyethane (DME) mixed with water (e.g., in a 4:1 ratio) are common and effective choices.[4]
-
Aromatics: Toluene in a biphasic mixture with water can also be used.[1]
-
Alcohols: A mixture of ethanol and water can be particularly effective for microwave-assisted reactions.[1]
For base-sensitive substrates, minimizing the amount of water or using anhydrous conditions with a soluble base might be beneficial.
Troubleshooting Guide
Issue 1: Low to no product formation.
-
Question: My reaction is not proceeding, and I'm recovering my starting material. What could be the cause?
-
Answer:
-
Catalyst Inactivity: The active Pd(0) species may not be forming or could be deactivated by oxygen.
-
Inappropriate Base/Solvent: The chosen base might be too weak or poorly soluble in the reaction medium.
-
Solution: While needing to be mild enough to avoid deacetylation, the base must be effective. Ensure good mixing, and if using a carbonate, consider switching to a different solvent system to improve solubility.
-
-
Sub-optimal Temperature: The reaction may require more energy.
-
Solution: Gradually increase the reaction temperature. Microwave irradiation can offer rapid and uniform heating, often leading to significantly reduced reaction times and improved yields.[1]
-
-
Issue 2: Significant formation of 1-acetyl-1H-pyrazole (dehalogenation).
-
Question: I am observing a significant amount of the dehalogenated byproduct. How can I minimize this?
-
Answer:
-
Hydrogen Source: Dehalogenation occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the boronic acid. Water can be a source of hydrogen.[1]
-
Solution: Use rigorously dried solvents and reagents. Maintaining a strict inert atmosphere (e.g., argon or nitrogen) is crucial.[1] While some water can be beneficial for dissolving the base, minimizing it may reduce dehalogenation.
-
-
Reaction Conditions: The choice of base and temperature can influence this side reaction.
-
Solution: Try screening milder bases. Running the reaction at the lowest effective temperature can also help suppress side reactions.
-
-
Issue 3: Formation of 4-iodo-1H-pyrazole (deacetylation).
-
Question: My product mixture contains the deacetylated starting material. How can I prevent this?
-
Answer:
-
Base Strength: The N-acetyl group is likely being cleaved by the base.
-
Temperature and Reaction Time: Higher temperatures and longer reaction times can promote deacetylation.
-
Solution: Attempt the reaction at a lower temperature for a longer duration. Alternatively, microwave heating can sometimes provide the necessary energy for the coupling to occur quickly, minimizing the time the substrate is exposed to basic conditions.
-
-
Data Presentation: Reaction Conditions for Suzuki Coupling of 4-Iodopyrazoles
The following tables summarize reaction conditions from the literature for Suzuki couplings of various N-substituted 4-iodopyrazoles, which can serve as a starting point for optimizing the reaction of this compound.
Table 1: Microwave-Assisted Suzuki Coupling of 4-Iodopyrazole Derivatives
| Pyrazole Derivative | Boronic Acid | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 4-Iodo-1-methyl-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O (3:1.2) | 90 | 5-12 | 88 |
| 4-Iodopyrazole | Arylboronic acid | XPhos Pd G2 (2) | K₂CO₃ (3.0) | Ethanol/H₂O (3:1) | 120 | 15-30 | Good |
(Data adapted from various sources)[1][4]
Table 2: Conventional Heating Suzuki Coupling of 4-Iodopyrazole Derivatives
| Pyrazole Derivative | Boronic Acid | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-protected 4-iodopyrazole | Arylboronic acids | Pd(OAc)₂ / SPhos | KF | Toluene/H₂O | 80 | Not Specified | Good to Excellent |
| 4-Iodo-1H-pyrazole | Arylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | Not Specified |
(Data adapted from various sources)[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using Conventional Heating
Note: This is a general protocol and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (4:1 ratio, to achieve a concentration of ~0.1 M with respect to the pyrazole) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Note: This protocol can significantly shorten reaction times.
-
Vial Preparation: In a microwave reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), sodium carbonate (Na₂CO₃, 3.0 equiv), and the palladium catalyst (e.g., XPhos Pd G2, 2 mol%).
-
Solvent Addition: Add a degassed mixture of ethanol and water (e.g., 3:1 ratio).
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100-120 °C for 15-30 minutes.
-
Workup and Purification: After cooling, work up and purify the product as described in the conventional heating protocol.
Mandatory Visualization
Caption: General experimental workflow for the Suzuki coupling of this compound.
References
Technical Support Center: Sonogashira Coupling of Iodopyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Sonogashira coupling reactions involving iodopyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Sonogashira coupling of iodopyrazoles?
A1: The most prevalent side reactions include:
-
Homocoupling of the terminal alkyne (Glaser-Hay coupling): This results in the formation of a symmetrical di-alkyne byproduct.
-
Dehalogenation of the iodopyrazole: This leads to the formation of a protonated pyrazole, effectively reducing your starting material.
-
Catalyst deactivation: The palladium catalyst can precipitate as palladium black, leading to a stalled or incomplete reaction.
-
Hydrolysis of sensitive alkynes: Certain functional groups on the alkyne may not be stable to the reaction conditions.
Q2: My primary side product is the homocoupled alkyne. What are the likely causes and how can I minimize it?
A2: Homocoupling is typically caused by the presence of oxygen, which facilitates the oxidative coupling of the copper acetylide intermediate. To minimize this:
-
Ensure rigorous anaerobic conditions: Degas all solvents and reagents thoroughly (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction.
-
Use a copper-free Sonogashira protocol: In some cases, the reaction can proceed efficiently without a copper co-catalyst, which will eliminate the primary pathway for homocoupling.
-
Slow addition of the alkyne: Adding the alkyne slowly via a syringe pump can help to keep its concentration low, favoring the cross-coupling reaction over homocoupling.
Q3: I am observing significant dehalogenation of my iodopyrazole. What steps can I take to prevent this?
A3: Dehalogenation is often promoted by protic solvents or impurities. To mitigate this:
-
Use anhydrous solvents: Ensure your solvents are rigorously dried before use.
-
Choose your base carefully: A bulky, non-nucleophilic base can sometimes be beneficial.
-
Employ a phosphine-free catalyst system: In some instances, phosphine ligands can contribute to the reduction of the aryl halide.
Q4: My reaction starts but then seems to stop, and I see black particles forming. What is happening and how can I fix it?
A4: The formation of black particles is likely palladium black, which is an inactive form of the palladium catalyst. This indicates catalyst deactivation. To prevent this:
-
Lower the reaction temperature: High temperatures can accelerate catalyst decomposition.
-
Use a stabilizing ligand: A more robust ligand can protect the palladium center and prevent aggregation.
-
Ensure high purity of reagents: Impurities can poison the catalyst.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product with Significant Alkyne Homocoupling
This is a common issue, and the following table provides a summary of troubleshooting strategies with illustrative quantitative data.
| Strategy | Condition A (Problematic) | Yield of Desired Product (A) | Yield of Homocoupled Alkyne (A) | Condition B (Improved) | Yield of Desired Product (B) | Yield of Homocoupled Alkyne (B) |
| Degassing Method | Single sparge with N2 for 15 min | 45% | 35% | Three freeze-pump-thaw cycles | 85% | <5% |
| Copper Co-catalyst | 5 mol% CuI | 50% | 30% | No CuI, increased Pd catalyst loading | 75% | Not detected |
| Alkyne Addition | All alkyne added at the start | 60% | 25% | Alkyne added over 2 hours via syringe pump | 90% | <5% |
Experimental Protocol: Minimizing Alkyne Homocoupling
-
Preparation: To a flame-dried Schlenk flask, add the iodopyrazole (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).
-
Degassing: Seal the flask with a septum and perform three freeze-pump-thaw cycles to ensure a completely anaerobic atmosphere.
-
Solvent and Base Addition: Add freshly distilled and degassed solvent (e.g., THF) and a degassed base (e.g., triethylamine) via syringe.
-
Alkyne Addition: Dissolve the terminal alkyne (1.2 equiv) in a small amount of the degassed solvent and add it dropwise to the reaction mixture over 2 hours using a syringe pump.
-
Reaction: Stir the reaction at room temperature and monitor by TLC or LC-MS until the iodopyrazole is consumed.
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride, extract with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.
Logical Workflow for Troubleshooting Homocoupling
Caption: Troubleshooting workflow for alkyne homocoupling.
Issue 2: Significant Dehalogenation of the Iodopyrazole Starting Material
Dehalogenation reduces the available electrophile, thus lowering the yield. The following strategies can be employed to mitigate this side reaction.
| Strategy | Condition A (Problematic) | Yield of Desired Product (A) | Yield of Dehalogenated Pyrazole (A) | Condition B (Improved) | Yield of Desired Product (B) | Yield of Dehalogenated Pyrazole (B) |
| Solvent Choice | Methanol | 40% | 50% | Anhydrous Dioxane | 88% | <5% |
| Base Selection | K₂CO₃ | 55% | 35% | Diisopropylethylamine (DIPEA) | 92% | <3% |
| Ligand Choice | PPh₃ | 60% | 30% | Xantphos | 85% | <7% |
Experimental Protocol: Minimizing Dehalogenation
-
Preparation: In a glovebox, add the iodopyrazole (1.0 equiv), Pd₂(dba)₃ (0.025 equiv), and a suitable ligand (e.g., Xantphos, 0.05 equiv) to an oven-dried vial.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., dioxane) followed by a bulky, non-nucleophilic base (e.g., DIPEA, 2.0 equiv) and the terminal alkyne (1.2 equiv).
-
Reaction: Seal the vial and heat to the desired temperature (e.g., 80 °C). Monitor the reaction progress by LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Reaction Pathway Diagram: Desired vs. Side Reaction
Caption: Competing reaction pathways in Sonogashira coupling.
Preventing dehalogenation of 4-iodopyrazoles in cross-coupling reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation in cross-coupling reactions involving 4-iodopyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of 4-iodopyrazole cross-coupling reactions, and why is it a problem?
A1: Dehalogenation, also known as hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions where the iodine atom at the 4-position of the pyrazole ring is replaced by a hydrogen atom.[1] This leads to the formation of an undesired pyrazole byproduct, which reduces the yield of the desired coupled product and complicates the purification process.[1]
Q2: Which cross-coupling reactions are most susceptible to the dehalogenation of 4-iodopyrazoles?
A2: Dehalogenation can occur in various palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[1] Iodopyrazoles, in general, exhibit a higher tendency for dehalogenation compared to their bromo and chloro counterparts, particularly in Suzuki-Miyaura couplings.[1][2][3]
Q3: What are the primary factors that influence the extent of dehalogenation?
A3: Several factors can significantly impact the competition between the desired cross-coupling and the undesired dehalogenation:[1]
-
Catalyst and Ligand: The choice of the palladium catalyst and the phosphine ligand is crucial.
-
Base: The type, strength, and concentration of the base can play a major role.
-
Temperature: Higher reaction temperatures can increase the rate of dehalogenation.[1]
-
Solvent: The polarity and nature of the solvent can influence the reaction pathway.[1][4]
-
Substrate Electronics: The electronic properties of the pyrazole ring and the coupling partner affect the relative reaction rates.[1]
Q4: Can protecting the pyrazole N-H group help in preventing dehalogenation?
A4: Yes, for N-unsubstituted pyrazoles, the acidic N-H proton can interfere with the reaction. Protecting the pyrazole nitrogen with a suitable group (e.g., Boc or trityl) can significantly suppress dehalogenation.[5][6]
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during cross-coupling reactions with 4-iodopyrazoles.
Issue 1: Significant Dehalogenation Observed in Suzuki-Miyaura Coupling
-
Symptoms: Low yield of the desired 4-aryl- or 4-vinylpyrazole, with a significant amount of the corresponding 4-H-pyrazole byproduct detected by NMR or LC-MS.[1]
-
Logical Workflow for Troubleshooting:
Troubleshooting Dehalogenation in Suzuki Coupling. -
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Ligand | Switch to a bulkier, more electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[1][5][7] These ligands can accelerate the rate of reductive elimination, which outcompetes the dehalogenation pathway.[1] |
| Base is too strong or protic | If using a strong, protic base like an alkoxide in a protic solvent, consider switching to a weaker, non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃.[1][5][7] |
| High Reaction Temperature | Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to minimize deiodination.[1] Consider lowering the temperature to around 80 °C.[1] |
| High Catalyst Loading | Excessively high palladium catalyst loading can sometimes lead to increased side reactions. Try reducing the catalyst loading to 1-2 mol%.[1] |
| Unprotected N-H Pyrazole | For N-H pyrazoles, the acidic proton can interfere with the reaction. Protecting the nitrogen with groups like Boc or trityl can suppress dehalogenation.[5] |
Issue 2: Dehalogenation in Sonogashira Coupling
-
Symptoms: Low yield of the desired 4-alkynylpyrazole, with the 4-H-pyrazole being a major byproduct.
-
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Copper Co-catalyst | While essential for the traditional Sonogashira reaction, the copper(I) co-catalyst can sometimes promote side reactions.[5] Consider a "copper-free" Sonogashira protocol.[5] |
| Base Selection | For copper-co-catalyzed reactions, consider using a milder base like a tertiary amine (e.g., Et₃N, DIPEA) to minimize side reactions.[1] |
| Slow Reductive Elimination | The use of bulky, electron-rich phosphine ligands, similar to those recommended for Suzuki coupling, can be beneficial in accelerating the final product-forming step.[1] |
| High Catalyst Loading | High palladium catalyst loading can sometimes increase side reactions. Consider reducing the catalyst loading to 1-2 mol%.[1] |
Issue 3: Dehalogenation in Buchwald-Hartwig Amination
-
Symptoms: The primary byproduct is the 4-H-pyrazole, with unreacted amine and starting 4-iodopyrazole also present. Low conversion to the desired 4-aminopyrazole.[1]
-
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Ligand Choice | Employ bulky biaryl phosphine ligands (e.g., XPhos, RuPhos) which have been shown to be effective in promoting C-N bond formation and suppressing dehalogenation.[1] |
| Base Selection | A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or potassium tert-butoxide (KOtBu) are often good choices. The choice may need to be optimized for the specific amine.[1] |
| Reaction Temperature | As with other coupling reactions, running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to minimize deiodination.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 4-Iodopyrazole with Reduced Dehalogenation
References
Technical Support Center: Optimization of Base and Solvent for 4-Iodopyrazole Reactions
Welcome to the technical support center for the synthesis of 4-iodopyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, specifically the choice of base and solvent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4-iodopyrazole? A1: The most common methods involve the direct electrophilic iodination of a pyrazole ring. Key approaches include using molecular iodine (I₂) with an oxidizing agent like hydrogen peroxide (H₂O₂) or ceric ammonium nitrate (CAN), or employing N-Iodosuccinimide (NIS), often with an acid catalyst for less reactive substrates.[1][2][3] The I₂/H₂O₂ method in water is considered an efficient and environmentally friendly "green" protocol.[1][2]
Q2: What is the primary role of a base in 4-iodopyrazole synthesis? A2: In the context of synthesizing 4-iodopyrazoles, a base is typically not a catalyst but rather an acid scavenger or is used to control pH during the workup. For example, when using iodine monochloride (ICl), a non-nucleophilic base like lithium carbonate (Li₂CO₃) is added to neutralize the HCl formed during the reaction.[4] Additionally, adjusting the pH with a base like sodium hydroxide after the reaction can facilitate product crystallization and improve recovery.[3][5]
Q3: How does the choice of solvent affect the reaction? A3: The solvent plays a critical role in reactant solubility, reaction rate, and sometimes even selectivity.[1] For "green" protocols, water is used with I₂/H₂O₂.[6] Acetonitrile is commonly employed for reactions using the I₂/CAN system.[5] For deactivated pyrazoles that require a more potent iodinating agent, acidic solvents like glacial acetic acid and trifluoroacetic acid (TFA) are used with NIS to enhance the electrophilicity of the iodine source.[1][5]
Q4: What are the typical byproducts, and how can they be minimized? A4: Common byproducts include other regioisomers (e.g., 5-iodopyrazoles) and di- or tri-iodinated products.[3][7] Minimizing these byproducts can be achieved by carefully selecting the iodinating agent (NIS is often more selective than I₂)[5], controlling the stoichiometry of reagents, and maintaining strict temperature control.[5][7]
Q5: What are the best practices for purifying crude 4-iodopyrazole? A5: Purification strategies depend on the scale and the nature of impurities. For solid products, recrystallization is often effective for large quantities.[3] For smaller scales or for separating isomers with similar polarities, silica gel column chromatography is the preferred method.[1][3] An acidic wash during workup can be employed to remove unreacted basic starting materials.[3]
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of 4-iodopyrazole in a question-and-answer format.
Issue 1: Low Yield of 4-Iodopyrazole
-
Q: My reaction is resulting in a low yield. What are the potential causes and solutions related to the solvent and base?
-
A: Low yields can stem from several factors.
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Inappropriate Solvent: The chosen solvent may not adequately dissolve the reactants or may not be suitable for the reaction mechanism. For less reactive, electron-deficient pyrazoles, switching to an acidic solvent system like glacial acetic acid/TFA in combination with NIS can significantly improve yields by activating the iodinating agent.[1][8]
-
Sub-optimal pH during Workup: For protocols involving an oxidant, the final pH of the reaction mixture can be crucial for product isolation. Adjusting the pH to 6-8 with a base (e.g., NaOH solution) can induce crystallization and maximize the recovered yield.[3]
-
Deactivated Substrate: If your pyrazole has strong electron-withdrawing groups, it will be less nucleophilic. More forcing conditions are required, such as heating the reaction mixture or using a more potent iodinating system.[1] For example, the iodination of 1-aryl-3-CF₃-pyrazoles with NIS/TFA is conducted at 80 °C.[1][8]
-
-
Issue 2: Formation of Multiple Isomers (Poor Regioselectivity)
-
Q: I am observing a mixture of the desired 4-iodo isomer and other regioisomers. How can I improve selectivity?
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A: Achieving high regioselectivity for the 4-position is a common challenge.
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Choice of Iodinating Agent and Solvent: The combination of reagent and solvent is critical for selectivity. For highly regioselective 4-iodination, methods employing N-iodosuccinimide (NIS) in a suitable solvent like glacial acetic acid and trifluoroacetic acid (TFA) have proven effective for certain substrates.[5] The combination of iodine (I₂) and an oxidant like ceric ammonium nitrate (CAN) in acetonitrile also provides high selectivity for the C4 position.[7][8]
-
Steric Hindrance: The presence of bulky substituents at the N-1 or C-5 positions can sterically block substitution at those positions, thus favoring iodination at the 4-position.[1]
-
-
Issue 3: Incomplete Reaction and Difficult Purification
-
Q: The reaction seems incomplete, and separating the product from the starting material is difficult. What should I do?
-
A:
-
Optimize Reaction Conditions: If the reaction is sluggish, consider increasing the reaction time or temperature.[3] For example, the iodination of 1-aryl-3-CF₃-pyrazoles with I₂/CAN often requires refluxing overnight to ensure complete consumption of the starting material.[3][8]
-
Use a More Reactive System: If the pyrazole is particularly electron-deficient, a more powerful iodinating agent may be necessary. Switching from I₂/H₂O₂ to NIS in an acidic medium can drive the reaction to completion.[3]
-
Purification Strategy: Since the starting material and product often have similar polarities, purification can be challenging. An acidic wash during the workup can remove unreacted basic pyrazole starting materials, simplifying the subsequent chromatography or crystallization.[3]
-
-
Data Presentation: Comparison of Iodination Methods
The following table summarizes various methods for the synthesis of 4-iodopyrazoles, highlighting the role of the solvent and any base used.
| Iodination Method | Reagents | Base (if applicable) | Solvent(s) | Temperature | Typical Yield (%) | Reference(s) |
| Green Iodination | I₂ (0.5 eq), H₂O₂ (0.6 eq) | None | Water | Room Temp | 63 - 100 | [3][6] |
| Oxidative Iodination | I₂ (1.3 eq), CAN (1.1 eq) | None | Acetonitrile | Reflux | ~81 | [3] |
| For Deactivated Pyrazoles | NIS (1.5 eq) | None | Glacial Acetic Acid / TFA | 80 °C | ~71 | [1][8] |
| Iodine Monochloride | ICl (3.0 eq) | Li₂CO₃ (2.0 eq) | Dichloromethane | Room Temp | Up to 95 | [4] |
Experimental Protocols
Protocol 1: Green Iodination using I₂/H₂O₂ in Water This protocol is adapted from an environmentally friendly procedure.[2][3]
-
Materials:
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Pyrazole derivative (1.0 mmol)
-
Iodine (I₂) (127 mg, 0.5 mmol)
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30% Hydrogen Peroxide (H₂O₂) (68 µL, 0.6 mmol)
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Water
-
-
Procedure:
-
To a round-bottom flask, add the pyrazole (1.0 mmol) and suspend it in water (5 mL).
-
Add iodine (0.5 mmol) to the stirred suspension.
-
Slowly add 30% aqueous hydrogen peroxide (0.6 mmol) dropwise to the mixture at room temperature.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
The crude product can be further purified by recrystallization or column chromatography.
-
Protocol 2: Iodination of an Activated Pyrazole using I₂/CAN This method is highly effective for a range of substituted pyrazoles.[8][9]
-
Materials:
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1-Aryl-3-trifluoromethylpyrazole (1.0 mmol)
-
Iodine (I₂) (330 mg, 1.3 mmol)
-
Ceric Ammonium Nitrate (CAN) (603 mg, 1.1 mmol)
-
Acetonitrile (MeCN) (6 mL)
-
Dichloromethane (DCM)
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Saturated aqueous Na₂S₂O₃
-
-
Procedure:
-
In a round-bottom flask, dissolve the 1-aryl-3-trifluoromethylpyrazole (1.0 mmol), iodine (1.3 mmol), and CAN (1.1 mmol) in acetonitrile (6 mL).
-
Reflux the reaction mixture overnight.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in DCM (15 mL).
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ (5 mL) to quench excess iodine, followed by water (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
-
Purify the product by filtration through a short silica gel pad or by column chromatography.
-
Protocol 3: Iodination of a Deactivated Pyrazole using NIS/TFA This protocol is suitable for pyrazoles bearing electron-withdrawing groups.[1][8]
-
Materials:
-
Pyrazole derivative (1.0 mmol)
-
N-Iodosuccinimide (NIS) (338 mg, 1.5 mmol)
-
Glacial Acetic Acid (1 mL)
-
Trifluoroacetic Acid (TFA) (1 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous Na₂S₂O₃ and NaHCO₃
-
-
Procedure:
-
To a solution of the pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of NIS (1.5 mmol) in TFA (1 mL).
-
Heat the resulting mixture overnight at 80 °C.
-
Cool the solution to room temperature and dilute with DCM (60 mL).
-
Wash the organic phase sequentially with saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
The residue can be purified by column chromatography to yield the pure 4-iodopyrazole.
-
Visualizations
Caption: General experimental workflow for 4-iodopyrazole synthesis.
Caption: Troubleshooting logic for addressing low reaction yields.
Caption: Simplified mechanism for electrophilic iodination of pyrazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 1-Acetyl-4-iodo-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude 1-acetyl-4-iodo-1H-pyrazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.
Question: My final product is an oil and will not solidify. How can I purify it?
Answer: The oily nature of your product could be due to residual solvents or impurities that depress the melting point. Here are several troubleshooting steps:
-
High-Vacuum Evaporation: Ensure all volatile solvents are thoroughly removed by using a rotary evaporator followed by drying on a high-vacuum line. Gentle heating can be applied if the compound is thermally stable.[1]
-
Column Chromatography: This is a very effective method for purifying oily products.[1]
-
Salt Formation and Crystallization: Pyrazoles can be treated with an acid (e.g., HCl, H₂SO₄) to form a salt, which is often a crystalline solid. This salt can then be purified by recrystallization and neutralized to recover the purified pyrazole.[1]
Question: I am observing multiple spots on my TLC plate after synthesis. How do I identify and remove these impurities?
Answer: Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of impurities, which could include unreacted starting materials, regioisomers, or byproducts.
-
Identification:
-
Co-spotting: Spot your reaction mixture alongside the starting materials on the same TLC plate to check if any impurity spots correspond to the starting materials.[1]
-
Spectroscopic Analysis: If possible, isolate a small amount of the major impurity by preparative TLC or a small-scale column for analysis by ¹H NMR or LC-MS to help identify its structure. Common impurities in pyrazole synthesis can include regioisomers.[1]
-
-
Removal:
-
Column Chromatography: This is the most common and effective method for separating closely related impurities like regioisomers.[1] Experiment with different solvent systems (e.g., varying the polarity of an ethyl acetate/hexane mixture) to achieve optimal separation. For basic pyrazoles that may interact strongly with acidic silica gel, consider deactivating the silica with triethylamine or using neutral alumina.[1]
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Recrystallization: If the impurities have significantly different solubilities than your desired product, recrystallization can be an effective purification method. Try solvents such as ethanol, methanol, or mixtures like ethanol/water.[1]
-
Question: My purified this compound is colored. How can I decolorize it?
Answer: A colored product may indicate the presence of trace impurities or degradation products.
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Charcoal Treatment: Dissolve the compound in a suitable organic solvent, add a small amount of activated charcoal, and stir for a short period. The charcoal can adsorb colored impurities. Filter the mixture through celite to remove the charcoal and then recrystallize the product.[1]
-
Recrystallization: This technique itself can often remove colored impurities, as they may remain in the mother liquor.[1]
-
Silica Gel Plug: Dissolve your compound in a minimal amount of a non-polar solvent and pass it through a short plug of silica gel. The colored impurities may be retained on the silica.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying substituted pyrazoles?
A1: The most frequently employed methods for the purification of substituted pyrazoles are column chromatography on silica gel and recrystallization.[1] For liquid pyrazoles, distillation is also a viable option.[1]
Q2: What are typical solvent systems for column chromatography of iodo-pyrazoles?
A2: A common eluent system for column chromatography of halogenated pyrazoles is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[1] The ratio is typically optimized based on the polarity of the specific compound and its impurities as determined by TLC analysis.
Q3: Can I use recrystallization to purify this compound?
A3: Yes, recrystallization is a potential method. Suitable solvents to try would be alcohols like ethanol or methanol, or a mixture of an alcohol and water.[1] The choice of solvent will depend on the solubility of your specific compound.
Q4: Are there any special considerations when purifying basic pyrazoles on silica gel?
A4: Yes, the basic nature of the pyrazole ring can sometimes lead to poor separation or loss of product on acidic silica gel. To mitigate this, you can deactivate the silica gel by preparing a slurry with a small amount of triethylamine (e.g., 1%) in the eluent before packing the column.[1] Alternatively, using neutral alumina as the stationary phase can be beneficial.[1]
Data Presentation
Table 1: Common Purification Techniques and Conditions
| Purification Method | Stationary/Mobile Phase or Solvent | Typical Use Case | Reference(s) |
| Column Chromatography | Silica gel with ethyl acetate/hexane | General purification, separation of isomers and byproducts. | [1][2][3] |
| Neutral alumina with ethyl acetate/hexane | For basic pyrazoles to avoid interactions with acidic silica gel. | [1] | |
| Recrystallization | Ethanol, methanol, or ethanol/water mixtures | Purification of solid products, removal of colored impurities. | [1] |
| Acidic Wash | Dilute aqueous acid (e.g., HCl) | Removal of basic impurities like unreacted hydrazine starting materials. | [4] |
| Charcoal Treatment | Activated charcoal in a suitable organic solvent | Decolorization of the final product. | [1][4] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate. Develop the plate using various ratios of ethyl acetate and hexane (e.g., 5:95, 10:90, 20:80) to find a solvent system that gives your desired product an Rf value of approximately 0.3-0.4 and good separation from impurities.[1]
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Column Packing: Prepare a slurry of silica gel in the chosen eluent system (or a less polar starting eluent for gradient elution). Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of cracks.
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Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent. Carefully load the sample onto the top of the packed column.
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Elution: Begin eluting the column, collecting fractions in test tubes or other suitable containers. You can start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds with different polarities.
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Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your purified product. Combine the pure fractions.[1]
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Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound. Further dry the product under high vacuum to remove any residual solvent.[1]
Protocol 2: Purification by Recrystallization
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Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a potential recrystallization solvent (e.g., ethanol, methanol) at its boiling point. A good solvent will dissolve the compound when hot but not when cold. If a single solvent is not suitable, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used.
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Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot recrystallization solvent.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. The solution can then be placed in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly under vacuum.
Mandatory Visualization
Caption: A general workflow for the purification of crude this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
Technical Support Center: Catalyst Selection for Efficient Coupling with 1-Acetyl-4-iodo-1H-pyrazole
Welcome to the technical support center for catalyst selection in the efficient cross-coupling of 1-acetyl-4-iodo-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
General Troubleshooting and FAQs
This section addresses overarching issues that can arise during cross-coupling reactions with this compound, independent of the specific coupling type.
Question 1: My cross-coupling reaction is showing low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended:
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Catalyst Inactivity: The active Pd(0) species may not be forming or could be deactivating.[1]
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Inappropriate Ligand Choice: The ligand may not be suitable for the this compound substrate, leading to inefficient oxidative addition or reductive elimination.
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Incorrect Base Selection: The base might be too weak or poorly soluble in the reaction medium.
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Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate.
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Poor Reagent Quality: Degradation of starting materials, especially boronic acids in Suzuki couplings, can halt the reaction.
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Solution: Use fresh, high-purity starting materials. Boronic acids, in particular, are susceptible to degradation and should be stored properly.[1]
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Question 2: I am observing a significant amount of a side product that appears to be my starting material without the iodine (dehalogenation). What is happening and how can I prevent it?
Answer: Dehalogenation, or hydrodehalogenation, is a common side reaction with heteroaryl halides like this compound.[3] It occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the intended coupling partner.
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For Suzuki Couplings: 4-Iodo-aminopyrazoles are particularly prone to dehalogenation. While not always practical, switching to the corresponding 4-bromo- or 4-chloro-pyrazole may reduce this side reaction.[1][3]
-
General Solutions:
-
Anhydrous Conditions: Rigorously exclude water from the reaction, as it can be a hydrogen source. Use dry solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen).[1]
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can accelerate the rate of reductive elimination, which outcompetes the deiodination pathway.[3]
-
Base Selection: Use milder inorganic bases like K₃PO₄ or Cs₂CO₃, as strong bases can promote dehalogenation.[2]
-
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and organoboron compounds.
Troubleshooting and FAQs for Suzuki-Miyaura Coupling
Question 3: My Suzuki-Miyaura coupling with this compound is sluggish. What specific adjustments can I make?
Answer: Sluggish Suzuki reactions with this substrate can often be improved by optimizing the following:
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Catalyst System: Modern palladium pre-catalysts like XPhos Pd G2 are often more efficient and air-stable than traditional catalysts like Pd(PPh₃)₄.[2]
-
Base: Stronger bases such as K₃PO₄ or Cs₂CO₃ are generally more effective than weaker bases like Na₂CO₃ or K₂CO₃.[2][4]
-
Solvent: A mixture of an organic solvent and water (e.g., dioxane/water, ethanol/water) is typically required. Ensure solvents are thoroughly degassed.[2][4]
-
Temperature: Microwave heating to temperatures around 120 °C can significantly accelerate the reaction.[1][2]
Data Presentation: Recommended Catalysts and Conditions for Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | Highly active for various arylboronic acids.[5] |
| Pd(PPh₃)₄ | - | K₂CO₃ | DMF/H₂O | N/A | Effective for iodo-pyrazoles.[5] |
| XPhos Pd G2 | - | K₂CO₃ (3.0 equiv) | EtOH/H₂O (3:1) | 120 (Microwave) | Efficient pre-catalyst, often giving high yields in short reaction times.[1][2] |
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
-
In a microwave reaction vial, combine this compound (1.0 equiv.), the desired boronic acid (1.1 equiv.), and K₂CO₃ (3.0 equiv.).[1]
-
Seal the vial and place it in the microwave reactor.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Visualization: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the introduction of alkyne moieties onto the pyrazole ring.
Troubleshooting and FAQs for Sonogashira Coupling
Question 4: What is a dependable catalyst system for the Sonogashira coupling of this compound?
Answer: A classic and highly effective system for the Sonogashira coupling of iodo-pyrazoles is the combination of a palladium catalyst, such as Pd(PPh₃)₂Cl₂, with a copper(I) co-catalyst, typically CuI.[1] This reaction is often carried out using triethylamine (TEA) as both the base and solvent at room temperature, highlighting its mild conditions.[1]
Data Presentation: Recommended Catalysts and Conditions for Sonogashira Coupling
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Et₃N | Room Temp | Classic, reliable system with mild reaction conditions.[5] |
| Pd(P(t-Bu)₃)₂ | None | K₂CO₃ | Toluene | 100 | Example of a copper-free system.[5] |
Experimental Protocol: Sonogashira Coupling
-
In a reaction vessel under an inert atmosphere, combine this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).[1]
-
Add the solvent and base (e.g., triethylamine).[1]
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired product.[1]
Visualization: Sonogashira Catalytic Cycles
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.[6]
Heck-Mizoroki Coupling
The Heck-Mizoroki reaction allows for the alkenylation of this compound.
Troubleshooting and FAQs for Heck-Mizoroki Coupling
Question 5: I am attempting a Heck-Mizoroki reaction with this compound. What are some suitable starting conditions?
Answer: A common and effective set of conditions for the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles involves using Pd(OAc)₂ as the catalyst, P(OEt)₃ as the ligand, and Et₃N as the base in DMF at 100 °C.[5] The trityl group has been shown to be a suitable protecting group for the pyrazole nitrogen in this reaction.[7]
Data Presentation: Recommended Catalysts and Conditions for Heck-Mizoroki Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | P(OEt)₃ | Et₃N | DMF | 100 | P(OEt)₃ was found to be a suitable ligand for this transformation.[5][7] |
Experimental Protocol: Heck-Mizoroki Reaction
-
In a sealed tube, combine the 1-protected-4-iodo-1H-pyrazole (1.0 equiv), the alkene (1.2 equiv), Pd(OAc)₂ (2 mol%), P(OEt)₃ (4 mol%), and Et₃N (2.0 equiv) in DMF.[5]
-
Heat the mixture at 100 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with an appropriate organic solvent.
-
Wash the combined organic extracts with brine, dry over a drying agent, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[5]
Visualization: Heck-Mizoroki Catalytic Cycle
Caption: Catalytic cycle for the Heck-Mizoroki reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds with this compound.
Troubleshooting and FAQs for Buchwald-Hartwig Amination
Question 6: My Buchwald-Hartwig amination with an alkylamine containing β-hydrogens is giving low yields. What is the issue and how can I resolve it?
Answer: Palladium-catalyzed Buchwald-Hartwig reactions can be challenging for alkylamines with β-hydrogens due to the potential for β-hydride elimination from the palladium-amine complex.[8] For these specific substrates, a copper-catalyzed Ullmann-type coupling may be more effective. CuI has been shown to be particularly efficient for the C-N coupling of 4-iodopyrazoles with alkylamines possessing β-hydrogens.[1][8]
Data Presentation: Recommended Catalysts and Conditions for Buchwald-Hartwig Amination
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Amine Substrate |
| Pd(dba)₂ | tBuDavePhos | KOtBu | Toluene/Dioxane | 90-120 | Amines lacking β-hydrogens.[8] |
| CuI | 2-isobutyrylcyclohexanone | KOtBu | DMF | 100-120 | Alkylamines with β-hydrogens.[8] |
Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination (for amines without β-hydrogens)
-
To an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add the this compound, Pd(dba)₂, tBuDavePhos, and KOtBu.[8]
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring.[8]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, work up the reaction by diluting with an organic solvent and washing with water.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization: General Experimental Workflow for Catalyst Screening
Caption: General workflow for screening and optimizing catalyst systems.
References
Managing thermal decomposition of 4-iodopyrazole at high temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for managing the thermal decomposition of 4-iodopyrazole in experimental settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to ensure the successful and safe use of this compound at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the key thermal properties of 4-iodopyrazole?
4-Iodopyrazole is a solid with a melting point in the range of 108-110 °C. While it is stable at room temperature, it is susceptible to thermal decomposition at higher temperatures.[1]
Q2: At what temperature does 4-iodopyrazole begin to decompose?
Decomposition of 4-iodopyrazole has been observed at temperatures exceeding 160 °C.[2] In some applications, reaction mixtures containing 4-iodopyrazole have been noted to turn black at this temperature, indicating decomposition.
Q3: What are the recommended storage conditions to ensure the stability of 4-iodopyrazole?
To maintain its stability and purity, 4-iodopyrazole should be stored in a cool, dry, and dark place. It is sensitive to light and moisture. Recommended storage is at room temperature or refrigerated at 0-8 °C in a sealed container under a dry atmosphere.
Q4: What are the potential decomposition byproducts of 4-iodopyrazole at high temperatures?
While specific studies on the thermal decomposition byproducts of 4-iodopyrazole are limited, based on the fragmentation patterns of pyrazoles in mass spectrometry, potential byproducts could include elemental iodine, various smaller nitrogen-containing heterocyclic fragments, and other volatile organic compounds. The primary decomposition pathway likely involves the cleavage of the carbon-iodine bond.
Q5: Are there any materials or reagents that are incompatible with 4-iodopyrazole at high temperatures?
Yes, caution should be exercised when using 4-iodopyrazole with strong oxidizing agents, as this can lead to further iodination of the pyrazole ring. While it is compatible with many bases used in cross-coupling reactions, very strong bases at high temperatures could promote side reactions and decomposition.[2]
Troubleshooting Guides
This section addresses common issues encountered during high-temperature experiments involving 4-iodopyrazole.
Issue 1: Reaction mixture turns dark brown or black.
-
Possible Cause: Thermal decomposition of 4-iodopyrazole.
-
Solution:
-
Lower the reaction temperature if the protocol allows.
-
Reduce the reaction time.
-
Ensure the heating apparatus provides uniform and well-controlled temperature to avoid localized overheating.
-
Consider using microwave irradiation for shorter reaction times at a controlled temperature.
-
Issue 2: Low yield of the desired product.
-
Possible Cause: Decomposition of the starting material or product.
-
Solution:
-
Optimize the reaction temperature and time as described above.
-
Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction to prevent oxidative decomposition.
-
Choose a solvent with a suitable boiling point to maintain the desired reaction temperature without excessive pressure buildup.
-
Issue 3: Formation of unexpected side products.
-
Possible Cause: Side reactions catalyzed by high temperatures or incompatible reagents.
-
Solution:
-
Analyze the reaction mixture by LC-MS or GC-MS to identify the byproducts. This can provide insights into the undesired reaction pathways.
-
If further iodination is suspected, consider protecting the pyrazole N-H.
-
Screen different bases or catalysts that may be more selective at the desired reaction temperature.
-
Data Presentation
The following tables summarize the key physical and thermal properties of 4-iodopyrazole.
Table 1: Physical and Chemical Properties of 4-Iodopyrazole
| Property | Value |
| Molecular Formula | C₃H₃IN₂ |
| Molecular Weight | 193.97 g/mol [1][3] |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 108-110 °C[1][3] |
| Boiling Point (Predicted) | 291.9 ± 13.0 °C[1] |
| Solubility | Soluble in water[1] |
Table 2: Representative Thermal Analysis Data for a Halogenated Aromatic Compound
| Analysis | Temperature (°C) | Event |
| DSC | ~110 | Endothermic peak (Melting) |
| >160 | Broad exothermic peak(s) (Decomposition) | |
| TGA | <160 | Negligible mass loss |
| >160 | Significant mass loss (Decomposition) |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling at Elevated Temperature
This protocol describes a general method for the palladium-catalyzed cross-coupling of 4-iodopyrazole with a boronic acid at an elevated temperature.
-
Reaction Setup:
-
In a dry reaction vessel, combine 4-iodopyrazole (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).
-
Add a degassed solvent (e.g., dioxane, toluene, or DMF).
-
-
Inert Atmosphere:
-
Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes.
-
-
Heating:
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) using a pre-heated oil bath or a controlled heating mantle.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Safety Precautions for Handling 4-Iodopyrazole at High Temperatures
-
Ventilation: Always work in a well-ventilated fume hood to avoid inhalation of any volatile decomposition products, which may include iodine vapor.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Heating: Use a well-controlled heating source such as an oil bath with a temperature controller or a heating mantle to ensure even heating and prevent overheating. Avoid open flames.
-
Pressure: Be aware that heating a sealed reaction vessel will increase the internal pressure. Ensure the vessel is designed to withstand the expected pressure at the reaction temperature.
-
Quenching: Quench the reaction carefully after cooling to room temperature, especially if reactive reagents are present.
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the management of 4-iodopyrazole in high-temperature experiments.
Caption: Troubleshooting workflow for high-temperature reactions.
Caption: General workflow for high-temperature synthesis.
References
Technical Support Center: Regioselective Pyrazole Iodination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving and controlling the regioselectivity of pyrazole iodination. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to achieve your desired C4 or C5 iodinated pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What determines the regioselectivity of pyrazole iodination?
A1: The regioselectivity of electrophilic iodination on the pyrazole ring is primarily governed by the electronic properties and steric accessibility of the carbon atoms. The C4 position is the most electron-rich and typically the most sterically accessible site, making it the preferred position for attack by electrophilic iodine species.[1][2] The directing effects of substituents on the pyrazole ring and the nature of the iodinating agent also play a crucial role in determining the final isomeric ratio.[1][3]
Q2: How can I selectively iodinate the C4 position of a pyrazole?
A2: For selective C4 iodination, direct electrophilic iodination is the most common strategy.[1] Several effective methods exist, including:
-
Iodine with an Oxidant: Systems like molecular iodine (I₂) with Ceric Ammonium Nitrate (CAN) or hydrogen peroxide (H₂O₂) are highly effective for a range of substituted pyrazoles, including those with electron-withdrawing groups.[1][4][5]
-
N-Iodosuccinimide (NIS): NIS, particularly in an acidic medium (e.g., H₂SO₄, TFA), is an efficient reagent for the C4 iodination of various pyrazoles, including deactivated systems.[1][3]
-
Iodine Monochloride (ICl): ICl is effective for certain substrates, often used with a base like lithium carbonate (Li₂CO₃) to neutralize the HCl formed during the reaction.[3]
Q3: Is it possible to achieve selective iodination at the C5 position?
A3: Yes, selective C5 iodination is achievable by altering the reaction mechanism from electrophilic aromatic substitution. The most effective method involves a directed ortho-metalation approach. This is typically done by treating an N-substituted pyrazole with a strong base like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C) to generate a lithium pyrazolide intermediate. Quenching this intermediate with elemental iodine (I₂) exclusively yields the 5-iodo derivative.[3][6][7]
Q4: Are there environmentally friendly ("green") methods for pyrazole iodination?
A4: Yes, green chemistry protocols have been developed to minimize hazardous waste. A prominent method uses molecular iodine (I₂) and hydrogen peroxide (H₂O₂) in water as the solvent. This system is highly practical as the only byproduct is water, and it provides good to excellent yields of 4-iodopyrazoles.[4][5]
Troubleshooting Guide
Q5: My iodination reaction is producing a mixture of regioisomers. How can I improve selectivity?
A5: The formation of undesired regioisomers is a common challenge. To improve regioselectivity, consider the following:
-
Choice of Reagent: The choice of iodinating agent and conditions is critical. For highly regioselective C4-iodination, methods using N-Iodosuccinimide (NIS) in an acidic medium or iodine with an oxidant like CAN have proven effective.[8] To obtain the C5-iodo isomer exclusively, switch to the n-BuLi/I₂ protocol.[6][7]
-
Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic control, which affects the isomeric ratio. Maintain strict and consistent temperature control throughout the reaction. Gradual addition of the iodinating agent can also help manage the temperature profile.[8]
-
Solvent Effects: The choice of solvent can play a significant role. For instance, using a mixture of glacial acetic acid and trifluoroacetic acid (TFA) with NIS can enhance selectivity for certain substrates.[8][9]
Q6: The yield of my desired iodinated pyrazole is low. What can I do to improve it?
A6: Low yields can stem from several factors. Here are some solutions to troubleshoot this issue:
-
Optimize Reaction Conditions: Increasing the reaction time or temperature can often drive a sluggish reaction to completion.[4] For example, when using the I₂/CAN system for 1-aryl-3-CF₃-pyrazoles, refluxing overnight may be necessary.[4]
-
Reagent Stoichiometry: Ensure the optimal stoichiometry of your reagents. For the I₂/H₂O₂ method, using 0.5 equivalents of iodine and 0.6 equivalents of hydrogen peroxide has been shown to provide excellent yields.[4] For other systems, using a slight excess (1.1-1.3 equivalents) of the iodinating agent may be beneficial.[1][7]
-
Protecting Groups: If your pyrazole substrate has other reactive functional groups (e.g., vinyl groups), they may be reacting with the iodinating agent. Consider protecting these susceptible groups before carrying out the iodination.[6]
-
pH Control: For certain protocols, pH is crucial. After an oxidative iodination, adjusting the pH to 6-8 with a base can sometimes facilitate product crystallization and improve recovery.[4]
Q7: I am observing over-iodination (di- or tri-iodinated products) in my reaction. How can this be prevented?
A7: Over-iodination occurs when the pyrazole ring is highly activated by electron-donating groups, making it susceptible to multiple iodinations.[6] To prevent this:
-
Use Milder Conditions: Employ a less reactive iodinating agent or milder reaction conditions, such as lower temperature or shorter reaction time.[6]
-
Control Stoichiometry: Carefully control the amount of the iodinating agent used, avoiding a large excess.[6]
Q8: My starting material has an N-acyl group that is cleaved during the reaction. How can I avoid this?
A8: Deacylation can occur if acidic conditions are generated during the reaction, for instance when using ICl. To prevent this, add a non-nucleophilic base, such as lithium carbonate (Li₂CO₃), to the reaction mixture to neutralize any acid that is formed.[6]
Data Presentation: Comparison of Iodination Methods
The following table summarizes the performance of various common methods for the regioselective iodination of pyrazoles.
| Method | Reagents | Solvent(s) | Temperature | Regioselectivity | Typical Yield (%) | Notes |
| C4-Selective Methods | ||||||
| Molecular Iodine/H₂O₂ | I₂ (0.5 eq), H₂O₂ (0.6 eq) | Water | Room Temp. | C4 | 63 - 100 | An environmentally friendly ("green") method where the only byproduct is water.[3][4] |
| Molecular Iodine/CAN | I₂ (1.3 eq), CAN (1.1 eq) | Acetonitrile | Reflux | C4 | Good to Excellent | Effective for various pyrazoles, including those with trifluoromethyl groups.[3] |
| N-Iodosuccinimide (NIS) | NIS, Acid (e.g., H₂SO₄, TFA) | Various | Room Temp. | C4 | Good | Efficient for many pyrazoles, including deactivated systems, when conducted in acidic media.[3] |
| Iodine Monochloride (ICl) | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | C4 | Up to 95 | The base is crucial to neutralize HCl formed during the reaction.[3] |
| C5-Selective Method | ||||||
| n-Butyllithium/Iodine | n-BuLi (1.3 eq), I₂ (1.4 eq) | THF | -78 °C to RT | C5 (Exclusive) | Good to Excellent | Proceeds via a lithiated intermediate, directing iodination specifically to the C5 position.[3][7] |
Experimental Protocols
Protocol 1: General Procedure for C4-Iodination using I₂/CAN [1]
-
Dissolve the 1-aryl-3-trifluoromethylpyrazole (1.0 mmol) in acetonitrile (6 mL).
-
Add elemental iodine (I₂) (330 mg, 1.3 mmol) and ceric ammonium nitrate (CAN) (603 mg, 1.1 mmol) to the solution.
-
Reflux the reaction mixture overnight, monitoring progress with TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (15 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by a wash with water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-iodopyrazole.
Protocol 2: General Procedure for C4-Iodination using I₂/H₂O₂ (Green Method) [1][3][4]
-
Suspend the pyrazole derivative (1.0 mmol) in water (5 mL).
-
Add iodine (I₂) (0.5 mmol) to the suspension.
-
Add 30% aqueous hydrogen peroxide (H₂O₂) (0.6 mmol) dropwise to the stirred mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC). Reaction times can vary significantly depending on the substrate.
-
Isolate the product by filtration or extraction with a suitable organic solvent.
-
If necessary, purify the product further by recrystallization or column chromatography.
Protocol 3: General Procedure for C5-Iodination using n-BuLi/I₂ [3][7]
-
Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in dry THF (5 mL) under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.3 equivalents) dropwise with vigorous stirring.
-
Stir the mixture for 10 minutes at -78 °C.
-
Add a solution of iodine (I₂) (1.4 equivalents, 356 mg) in dry THF (3 mL).
-
Allow the reaction mixture to warm slowly to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with dichloromethane, and wash the organic layer sequentially with saturated aqueous sodium thiosulfate and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the 5-iodopyrazole.
Mandatory Visualizations
Caption: Decision workflow for selecting a pyrazole iodination method.
Caption: Contrasting mechanisms for C4 vs. C5 regioselective iodination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming steric hindrance in reactions with substituted 4-iodopyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges related to steric hindrance in cross-coupling reactions involving substituted 4-iodopyrazoles.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a significant challenge in cross-coupling reactions of substituted 4-iodopyrazoles?
Steric hindrance poses a significant challenge because cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig, involve the formation of bulky transition states around a central palladium or copper catalyst.[1] When substituents are present on the pyrazole ring (at positions 3, 5, or N-1) or on the coupling partner, they can physically block the reactants from approaching the catalyst's active site. This clash can impede critical steps in the catalytic cycle, such as oxidative addition or reductive elimination, leading to slow reaction rates and low yields.[1] Newer, more sterically crowded ligands are often used to create a more active, less crowded coordination sphere around the metal, which can help overcome the steric influence of the substrates.[1]
Q2: My 4-iodopyrazole is prone to deiodination. How does steric hindrance affect this side reaction?
Deiodination (hydrodehalogenation) is a common side reaction where the iodine atom is replaced by hydrogen, leading to a pyrazole byproduct.[2] This issue is particularly prevalent with electron-rich heteroaryl halides like 4-iodopyrazoles.[2][3][4] Steric hindrance can exacerbate this problem. If the desired cross-coupling pathway is slowed due to steric clash, the competing deiodination pathway may become more favorable. Factors that influence this competition include the choice of catalyst, ligand, base, solvent, and reaction temperature.[2]
Q3: Which class of ligands is generally recommended for overcoming steric hindrance in these reactions?
For sterically demanding cross-coupling reactions, bulky (sterically hindered) and electron-rich phosphine ligands are highly recommended.[2][5]
-
For Suzuki-Miyaura Reactions: Biaryl monophosphine ligands such as SPhos and XPhos have shown unprecedented activity for coupling sterically hindered partners.[6] These ligands promote the formation of highly active, monoligated Pd(0) species that can more easily accommodate bulky substrates.[6]
-
For Buchwald-Hartwig Aminations: Dialkylbiaryl phosphine ligands (e.g., XPhos, tBuDavePhos) and ferrocene-derived ligands are effective.[2][5] The choice of ligand is crucial and often depends on the specific class of amine being coupled.[7]
Q4: Besides ligand selection, what other reaction parameters can be adjusted to mitigate steric effects?
Optimizing other reaction parameters is critical for overcoming steric barriers:
-
Catalyst System: Using modern, well-defined pre-catalysts (e.g., XPhos Pd G2) can ensure the efficient generation of the active Pd(0) species.[3][8] For some C-N couplings, particularly with hindered partners, copper-based catalyst systems can be a viable alternative to palladium.[9]
-
Base Selection: The strength and type of base can significantly influence the reaction outcome.[2] For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often used.[8] For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like NaOtBu or LHMDS are common choices.[2][7]
-
Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[2][8] Microwave heating can also be effective for rapidly achieving high temperatures and reducing reaction times.[8][10]
-
Solvent: The choice of solvent can affect the solubility of reagents and the stability of the catalytic species.[7] Aprotic solvents like toluene, dioxane, or THF are commonly used.[7]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling with a Sterically Hindered Substrate
Symptoms: Low conversion of the 4-iodopyrazole starting material, formation of deiodinated pyrazole byproduct, and a low yield of the desired 4-substituted product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a hindered Suzuki-Miyaura coupling.
| Possible Cause | Recommended Solution |
| Ineffective Catalyst/Ligand | The ligand may not be bulky enough to promote reductive elimination of the hindered product. Use bulky, electron-rich biaryl phosphine ligands like SPhos, XPhos, or RuPhos.[2][6] Employ modern palladium pre-catalysts (e.g., XPhos Pd G2) to ensure efficient generation of the active Pd(0) species.[8] |
| Suboptimal Base/Solvent | The base may be too weak or poorly soluble. Screen stronger bases like K₃PO₄ or Cs₂CO₃.[8] Ensure all reagents and solvents are anhydrous, as water can facilitate deiodination.[8] |
| Deiodination Side Reaction | 4-Iodopyrazoles are prone to deiodination, especially at higher temperatures.[2][3] If practical, switching to the analogous 4-bromopyrazole may reduce this side reaction, though it will require more forcing conditions.[3] Run the reaction at the lowest temperature that affords a reasonable rate.[2] |
| Insufficient Temperature | Sterically hindered couplings often require higher thermal energy.[8] Gradually increase the reaction temperature. Consider using microwave irradiation for rapid and uniform heating, which can significantly shorten reaction times.[8][10] |
Issue 2: Failed Buchwald-Hartwig Amination with a Sterically Hindered Amine
Symptoms: No formation of the desired 4-aminopyrazole, with only unreacted 4-iodopyrazole and amine starting materials observed.
Catalyst Selection Logic
Caption: Decision guide for catalyst selection in hindered aminations.
| Possible Cause | Recommended Solution |
| Incorrect Catalyst System | The choice between palladium and copper catalysis is highly dependent on the amine. For amines lacking β-hydrogens (e.g., morpholine, bulky primary amines), palladium-catalyzed systems are generally effective.[11] For primary alkylamines (which contain β-hydrogens), copper-catalyzed conditions are often superior and avoid β-hydride elimination side reactions.[11] |
| Sterically Demanding Ligand Needed | The catalytic cycle is sensitive to steric hindrance around the metal center.[7] For palladium catalysis, use bulky dialkylbiaryl phosphine ligands like tBuDavePhos.[11] For copper catalysis, ligands such as 2-isobutyrylcyclohexanone have proven effective.[3][11] |
| Inappropriate Base | A strong, non-nucleophilic base is required. Potassium tert-butoxide (KOtBu) is a common and effective choice for both palladium and copper-catalyzed systems.[2][11] |
| Catalyst Inhibition | The nitrogen atoms of the pyrazole ring can coordinate to the palladium center and inhibit catalysis.[12] Using a more specialized ligand or pre-catalyst designed for heteroaromatic substrates can help mitigate this issue. |
Comparative Data
Table 1: Catalyst System Performance in Buchwald-Hartwig Amination of 4-Halopyrazoles
| Halogen | Amine | Catalyst System | Ligand | Yield | Notes |
| Iodo | Pyrrolidine | CuI | 2-isobutyrylcyclohexanone | High | Copper catalysis is significantly more effective for this class of amine.[3] |
| Bromo | Morpholine | Pd₂(dba)₃ | XPhos | High | Palladium catalysis is generally preferred for amines lacking β-hydrogens.[3] |
| Iodo | Morpholine | Pd(dba)₂ | tBuDavePhos | Moderate | Palladium can be used, but may be less efficient than with the bromo analogue for certain substrates.[11] |
Key Experimental Protocols
Protocol 1: General Procedure for Sterically Hindered Suzuki-Miyaura Coupling
This protocol is adapted for coupling a substituted 4-iodopyrazole with a sterically hindered arylboronic acid.
-
Reagent Preparation: In an oven-dried reaction vessel (e.g., microwave vial or Schlenk tube), combine the substituted 4-iodopyrazole (1.0 equiv), the sterically hindered arylboronic acid (1.5 equiv), and a base such as K₃PO₄ (3.0 equiv).[3]
-
Inert Atmosphere: Seal the vessel and replace the atmosphere with an inert gas (e.g., Argon) by evacuating and backfilling three times.[3]
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%).[8]
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.[3]
-
Reaction Execution: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 90-120 °C).[3][8] Microwave heating can be employed to reduce reaction times (e.g., 120 °C for 15-30 minutes).[8] Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[8][11]
Protocol 2: General Procedure for Copper-Catalyzed Buchwald-Hartwig Amination
This protocol is suitable for coupling 4-iodopyrazoles with primary alkylamines.
-
Reagent Preparation: In a reaction tube, combine the 4-iodopyrazole (1.0 equiv), CuI (10 mol%), a suitable ligand (e.g., 2-isobutyrylcyclohexanone, 20 mol%), and a base (e.g., KOtBu, 2.0 equiv).[3][11]
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon).[3]
-
Solvent and Amine Addition: Add the primary amine (1.2-1.5 equiv) and an anhydrous solvent (e.g., toluene or DMF) via syringe.[3][11]
-
Reaction Execution: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.[11] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Filter the mixture through a pad of Celite to remove insoluble copper salts.[11] Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[11]
Signaling Pathway Visualization
While the focus is on synthetic chemistry, these functionalized pyrazoles are often designed as kinase inhibitors. The diagram below illustrates a simplified JAK-STAT signaling pathway, a common target for pyrazole-based therapeutics.[11]
Caption: Simplified JAK-STAT signaling pathway, a target for pyrazole inhibitors.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Impact of N-acetyl Group on Catalyst Performance
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the impact of N-acetyl groups on catalyst performance, particularly catalyst poisoning, that you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My hydrogenation reaction is significantly slower or stalls completely when my substrate contains an N-acetyl group. Is this a known issue?
A1: Yes, this is a well-documented phenomenon. The presence of an N-acetyl group, which contains an amide functional group, can lead to decreased catalytic activity or complete catalyst deactivation. This is particularly common with noble metal catalysts like Palladium (Pd) and Platinum (Pt), as well as Raney Nickel (Ra-Ni). The amide group can act as a catalyst poison, inhibiting the reaction. For instance, comparative studies have shown that the hydrogenation of N-acetyl-D-glucosamine requires a higher catalyst loading, temperature, and pressure to achieve conversions similar to its non-acetylated analogue, D-glucose[1].
Q2: What is the underlying mechanism for catalyst poisoning by an N-acetyl group?
A2: While the exact mechanism can be complex and catalyst-dependent, the primary cause is believed to be the strong interaction between the N-acetyl group and the active sites on the metal catalyst surface. This can occur in two main ways:
-
Coordination through the Amide: The lone pair of electrons on the nitrogen atom or the oxygen atom of the carbonyl group in the amide can coordinate strongly to the metal active sites. This chemisorption blocks the sites, preventing the substrate's target functional group (e.g., a double bond or nitro group) from accessing them.
-
Formation of Surface Adducts: The N-acetyl group or its derivatives can form stable adducts or oligomeric species on the catalyst surface, leading to physical blockage of active sites[2].
This strong adsorption competes with the adsorption of hydrogen and the target functional group, thereby reducing the overall reaction rate.
Q3: My Pd/C-catalyzed hydrogenation of a nitro group is inefficient on a substrate that also contains an N-acetyl group. What can I do to improve the reaction?
A3: This is a classic case of competitive inhibition or poisoning. The N-acetyl group likely has a strong affinity for the palladium surface, hindering the adsorption and reduction of the nitro group. Here are several strategies to troubleshoot this issue:
-
Increase Catalyst Loading: A higher catalyst loading can provide more active sites, compensating for those blocked by the N-acetyl group.
-
Elevate Temperature and Pressure: Increasing the reaction temperature and hydrogen pressure can often overcome the energy barrier caused by the poison and increase the reaction rate. However, be cautious as this may also lead to side reactions or catalyst sintering.
-
Select a More Resistant Catalyst: Consider screening different catalysts. While Pd/C is common, other catalysts like PtO₂ or specific bimetallic formulations might show better tolerance to amide functionalities. For example, bimetallic Cu-Ni nanoparticles have shown high activity for the hydrogenation of a nitro group on an acetylaniline derivative[3].
-
Modify the Solvent: The choice of solvent can influence the interaction between the N-acetyl group and the catalyst surface. Experimenting with different solvents (e.g., polar protic vs. aprotic) may yield better results.
-
Feedstock Purification: Ensure your starting material is free of other potential poisons (like sulfur compounds) that could act synergistically with the N-acetyl group to deactivate the catalyst.
Q4: Can a catalyst poisoned by an N-acetyl-containing compound be regenerated?
A4: Regeneration is sometimes possible, but its success depends on the nature and severity of the poisoning.
-
For Reversible Poisoning: If the N-acetyl group is weakly adsorbed, washing the catalyst extensively with different solvents might dislodge the inhibiting species.
-
For Irreversible Poisoning/Fouling: If strong chemisorption or surface polymerization has occurred, more aggressive regeneration methods may be needed. These can include:
-
Acidic or Basic Washes: A dilute acid wash can sometimes remove basic nitrogen-containing poisons[4].
-
Oxidative Treatment (Calcination): Carefully heating the catalyst in a dilute stream of oxygen can burn off organic residues. This must be done with caution to avoid sintering the metal particles[5].
-
High-Temperature Hydrogen Treatment: For some catalysts, treatment with hydrogen at elevated temperatures can restore activity[2].
-
It is crucial to test the activity of the regenerated catalyst against a fresh batch to determine the effectiveness of the procedure.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to catalyst deactivation when using substrates with N-acetyl groups.
| Observed Problem | Potential Cause | Suggested Solutions & Actions |
| Slow or Stalled Reaction | Catalyst Poisoning by N-acetyl Group: Strong coordination of the amide to active sites. | 1. Confirm Poisoning: Run a control reaction with an analogous substrate lacking the N-acetyl group. 2. Increase Catalyst Loading: Incrementally increase the mol% of the catalyst. 3. Increase H₂ Pressure & Temperature: Carefully raise pressure and temperature to enhance reaction kinetics. 4. Screen Catalysts: Test alternatives like PtO₂, Rh/C, or different grades of Pd/C. |
| Gradual Decrease in Activity Over Time | Fouling: Accumulation of byproducts or oligomers from the N-acetylated substrate on the catalyst surface. | 1. Analyze Spent Catalyst: Use techniques like TGA or elemental analysis to check for carbon/nitrogen buildup. 2. Implement Regeneration: After filtration, wash the catalyst thoroughly with solvent. If ineffective, attempt a regeneration protocol (see Experimental Protocols). 3. Optimize Conditions: Lower the substrate concentration or temperature to reduce the rate of byproduct formation. |
| Inconsistent Reaction Times Batch-to-Batch | Variable Impurities: Presence of other catalyst poisons (e.g., sulfur, halides) in different batches of the starting material. | 1. Analyze Starting Material: Use analytical techniques (e.g., elemental analysis, HPLC) to check the purity of each batch. 2. Purify Feedstock: Pass the substrate through a plug of silica or activated alumina before the reaction. 3. Use a Guard Bed: Place a small, disposable bed of a robust catalyst upstream of the main catalyst bed in flow applications. |
Quantitative Data Summary
Direct comparisons illustrating the inhibitory effect of the N-acetyl group are often specific to the reaction system. The following table synthesizes findings from literature to provide a semi-quantitative comparison.
| Substrate Comparison | Catalyst | Reaction | Observation | Reference |
| N-acetyl-D-glucosamine vs. D-glucose | Ru/C | Hydrogenation | N-acetyl-D-glucosamine required a higher catalyst amount, higher temperature, and higher pressure to achieve similar conversion rates as D-glucose, indicating a significant inhibitory effect. | [1] |
| 3-nitro-4-methoxy-acetylaniline | CuNi NPs | Nitro Group Hydrogenation | Bimetallic CuNi nanoparticles successfully catalyzed the hydrogenation with 95.7% conversion and 99.4% selectivity, demonstrating that catalyst choice can overcome potential inhibition. | [3] |
| Amide Substrates (General) | Raney Ni | Hydrogenation | Raney Nickel is known to be deactivated during the hydrogenation of nitriles and amides, often requiring basic additives or regeneration to maintain activity. | [2] |
Experimental Protocols
Protocol 1: Comparative Activity Test for N-acetyl Group Inhibition
This protocol allows for a direct comparison of catalyst activity between a substrate containing an N-acetyl group and a control substrate.
-
Materials:
-
Substrate with N-acetyl group (e.g., 4'-Hydroxyacetanilide).
-
Control substrate without N-acetyl group (e.g., 4-Aminophenol, if the target reaction is on another part of the molecule).
-
Hydrogenation catalyst (e.g., 10% Pd/C).
-
Anhydrous solvent (e.g., Ethanol or Ethyl Acetate).
-
Hydrogenation reactor (e.g., Parr shaker or balloon hydrogenation setup).
-
Analytical equipment (GC, HPLC, or NMR).
-
Internal standard for quantitative analysis.
-
-
Procedure:
-
Reaction Setup (Substrate A): In a reaction vessel, dissolve a known amount of the N-acetylated substrate and a known amount of the internal standard in the solvent.
-
Catalyst Addition: Under an inert atmosphere (N₂ or Ar), add the catalyst (e.g., 1 mol% Pd).
-
Hydrogenation: Seal the vessel, purge with H₂, and then pressurize to the desired pressure (e.g., 3 bar). Begin vigorous stirring at the desired temperature (e.g., 25 °C).
-
Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), carefully take an aliquot of the reaction mixture. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove the catalyst and quench the reaction.
-
Analysis: Analyze the filtered aliquots by GC, HPLC, or NMR to determine the substrate conversion over time.
-
Reaction Setup (Substrate B): Repeat the exact same procedure (steps 2-6) using the control substrate without the N-acetyl group, ensuring all parameters (substrate moles, catalyst mass, solvent volume, temperature, pressure) are identical.
-
Data Comparison: Plot substrate conversion versus time for both reactions. A significantly slower rate for the N-acetylated substrate confirms its inhibitory effect. Calculate the initial turnover frequency (TOF) for both reactions for a quantitative comparison.
-
Protocol 2: Characterization of a Spent Catalyst
This protocol outlines steps to analyze a catalyst that has been used in a reaction with an N-acetylated substrate to look for evidence of poisoning.
-
Catalyst Recovery:
-
After the reaction, carefully filter the catalyst from the reaction mixture.
-
Wash the recovered catalyst thoroughly with fresh, clean solvent to remove any physically adsorbed reactants and products.
-
Dry the catalyst under vacuum at a mild temperature (e.g., 60 °C) until a constant weight is achieved.
-
-
Surface Elemental Analysis (XPS):
-
X-ray Photoelectron Spectroscopy (XPS) is a powerful technique to determine the elemental composition of the catalyst surface.
-
Procedure: Analyze both a fresh (unused) sample of the catalyst and the spent (used and dried) sample.
-
Interpretation: Compare the N 1s and O 1s signals. An increased nitrogen and/or oxygen content on the surface of the spent catalyst, relative to the fresh one, can provide direct evidence of the adsorption of the N-acetyl compound or its fragments.
-
-
Temperature-Programmed Desorption (TPD):
-
TPD can be used to identify species adsorbed on the catalyst surface and determine their binding strength.
-
Procedure: A sample of the spent catalyst is heated under a controlled temperature ramp in a stream of inert gas. A mass spectrometer analyzes the molecules that desorb from the surface as the temperature increases.
-
Interpretation: The desorption of fragments corresponding to the N-acetylated substrate at high temperatures indicates strong chemisorption, a hallmark of catalyst poisoning.
-
Visualizations
References
- 1. iris.unive.it [iris.unive.it]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient one-pot hydrogenation and acetylation of 4-nitrophenol for selective synthesis of 4-aminophenol and paracetamol with a reusable Ni catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Iodopyrazole Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing light-sensitive iodopyrazoles. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for iodopyrazoles?
A1: Iodopyrazoles are primarily sensitive to light, which can cause degradation through cleavage of the carbon-iodine bond. They are also sensitive to moisture and should be stored in a dry environment. While generally stable at ambient temperatures, prolonged exposure to high temperatures (>160 °C) can lead to decomposition.
Q2: What are the ideal storage conditions for iodopyrazole compounds?
A2: To ensure long-term stability and purity, iodopyrazoles should be stored in a cool, dark, and dry place.[1] The use of amber glass vials or containers wrapped in aluminum foil is highly recommended to protect them from light.[2][3] For extended storage, refrigeration (2–8°C) or freezing (-20°C) in a tightly sealed container with a desiccant is advisable.[1]
Q3: How does the position of the iodine atom on the pyrazole ring affect stability?
A3: The reactivity of the C-I bond, and thus susceptibility to degradation, can be influenced by its position on the pyrazole ring (e.g., 3-iodo, 4-iodo, or 5-iodo) and the presence of other substituents. While detailed comparative photostability studies are not extensively documented, the electronic environment of the C-I bond plays a crucial role. In the context of chemical synthesis, the reactivity of halopyrazoles often follows the order I > Br > Cl, suggesting the C-I bond is the most labile.
Q4: What are the common degradation products of iodopyrazoles?
A4: The primary degradation pathway upon exposure to light is the homolytic cleavage of the carbon-iodine bond, which can lead to the formation of the corresponding non-iodinated pyrazole. Other potential degradation products can arise from subsequent reactions of the resulting radicals. In the presence of strong oxidizing agents, further iodination to di- or tri-iodinated pyrazoles can occur.
Q5: Are there any reagents that are incompatible with iodopyrazoles?
A5: Yes, strong oxidizing agents should be used with caution as they can lead to over-iodination. The iodine atom can also be displaced by various nucleophiles, which is often a desired reactivity in cross-coupling reactions but can be an unwanted side reaction in other contexts.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of iodopyrazoles.
| Issue | Potential Cause | Recommended Solution |
| Low purity of the iodopyrazole compound upon analysis. | Degradation due to improper storage. | Always store iodopyrazoles in a cool, dark, and dry place, preferably in amber vials or foil-wrapped containers.[1][2] For long-term storage, use a refrigerator or freezer. |
| Contamination during handling. | Use clean spatulas and glassware. Avoid cross-contamination with other reagents. | |
| Inconsistent experimental results. | Use of a degraded stock solution. | Prepare fresh solutions of iodopyrazoles for each experiment whenever possible. If a stock solution must be stored, protect it from light and store at low temperatures.[3] |
| Variability in compound purity between batches. | Perform a purity check (e.g., by HPLC or NMR) on each new batch of iodopyrazole before use. | |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS). | Formation of degradation products. | This is likely due to light exposure. Minimize exposure to ambient and direct light during all experimental procedures. Work in a fume hood with the sash lowered or use a yellow/red safelight.[3] Wrap glassware in aluminum foil.[3] |
| Presence of residual solvents or synthesis byproducts. | Ensure the compound is thoroughly dried under vacuum to remove residual solvents. If byproducts are suspected, repurification by column chromatography or recrystallization may be necessary. | |
| Discoloration of the solid iodopyrazole (e.g., turning yellow or brown). | Light-induced degradation. | Discoloration is a visual indicator of degradation. While the compound may still be usable for some applications, it is best to use a fresh, pure sample for sensitive experiments. |
Data Presentation: Stability of Iodopyrazoles
While specific kinetic data for the photodegradation of a wide range of iodopyrazoles is limited in the literature, the following table summarizes the general stability and reactivity trends based on available information.
| Compound Type | General Stability | Key Considerations | Common Side Reactions |
| 4-Iodopyrazoles | Light-sensitive; stable at room temperature in the dark. | Highly reactive in cross-coupling reactions. | Prone to dehalogenation in some catalytic systems. |
| 3-Iodo/5-Iodopyrazoles | Light-sensitive; stability influenced by substituents. | Regioselectivity of reactions is a key factor. | Isomerization or rearrangement under certain conditions is possible but not widely reported. |
| Substituted Iodopyrazoles | Stability is highly dependent on the nature and position of substituents. | Electron-withdrawing groups can decrease the nucleophilicity of the pyrazole ring, affecting reactivity. | Substituents may offer additional sites for reaction or degradation. |
Experimental Protocols
Protocol 1: Purity Assessment of Iodopyrazoles by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of an iodopyrazole sample.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Iodopyrazole sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the iodopyrazole sample and dissolve it in 1 mL of acetonitrile or a suitable solvent to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example:
-
0-20 min: 10% B to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% B to 10% B
-
30-35 min: 10% B
-
-
HPLC Analysis:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25°C.
-
Set the UV detection wavelength based on the UV absorbance maximum of the specific iodopyrazole (typically in the range of 210-280 nm).
-
Inject 5-10 µL of the sample solution.
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of the iodopyrazole as the percentage of the main peak area relative to the total peak area.
Protocol 2: Forced Degradation Study (Photostability)
This protocol is designed to evaluate the photostability of an iodopyrazole compound.
Materials:
-
Iodopyrazole sample
-
Suitable solvent (e.g., acetonitrile, methanol)
-
Transparent and amber glass vials
-
Photostability chamber with a calibrated light source (providing both UV and visible light) or a well-lit laboratory bench.
-
HPLC system for analysis.
Procedure:
-
Sample Preparation: Prepare a solution of the iodopyrazole in the chosen solvent at a known concentration (e.g., 0.1 mg/mL).
-
Exposure Conditions:
-
Light Sample: Transfer an aliquot of the solution to a transparent glass vial and expose it to the light source.
-
Dark Control: Transfer an aliquot of the solution to an amber glass vial or a vial wrapped completely in aluminum foil and keep it alongside the light sample to serve as a control.
-
-
Time Points: Withdraw small aliquots from both the light-exposed and dark control samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the withdrawn samples by HPLC (using the method described in Protocol 1) to determine the concentration of the parent iodopyrazole and detect the formation of any degradation products.
-
Data Evaluation: Compare the chromatograms of the light-exposed samples to the dark control samples at each time point. Calculate the percentage of degradation of the iodopyrazole and identify and quantify any major degradation products.
Mandatory Visualizations
Caption: Logical workflow for the proper storage and handling of light-sensitive iodopyrazoles.
Caption: A logical troubleshooting workflow for addressing issues related to iodopyrazole degradation.
Caption: Inhibition of the JAK-STAT signaling pathway by an iodopyrazole-based inhibitor.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-acetyl-4-iodo-1H-pyrazole and 4-bromopyrazole in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of two key halogenated pyrazole intermediates, 1-acetyl-4-iodo-1H-pyrazole and 4-bromopyrazole, in common cross-coupling reactions. The information presented is supported by experimental data to facilitate informed decisions in synthetic route development.
The functionalization of the pyrazole core is a cornerstone of medicinal chemistry, and palladium-catalyzed cross-coupling reactions are a primary tool for achieving this. The reactivity of the halogenated pyrazole is a key determinant of the reaction's success, influencing reaction conditions, catalyst choice, and overall yield. In general, the reactivity of aryl halides in these reactions follows the order I > Br > Cl, which is attributed to the decreasing bond dissociation energy of the carbon-halogen bond. This trend suggests that this compound would be more reactive than 4-bromopyrazole. However, the presence of the N-acetyl group and the specific reaction conditions can lead to nuanced outcomes.
Comparative Performance in Key Cross-Coupling Reactions
This section details the comparative performance of this compound and 4-bromopyrazole in Suzuki-Miyaura, Heck, Sonogashira, and Stille cross-coupling reactions. While direct, side-by-side comparative studies for this compound are limited in the literature, this guide draws on data from closely related N-substituted 4-iodopyrazoles and the known reactivity principles to provide a comprehensive overview.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide. While the higher reactivity of the C-I bond in 4-iodopyrazoles suggests a facile reaction, it can also lead to a higher propensity for dehalogenation, an undesired side reaction that results in the formation of the corresponding unsubstituted pyrazole.[1] Consequently, the less reactive but more stable 4-bromopyrazole can often provide higher yields of the desired coupled product.[1]
The N-acetyl group on this compound is an electron-withdrawing group, which can influence the electronic properties of the pyrazole ring. However, it is also potentially labile under the basic conditions often employed in Suzuki-Miyaura couplings, which could lead to in-situ deprotection and affect the reaction's outcome.
Table 1: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Feature | This compound (projected) | 4-bromopyrazole |
| Reactivity | Higher | Lower |
| Typical Yields | Moderate (prone to dehalogenation) | High[1] |
| Side Reactions | Dehalogenation | Less prone to dehalogenation |
| Reaction Conditions | Milder conditions may be possible | May require more forcing conditions |
Heck Coupling
The Heck reaction is a powerful tool for the alkenylation of aryl halides. For this transformation, the higher reactivity of the C-I bond is generally advantageous, making 4-iodopyrazoles more facile substrates than their bromo counterparts.[1] This allows for reactions to proceed under milder conditions and often results in higher yields. Studies on N-protected 4-iodopyrazoles have shown excellent yields in Heck couplings with various alkenes.[2]
Table 2: Comparison of Reactivity in Heck Coupling
| Feature | This compound (projected) | 4-bromopyrazole |
| Reactivity | Higher | Lower |
| Typical Yields | Good to Excellent[2] | Moderate (may require forcing conditions)[1] |
| Reaction Conditions | Milder conditions | Higher temperatures and longer reaction times may be needed |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. Similar to the Heck reaction, the greater reactivity of the C-I bond makes 4-iodopyrazole a more efficient substrate for this transformation compared to 4-bromopyrazole.[1] This generally translates to higher yields under milder reaction conditions.[1]
Table 3: Comparison of Reactivity in Sonogashira Coupling
| Feature | This compound (projected) | 4-bromopyrazole |
| Reactivity | Higher | Lower |
| Typical Yields | High[1] | Moderate to Good (often requires more forcing conditions)[1] |
| Reaction Conditions | Milder conditions | Higher temperatures and longer reaction times may be needed |
Stille Coupling
The Stille coupling offers the advantage of being tolerant to a wide variety of functional groups. Following the general reactivity trend, 4-iodopyrazole is expected to be more reactive than 4-bromopyrazole in Stille couplings with organostannanes.[3] However, the high toxicity of the organotin reagents is a significant drawback of this method.
Table 4: Comparison of Reactivity in Stille Coupling
| Feature | This compound (projected) | 4-bromopyrazole |
| Reactivity | Higher | Lower |
| Typical Yields | Good to Excellent | Moderate |
| Reaction Conditions | Milder conditions | More forcing conditions may be required |
Halogen-Metal Exchange
Halogen-metal exchange is a fundamental reaction for the preparation of organometallic reagents. The rate of this exchange generally follows the trend I > Br > Cl.[4] This indicates that this compound would undergo halogen-metal exchange more readily than 4-bromopyrazole. This can be advantageous for the in-situ generation of a pyrazolyl-organometallic species for subsequent reactions. However, the presence of the N-acetyl group might influence the stability of the resulting organometallic intermediate.
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. Note that for this compound, these are projected protocols based on reactions with similar N-substituted 4-iodopyrazoles, and optimization may be required.
Suzuki-Miyaura Coupling of 4-bromopyrazole
This protocol is adapted from a reported procedure for the Suzuki-Miyaura coupling of unprotected 4-bromopyrazole.[5]
-
Materials: 4-bromopyrazole (1.0 mmol), arylboronic acid (2.0 mmol), XPhos Pd G2 precatalyst (6-7 mol%), potassium phosphate (K₃PO₄, 2.0 mmol), 1,4-dioxane (4 mL), and water (1 mL).
-
Procedure:
-
To an oven-dried reaction vessel, add 4-bromopyrazole, the arylboronic acid, and K₃PO₄.
-
Seal the vessel and replace the atmosphere with an inert gas (e.g., Argon) by evacuating and backfilling three times.
-
Add the palladium precatalyst.
-
Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Heck Coupling of an N-protected 4-iodopyrazole
This protocol is based on a study of the Heck-Mizoroki reaction of 1-protected-4-iodo-1H-pyrazoles.[2]
-
Materials: 1-protected-4-iodo-1H-pyrazole (e.g., 1-trityl-4-iodopyrazole, 1.0 equiv), alkene (1.2 equiv), Pd(OAc)₂ (2 mol%), P(OEt)₃ (4 mol%), Et₃N (2.0 equiv), and DMF.
-
Procedure:
-
To a reaction vessel, add the 1-protected-4-iodopyrazole, Pd(OAc)₂, and P(OEt)₃.
-
Evacuate and backfill the vessel with an inert gas.
-
Add DMF, Et₃N, and the alkene.
-
Heat the reaction mixture at 100 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Sonogashira Coupling of an N-protected 4-iodopyrazole
This protocol is a general procedure for the Sonogashira coupling of N-substituted 4-iodopyrazoles.[6]
-
Materials: 1-ethyl-4-iodo-5-methyl-1H-pyrazole (1.0 mmol), terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (3.0 mmol) in an anhydrous solvent like THF or DMF (5 mL).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 1-ethyl-4-iodo-5-methyl-1H-pyrazole, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent and the base.
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Cross-Coupling Reactions
References
A Head-to-Head Battle in Suzuki Coupling: 4-Iodopyrazole vs. Pyrazole-4-Boronic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities, the strategic selection of coupling partners is paramount to achieving high yields and purity. This guide provides a comprehensive comparison of two key building blocks for the introduction of a pyrazole moiety via the Suzuki-Miyaura cross-coupling reaction: 4-iodopyrazole and pyrazole-4-boronic acid.
The pyrazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. The Suzuki-Miyaura coupling is a powerful and versatile tool for constructing C-C bonds, making the choice between an organohalide and an organoboron partner a critical decision in synthetic design. This guide will objectively compare the performance of 4-iodopyrazole and pyrazole-4-boronic acid, supported by experimental data, to inform strategic synthetic planning.
Performance Comparison at a Glance
| Feature | 4-Iodopyrazole | Pyrazole-4-Boronic Acid / Esters |
| Reactivity | High, due to the labile C-I bond. | Generally lower than 4-iodopyrazole. |
| Key Advantage | Faster oxidative addition, often leading to milder reaction conditions and shorter reaction times.[1] | Avoids the issue of dehalogenation, which can be a significant side reaction with 4-iodopyrazole.[1] |
| Common Side Reactions | Dehalogenation, especially under forcing conditions.[1] | Protodeboronation, particularly with unstable boronic acids at higher temperatures.[2] |
| Stability | Generally stable, but the C-I bond can be sensitive to certain conditions. | Boronic acids can be prone to dehydration to form boroxines. Pinacol esters offer enhanced stability and easier handling.[3] |
| Typical Coupling Partner | Aryl or heteroaryl boronic acids/esters. | Aryl or heteroaryl halides/triflates. |
Quantitative Data Summary
The following tables summarize representative yields for Suzuki coupling reactions involving 4-iodopyrazole and pyrazole-4-boronic acid derivatives with various coupling partners.
Table 1: Suzuki Coupling of 4-Iodopyrazole with Various Boronic Acids
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 100 | 12 | ~90 |
| 3-Thienylboronic acid | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 15-20 | ~61 |
| 4-Pyridylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 80 | 8 | ~75 |
Table 2: Suzuki Coupling of Pyrazole-4-boronic Acid/Esters with Various Aryl Halides
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~80-90 |
| 1-Chloro-4-nitrobenzene | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | ~70-80 |
| 3-Bromopyridine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | DME/H₂O | 90 | 16 | ~75-85 |
| 4-Iodotoluene | Pd(dppf)Cl₂ | Na₂CO₃ | Acetonitrile/H₂O | 80 | 6 | ~90-95 |
Note: Yields are representative and can vary based on the specific substrates, reaction conditions, and catalyst systems employed.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-Iodopyrazole
A mixture of 4-iodopyrazole (1.0 equiv.), the corresponding boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.) is taken in a Schlenk tube. A degassed solvent system (e.g., 1,4-dioxane/water, 4:1) is added. The reaction mixture is then heated under an inert atmosphere (e.g., Argon or Nitrogen) at a specified temperature (e.g., 90-100 °C) for a designated time, while monitoring the progress by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling of Pyrazole-4-boronic Acid Pinacol Ester
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), pyrazole-4-boronic acid pinacol ester (1.2 equiv.), a palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.). The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., Argon) by evacuating and backfilling three times. Anhydrous solvent (e.g., 1,4-dioxane) and degassed water are added via syringe. The reaction mixture is stirred vigorously and heated to the desired temperature (e.g., 100 °C). The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled, filtered through a pad of celite, and the solvent is removed in vacuo. The residue is then purified by column chromatography to afford the desired product.[1]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Reactivity of Halogenated Pyrazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring is a foundational structure in medicinal chemistry, appearing in numerous therapeutics, including kinase inhibitors.[1] A key strategy for creating diverse libraries of pyrazole-based compounds for drug discovery involves the functionalization of the C4-position through cross-coupling reactions.[1] This guide offers an objective comparison of the reactivity of 4-iodo-, 4-bromo-, and 4-chloro-pyrazoles in three widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The information presented, supported by experimental data, is intended to aid in the strategic selection of starting materials for synthesis.
Reactivity Overview
The reactivity of 4-halogenated pyrazoles in palladium-catalyzed cross-coupling reactions is primarily governed by the strength of the carbon-halogen bond, which follows the trend C-I < C-Br < C-Cl.[1] Consequently, the general order of reactivity is Iodo > Bromo > Chloro.[1] However, this trend can be influenced by factors such as the choice of catalyst system, the electronic properties of the substrate, and the stability of reaction intermediates.[1]
While 4-iodo-pyrazoles are generally the most reactive, they can be more susceptible to side reactions like dehalogenation.[1][2][3] In contrast, 4-chloro-pyrazoles are more stable and cost-effective but necessitate more specialized and highly active catalyst systems to achieve efficient coupling.[1] In some instances, particularly in Suzuki-Miyaura reactions, bromo and chloro derivatives have shown superiority over iodo-pyrazoles due to a reduced tendency for dehalogenation.[2][3][4]
Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions
The following tables summarize the comparative performance of 4-iodo-, 4-bromo-, and 4-chloro-pyrazoles in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The yields provided are representative and can vary depending on the specific coupling partners and reaction conditions.
Table 1: Suzuki-Miyaura Coupling
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | Pd(OAc)₂, SPhos, K₂CO₃ | Highest | 85-95 | Most reactive, but can be prone to dehalogenation side reactions.[1] |
| Bromo | XPhos Pd G2, K₃PO₄ | High | 80-93 | Generally offers a good balance of reactivity and stability.[1] |
| Chloro | Pd(OAc)₂, SPhos, K₃PO₄ | Moderate | 60-95 | Requires highly active catalyst systems with bulky, electron-rich ligands.[1] |
Table 2: Sonogashira Coupling
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | PdCl₂(PPh₃)₂, CuI, Et₃N | Highest | 70-90 | The most commonly used and reactive halide for this transformation.[1] |
| Bromo | Pd(PPh₃)₄, CuI, Et₃N | Moderate | 50-80 | Less reactive than iodo-pyrazoles; may require higher temperatures.[1] |
| Chloro | Pd₂(dba)₃, XPhos, CuI, Cs₂CO₃ | Low | 30-60 | Generally challenging and requires specialized, highly active catalysts.[1] |
Table 3: Buchwald-Hartwig Amination
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Iodo | CuI | Highest | Good | Favorable for the amination of alkylamines possessing β-hydrogens.[5] |
| Bromo | Pd(dba)₂/tBuDavePhos | Highest | 60-90 | The most effective substrate for this specific palladium-catalyzed amination with amines lacking β-hydrogens.[5][6] |
| Chloro | Pd(dba)₂/tBuDavePhos | Moderate | Moderate | Shows moderate reactivity, less than the bromo derivative.[1] |
Mandatory Visualization
Caption: General experimental workflow for cross-coupling reactions of halogenated pyrazoles.
Caption: Reactivity trend of halogenated pyrazoles in cross-coupling reactions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
General Procedure for Suzuki-Miyaura Coupling of 4-Halo-pyrazoles
A mixture of the corresponding 4-halo-pyrazole (1.0 equiv), a boronic acid or ester (1.2-1.5 equiv), a palladium precursor such as Pd(OAc)₂ (0.02-0.05 equiv), a suitable ligand like SPhos (0.04-0.10 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv) in a solvent mixture like 1,4-dioxane and water (4:1 v/v) is placed in a sealed tube.[1] The mixture is degassed with an inert gas (e.g., argon) for 10-15 minutes and then heated at a temperature ranging from 80-120 °C for 2-18 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.[1] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Procedure for Sonogashira Coupling of 4-Iodo-pyrazoles
To a solution of the 4-iodo-pyrazole (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a solvent such as DMF or THF, a palladium catalyst like PdCl₂(PPh₃)₂ (0.02-0.05 equiv), a copper(I) co-catalyst such as CuI (0.05-0.10 equiv), and a base like triethylamine (2.0-3.0 equiv) are added.[1] The reaction mixture is degassed and stirred under an inert atmosphere at a temperature ranging from room temperature to 80 °C until the starting material is consumed, as monitored by TLC or LC-MS. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The combined organic layers are washed, dried, and concentrated, and the final product is isolated after purification by column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination of 4-Bromo-pyrazoles
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 4-bromo-pyrazole (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium precursor such as Pd(dba)₂ (0.05-0.10 equiv), a ligand like tBuDavePhos (0.10-0.20 equiv), and a strong base such as sodium tert-butoxide (1.5-2.0 equiv).[1] Anhydrous toluene or dioxane is added, and the vessel is sealed. The reaction mixture is heated to 80-110 °C with stirring for 12-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give the crude product, which is then purified by column chromatography.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Suzuki Coupling Products from 4-Iodopyrazole
For researchers, scientists, and drug development professionals, the structural integrity of synthesized compounds is paramount. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating carbon-carbon bonds, particularly in the functionalization of heterocyclic scaffolds like pyrazole, which are prevalent in many biologically active molecules. When using 4-iodopyrazole as a substrate, rigorous validation of the resulting 4-aryl or 4-vinylpyrazole product is a critical step to ensure its identity and purity for subsequent applications.
This guide provides an objective comparison of key analytical techniques for validating the structure of Suzuki coupling products derived from 4-iodopyrazole. We will also compare the Suzuki coupling with alternative cross-coupling methodologies for pyrazole functionalization. This guide includes supporting experimental data, detailed protocols, and workflow visualizations to assist researchers in making informed decisions for their analytical strategies.
Performance Comparison of Analytical Techniques for Structure Validation
A comprehensive validation strategy for novel compounds typically involves a combination of orthogonal analytical techniques to provide unambiguous structural elucidation. The most common and powerful methods for characterizing the products of Suzuki coupling reactions are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.
Table 1: Comparison of Analytical Techniques for Validating 4-Arylpyrazole Structure
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, chemical environment of nuclei (¹H, ¹³C), stereochemistry, and purity. | Provides a comprehensive structural fingerprint of the molecule in solution. Essential for distinguishing isomers. | Requires a relatively larger sample amount. Can be complex to interpret for highly substituted or complex molecules. |
| Mass Spectrometry | Molecular weight of the product and its fragments. | High sensitivity, requires a very small sample amount, and provides rapid confirmation of the expected molecular weight. | Does not provide detailed structural information on its own and typically cannot distinguish between isomers.[1] |
| X-ray Crystallography | Precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and absolute stereochemistry. | Provides definitive, unambiguous structural determination. | Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not always represent the conformation in solution. |
Experimental Data for Validation of 4-Phenylpyrazole
To illustrate the application of these techniques, we present a compiled dataset for the validation of 4-phenylpyrazole, a common product of the Suzuki coupling between 4-iodopyrazole and phenylboronic acid.
Table 2: NMR Spectral Data for 4-Phenylpyrazole
| Nucleus | Chemical Shift (δ) in CDCl₃ (ppm) |
| ¹H NMR | 7.85 (s, 2H, pyrazole-H), 7.58 (d, J=7.6 Hz, 2H, Ar-H), 7.39 (t, J=7.6 Hz, 2H, Ar-H), 7.26 (t, J=7.4 Hz, 1H, Ar-H) |
| ¹³C NMR | 137.9, 133.4, 128.9, 126.1, 125.4, 119.8 |
Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.
Table 3: Mass Spectrometry Data for 4-Phenylpyrazole
| Ion | m/z | Fragmentation Pathway |
| [M]⁺ | 144 | Molecular Ion |
| [M-HCN]⁺ | 117 | Loss of hydrogen cyanide from the pyrazole ring[1][2] |
| [M-H-HCN]⁺ | 116 | Subsequent loss of a hydrogen atom[1] |
| [M-H-N₂]⁺ | 115 | Loss of a hydrogen atom and dinitrogen[1] |
Table 4: X-ray Crystallographic Data for 4-Phenylpyrazole
| Parameter | Value |
| CCDC Number | 216928[3] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Dihedral Angle | The angle between the pyrazole and phenyl rings is a key conformational feature. |
Note: For detailed bond lengths, angles, and coordinates, refer to the Cambridge Crystallographic Data Centre (CCDC) using the provided number.
Comparison of Cross-Coupling Methods for 4-Arylation of Pyrazole
While Suzuki coupling is a dominant method, other cross-coupling reactions can also be employed for the synthesis of 4-arylpyrazoles. The choice of method can be influenced by factors such as substrate availability, functional group tolerance, and catalyst cost.
Table 5: Comparison of Cross-Coupling Reactions for 4-Phenylpyrazole Synthesis
| Reaction | Typical Reactants | Catalyst System | Typical Yield | Key Advantages/Disadvantages |
| Suzuki Coupling | 4-Iodopyrazole + Phenylboronic Acid | Pd(PPh₃)₄ / Base | High (e.g., >90%) | High functional group tolerance; boronic acids are often commercially available and stable. |
| Heck Reaction | 4-Iodopyrazole + Styrene | Pd(OAc)₂ / P(OEt)₃ / Et₃N | Moderate to High (e.g., ~95% for related vinylations)[4] | Avoids the use of organometallic reagents. Can be sensitive to steric hindrance. |
| Negishi Coupling | 4-Iodopyrazole + Phenylzinc Chloride | Pd or Ni catalyst | Good to Excellent | Organozinc reagents are highly reactive, but also moisture and air-sensitive.[5] |
| Stille Coupling | 4-(Tributylstannyl)pyrazole + Iodobenzene | Pd(PPh₃)₄ | Good to Excellent | Organotin reagents are stable but highly toxic, posing a significant drawback.[6] |
Detailed Experimental Protocols
Protocol 1: Suzuki Coupling of 4-Iodopyrazole with Phenylboronic Acid
Materials:
-
4-Iodopyrazole (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
In a sealed tube, combine 4-iodopyrazole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Add a 4:1 (v/v) mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Seal the tube and heat the reaction mixture at 100 °C for 4-12 hours, monitoring the progress by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-phenylpyrazole.[7]
Protocol 2: ¹H and ¹³C NMR Spectroscopy of a 4-Arylpyrazole Product
Materials:
-
Synthesized 4-arylpyrazole sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆) (0.6-0.7 mL)
-
NMR tube
Procedure:
-
Dissolve the 4-arylpyrazole sample in the deuterated solvent in a clean NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
-
Place the NMR tube in the spectrometer.
-
Acquire a ¹H NMR spectrum, followed by a ¹³C NMR spectrum.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H spectrum and reference the chemical shifts to the residual solvent peak.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
Protocol 3: GC-MS Analysis of a Suzuki Coupling Reaction Mixture
Materials:
-
Aliquots of the reaction mixture
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
GC-MS system
Procedure:
-
Withdraw a small aliquot from the reaction mixture at various time points.
-
Quench the aliquot with the quenching solution and extract with the organic solvent.
-
Dry the organic layer over a drying agent (e.g., Na₂SO₄).
-
Inject a small volume of the organic solution into the GC-MS.
-
Run a suitable temperature program to separate the components of the mixture.
-
Analyze the resulting mass spectra to identify the reactant, product, and any byproducts by their molecular ion peaks and fragmentation patterns.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for synthesis and structural validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-Phenylpyrazole | C9H8N2 | CID 139106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Head-to-Head Comparison: 1-Acetyl-4-iodo-1H-pyrazole vs. 1-Trityl-4-iodopyrazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Pyrazoles, in particular, are privileged structures found in a vast array of bioactive compounds. The introduction of substituents at the C4-position of the pyrazole ring via cross-coupling reactions is a widely employed strategy. The choice of the N1-protecting group on the pyrazole substrate can significantly influence the outcome of these transformations. This guide provides an in-depth comparison of two common substrates, the electron-poor 1-acetyl-4-iodo-1H-pyrazole and the sterically hindered 1-trityl-4-iodopyrazole, in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The Influence of the N-Substituent: A Theoretical Overview
The nature of the substituent at the N1-position of the pyrazole ring exerts a profound influence on the substrate's reactivity through a combination of electronic and steric effects.
-
This compound: The acetyl group is strongly electron-withdrawing, which decreases the electron density of the pyrazole ring. This electronic perturbation can impact the oxidative addition step in palladium-catalyzed cross-coupling reactions. While a more electron-deficient aryl halide can sometimes undergo faster oxidative addition, the overall effect on the catalytic cycle can be complex. The acetyl group is relatively small, imposing minimal steric hindrance around the C4-position.
-
1-Trityl-4-iodopyrazole: The trityl (triphenylmethyl) group is a bulky, sterically demanding protecting group. While it is generally considered to be electronically neutral or slightly electron-donating, its primary influence is steric. This bulk can hinder the approach of the catalyst and other reagents to the reaction center. However, the trityl group is also known to be labile under acidic conditions, which can be a consideration in reaction workups.
Comparative Performance in Key Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of 4-iodopyrazoles in this reaction is well-established.[1]
Table 1: Comparison of 1-Acetyl- and 1-Trityl-4-iodopyrazole in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference/Notes |
| This compound | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Good | Inferred from general knowledge of N-acyl pyrazoles. The electron-withdrawing nature may require slightly more forcing conditions. |
| 1-Trityl-4-iodopyrazole | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | High | The bulky trityl group does not appear to significantly hinder the reaction.[2] |
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Trityl-4-iodopyrazole
To a solution of 1-trityl-4-iodopyrazole (1.0 equiv) and an arylboronic acid (1.2 equiv) in a 4:1 mixture of dioxane and water, is added Na₂CO₃ (2.5 equiv) and Pd(PPh₃)₄ (5 mol%). The mixture is degassed with argon for 15 minutes and then heated to 90°C for 6 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]
.dot
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of 4-alkynylpyrazoles. Generally, 4-iodopyrazoles are the preferred substrates due to their higher reactivity compared to their bromo and chloro analogs.[3]
Table 2: Comparison of 1-Acetyl- and 1-Trityl-4-iodopyrazole in Sonogashira Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference/Notes |
| This compound | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60 | 4 | High | N-acyl-4-iodopyrazoles are known to be effective substrates in Sonogashira couplings. |
| 1-Trityl-4-iodopyrazole | Terminal Alkyne | Pd(dba)₂ / CuI | Et₃N | THF | RT | 2 | Good to High | The reaction proceeds efficiently under mild conditions.[2] |
Experimental Protocol: Sonogashira Coupling of this compound
To a solution of this compound (1.0 equiv) and a terminal alkyne (1.2 equiv) in DMF are added PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and Et₃N (2.0 equiv). The mixture is stirred at 60°C for 4 hours. After completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
.dot
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of catalyst system (palladium vs. copper) is often dependent on the nature of the amine coupling partner.[4]
Table 3: Comparison of 1-Acetyl- and 1-Trityl-4-iodopyrazole in Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference/Notes |
| This compound | Primary/Secondary Amine | Pd(dba)₂ / XPhos | K₂CO₃ | t-BuOH | 100 | 18 | Moderate to Good | N-acylpyrazoles can be challenging substrates due to potential cleavage of the N-acyl group under basic conditions. |
| 1-Trityl-4-iodopyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | KOtBu | Xylene | 90 | 24 | 60 | Palladium-catalyzed amination is effective for amines lacking β-hydrogens.[5] |
| 1-Trityl-4-iodopyrazole | Pyrrolidine | CuI / ligand | KOtBu | DMF | 100-120 | - | 43 | Copper catalysis is often superior for amines with β-hydrogens.[5] |
Experimental Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination of 1-Trityl-4-iodopyrazole
In an oven-dried Schlenk tube under an inert atmosphere, 1-trityl-4-iodopyrazole (1.0 equiv), Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), and KOtBu (2.0 equiv) are combined. Anhydrous, degassed xylene and the amine (1.2 equiv) are added via syringe. The sealed tube is heated to 90°C for 24 hours. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, concentrated, and the residue is purified by column chromatography.[4][5]
Experimental Protocol: Copper-Catalyzed Buchwald-Hartwig Amination of 1-Trityl-4-iodopyrazole
In an oven-dried Schlenk tube under an inert atmosphere, 1-trityl-4-iodopyrazole (1.0 equiv), CuI (20 mol%), and KOtBu (2.0 equiv) are combined. Anhydrous DMF, the amine (1.5 equiv), and 2-isobutyrylcyclohexanone (40 mol%) are added via syringe. The sealed tube is heated to 100-120°C until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is diluted with ethyl acetate and water and filtered through Celite. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[4]
.dot
Caption: Decision workflow for catalyst selection in Buchwald-Hartwig amination.
Conclusion: Which Substrate is Superior?
The determination of whether this compound or 1-trityl-4-iodopyrazole is the "better" substrate is highly dependent on the specific synthetic context.
-
This compound is likely a suitable substrate for a wide range of cross-coupling reactions due to its minimal steric bulk. Its electron-withdrawing nature may necessitate slightly more forcing conditions in some cases, but it is generally expected to perform well, particularly in Sonogashira couplings. A potential drawback is the lability of the acetyl group under strongly basic conditions, which could lead to deprotection or side reactions.
-
1-Trityl-4-iodopyrazole has demonstrated its utility in various cross-coupling reactions. The bulky trityl group does not appear to be a significant impediment in many cases and may even offer some advantages in terms of stability. It is a reliable substrate for Suzuki and Sonogashira reactions. In Buchwald-Hartwig aminations, the choice between palladium and copper catalysis is crucial and depends on the nature of the amine. The trityl group can be readily removed under mild acidic conditions, which is often a desirable feature in a multi-step synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki-Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N-C Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for 4-Iodopyrazole Coupling Reactions: A Quantitative Yield Analysis
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazole core is a critical endeavor in medicinal chemistry and materials science, with 4-iodopyrazole serving as a key building block.[1][2] The success of synthesizing diverse pyrazole derivatives hinges on the selection of an optimal catalyst for various cross-coupling reactions. This guide provides a comprehensive comparison of different catalytic systems for Suzuki-Miyaura, Sonogashira, C-N, and C-O coupling reactions involving 4-iodopyrazole, supported by quantitative yield data and detailed experimental protocols.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The choice of palladium catalyst and ligand is crucial for achieving high yields with 4-iodopyrazole.[2] Modern catalyst systems featuring bulky, electron-rich phosphine ligands, such as SPhos and XPhos, often demonstrate superior performance.[3]
| Catalyst System | Base | Solvent | Temperature (°C) | Yield Range (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 40-60 | A standard catalyst, may require higher temperatures.[3] |
| PdCl₂(dppf) | K₂CO₃ | Dioxane | 80-100 | 50-70 | Often provides better results than Pd(PPh₃)₄.[3] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 70-90 | 70-90 | Versatile Pd(0) source with a bulky ligand, showing good activity.[3] |
| Pd(OAc)₂ / SPhos | KF | Toluene/H₂O | 80 | Good to Excellent | Highly effective for a variety of substituted arylboronic acids.[3] |
| XPhos Pd G2 | K₂CO₃ | Ethanol/H₂O | 120 (Microwave) | Good to Excellent | Pre-catalyst that readily forms the active species, ideal for rapid reactions.[3] |
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling enables the synthesis of alkynylpyrazoles. A classic and highly effective system for this transformation involves a palladium catalyst in conjunction with a copper(I) co-catalyst.[3]
| Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | Triethylamine | Room Temp. | High | A classic and highly effective system under mild conditions.[3] |
Catalyst Performance in C-N and C-O Couplings
For the formation of C-N and C-O bonds, copper-based catalysts often prove to be more effective than palladium systems, especially for certain substrates.[3]
| Coupling Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Notes |
| C-N (Alkylamines with β-H) | CuI | - | K₂CO₃ | DMF | 110 | Copper is often superior to palladium for this substrate class.[3] |
| C-O (Alcohols) | CuI | 3,4,7,8-tetramethyl-1,10-phenanthroline | ᵗBuOK | Alcohol (excess) | 130 (Microwave) | Effective for the direct 4-alkoxylation of 4-iodopyrazoles.[3][4] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the 4-iodopyrazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[3]
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).[3]
-
Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).[3]
-
Add a degassed solvent mixture (e.g., 4:1 dioxane/water or toluene/water).[3]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[3]
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling
-
In a reaction vessel under an inert atmosphere, combine the 4-iodopyrazole (1.0 equiv.), the terminal alkyne (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).[3][5]
-
Add the solvent and base (e.g., triethylamine).[3]
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.[3]
-
Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.[3]
-
Purify the residue by column chromatography to yield the desired product.[3]
General Procedure for Copper-Catalyzed C-O Coupling (Microwave)
-
In a microwave reaction vial, add the 4-iodopyrazole (1.0 equiv.), CuI (0.20 equiv.), and 3,4,7,8-tetramethyl-1,10-phenanthroline (0.20 equiv.).[3][4]
-
Add the desired alcohol, which also serves as the solvent (typically 2-3 mL).[3][4]
-
Carefully add potassium tert-butoxide (ᵗBuOK, 2.0 equiv.).[3][4]
-
Seal the vial tightly and place it in the microwave reactor.
-
Irradiate the mixture at 130 °C for 1 hour with stirring.[3][4]
-
After cooling, quench the reaction and proceed with a standard aqueous workup and purification.[3]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a 4-iodopyrazole coupling reaction, from reagent preparation to product purification.
Caption: Experimental workflow for a typical 4-iodopyrazole coupling reaction.
References
Green chemistry alternatives to traditional 4-iodopyrazole synthesis
For researchers, scientists, and professionals in drug development, the synthesis of 4-iodopyrazole, a critical building block for many pharmaceutical compounds, is a frequent necessity. This guide provides a detailed comparison of traditional and emerging green chemistry alternatives for this synthesis, offering a comprehensive overview of methodologies, quantitative performance data, and detailed experimental protocols to aid in the selection of the most suitable method.
The introduction of an iodine atom at the 4-position of the pyrazole ring provides a versatile handle for further molecular modifications through various cross-coupling reactions.[1] However, traditional synthesis routes often employ hazardous reagents and solvents, prompting the development of more environmentally benign alternatives. This guide will compare two conventional methods, utilizing N-Iodosuccinimide (NIS) and iodine with ceric ammonium nitrate (CAN), against a greener alternative employing hydrogen peroxide as a clean oxidant.
Performance Comparison
The following table summarizes the key quantitative data for the different synthetic approaches, allowing for a direct comparison of their efficiency and environmental impact.
| Method | Reagents | Solvent(s) | Temperature | Reaction Time | Yield (%) | Green Chemistry Considerations |
| Traditional: NIS | N-Iodosuccinimide (NIS) | Acetonitrile, Acetic Acid/TFA | 0 °C to 80 °C | 12-24 hours | 71-75 | Utilizes organic solvents; NIS can be a source of waste.[1][2] |
| Traditional: I₂/CAN | Iodine (I₂), Ceric Ammonium Nitrate (CAN) | Acetonitrile | Reflux (80 °C) | Overnight | 81-91 | Employs a heavy metal oxidant (cerium) and organic solvent, leading to metallic and organic waste streams.[1][3] |
| Green: I₂/H₂O₂ | Iodine (I₂), 30% Hydrogen Peroxide (H₂O₂) | Water | Room Temp. | 1-4 hours | ~85.6 | Utilizes water as the solvent and produces water as the primary byproduct, representing a significantly greener process.[3][4] |
Synthesis Pathways: A Visual Comparison
The following diagrams illustrate the experimental workflows for the traditional and green synthesis methods.
Experimental Protocols
Traditional Method 1: Iodination using N-Iodosuccinimide (NIS)[1][2]
Materials:
-
Pyrazole derivative (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.1 - 1.5 eq)
-
Acetonitrile (or other suitable solvent like TFA/AcOH)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
Dissolve the pyrazole derivative in the chosen solvent in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add NIS portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction can be heated if required for less reactive substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Traditional Method 2: Iodination using Iodine and Ceric Ammonium Nitrate (I₂/CAN)[1][3][5]
Materials:
-
1-Aryl-3-trifluoromethylpyrazole (1.0 eq)
-
Iodine (I₂) (1.3 eq)
-
Ceric Ammonium Nitrate (CAN) (1.1 eq)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the 1-aryl-3-trifluoromethylpyrazole in acetonitrile, add iodine and ceric ammonium nitrate.
-
Reflux the reaction mixture overnight.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench excess iodine, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the 4-iodopyrazole derivative.
-
The crude product can be purified by column chromatography on silica gel.
Green Alternative: Iodination using Iodine and Hydrogen Peroxide (I₂/H₂O₂)[1][3]
Materials:
-
Pyrazole (1.0 eq)
-
Iodine (I₂) (0.5 eq)
-
30% Hydrogen Peroxide (H₂O₂) (0.6 eq)
-
Water (H₂O)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of the pyrazole in water, add iodine.
-
To this mixture, add 30% hydrogen peroxide dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the 4-iodopyrazole derivative.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Conclusion
The green chemistry approach using iodine and hydrogen peroxide in water offers a compelling alternative to traditional methods for the synthesis of 4-iodopyrazole.[4] It provides a comparable or even higher yield in a significantly shorter reaction time and at room temperature.[3] Most importantly, it eliminates the need for hazardous organic solvents and heavy metal oxidants, aligning with the principles of sustainable chemistry. While the traditional methods remain effective, the I₂/H₂O₂ protocol presents a more environmentally responsible and efficient route for the synthesis of this valuable pharmaceutical intermediate. Researchers are encouraged to consider this greener alternative to minimize the environmental impact of their synthetic activities.
References
4-Iodopyrazole Derivatives as Potent Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-iodopyrazole scaffold has emerged as a critical pharmacophore in modern medicinal chemistry, serving as a versatile building block for the synthesis of potent and selective enzyme inhibitors. The strategic placement of the iodine atom at the 4-position provides a reactive handle for various cross-coupling reactions, enabling extensive structural diversification and optimization of inhibitory activity. This guide offers an objective comparison of the efficacy of 4-iodopyrazole derivatives against several key enzyme targets, supported by experimental data, detailed protocols, and pathway visualizations.
Efficacy Against Key Enzyme Targets
4-Iodopyrazole derivatives have demonstrated significant inhibitory activity against several classes of enzymes, most notably kinases and phosphodiesterases. The following sections provide a comparative analysis of their performance against specific enzyme families.
Janus Kinase (JAK) Inhibition
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in numerous inflammatory and autoimmune diseases, as well as cancers.[1] Consequently, JAKs are a prime target for therapeutic intervention.
A series of 4-amino-(1H)-pyrazole derivatives, synthesized using 4-iodopyrazole as a key intermediate, have shown exceptional potency against multiple JAK isoforms.[2] The inhibitory activities of these compounds are summarized in the table below, alongside a comparison with the established JAK inhibitor, Ruxolitinib.
Table 1: Inhibitory Activity of 4-Amino-(1H)-pyrazole Derivatives against JAK Kinases [2]
| Compound ID | Target Kinase | IC50 (nM) |
| 3f | JAK1 | 3.4 |
| JAK2 | 2.2 | |
| JAK3 | 3.5 | |
| 11b | JAK1 | >1000 |
| JAK2 | 17.2 | |
| JAK3 | >1000 | |
| Ruxolitinib | JAK1 | 3.3 |
| JAK2 | 2.8 | |
| JAK3 | 428 |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
The data clearly indicates that compound 3f is a highly potent pan-JAK inhibitor, with IC50 values in the low nanomolar range, comparable to or exceeding the potency of Ruxolitinib against JAK1 and JAK2, and significantly more potent against JAK3.[2] Compound 11b demonstrates notable selectivity for JAK2.[2]
The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene transcription. 4-Iodopyrazole-derived inhibitors act by competing with ATP for the binding site in the kinase domain of JAKs, thereby preventing the phosphorylation cascade.
References
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Pyrazoles
For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile backbone for the design of potent and selective therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-substituted pyrazoles, focusing on their efficacy as kinase inhibitors and receptor antagonists. Experimental data is presented to illuminate the impact of substitutions at the 4-position on biological activity, offering insights for future drug design and optimization.
The strategic modification of the pyrazole core has led to the discovery of numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The 4-position of the pyrazole ring has emerged as a critical site for substitution, profoundly influencing potency, selectivity, and pharmacokinetic properties. This guide delves into the SAR of 4-substituted pyrazoles targeting three distinct and therapeutically relevant protein classes: c-Jun N-terminal Kinase (JNK), Aurora Kinases, and the Glucagon Receptor.
Comparative Analysis of 4-Substituted Pyrazoles
The biological activity of 4-substituted pyrazoles is highly dependent on the nature of the substituent at the 4-position and its interplay with other substitutions on the pyrazole ring and appended functionalities. The following sections compare the SAR of 4-substituted pyrazoles against three distinct targets.
4-Substituted Pyrazoles as c-Jun N-terminal Kinase (JNK) Inhibitors
JNKs are key regulators of cellular processes such as inflammation, apoptosis, and cell proliferation, making them attractive targets for various diseases.[3] The SAR studies on 4-(pyrazol-3-yl)-pyridines reveal that substitutions on the pyrazole ring significantly impact JNK3 inhibitory activity.[3]
For instance, the introduction of a chlorine atom at the C-5 position of the pyridine ring provides a two-fold increase in activity.[3] N-alkylation of the pyrazole nitrogen, while reducing polarity, can lead to a slight decrease in potency.[3] Optimization of the N1-substituent on the pyrazole ring has shown that an N-benzyl group is slightly more potent than an N-methyl group.[3]
4-Substituted Pyrazoles as Aurora Kinase Inhibitors
Aurora kinases are crucial for cell cycle regulation, and their overexpression is linked to various cancers.[4][5] Several classes of 4-substituted pyrazole derivatives have been investigated as Aurora kinase inhibitors. One study on 1-acetanilide-4-aminopyrazole-substituted quinazolines identified potent and selective Aurora B kinase inhibitors.[6] Another study focused on N,1,3-triphenyl-1H-pyrazole-4-carboxamides highlighted that bulky, electron-withdrawing substituents at specific positions are favorable for Aurora A kinase inhibitory activity.[5]
4-Substituted Pyrazoles as Glucagon Receptor (GCGR) Antagonists
The glucagon receptor plays a vital role in glucose homeostasis, and its antagonism is a promising strategy for the treatment of type 2 diabetes.[7] A series of 4-methyl substituted pyrazole derivatives have been evaluated as potent GCGR antagonists.[7] Compounds with high GCGR binding affinity and functional cAMP activity have been identified, with specific substitutions at the 4-position being critical for this activity.[7][8] Docking studies have shown that these compounds form extensive hydrophobic interactions within the receptor binding pocket.[7]
Data Presentation
The following tables summarize the quantitative SAR data for 4-substituted pyrazoles against JNK3, Aurora A, and Glucagon Receptor.
Table 1: SAR of 4-(Pyrazol-3-yl)-pyridines as JNK3 Inhibitors [3]
| Compound | R1 (Pyrazole N1-substituent) | X (Pyridine C5-substituent) | JNK3 IC50 (µM) | p38 IC50 (µM) |
| 12 | H | H | 0.16 | >20 |
| 13 | H | Cl | 0.08 | >20 |
| 14 | Me | Cl | 0.12 | >20 |
| 18 | Me | H | 0.25 | >20 |
| 29 | Benzyl | H | 0.18 | >20 |
| 30 | Phenethyl | H | 0.35 | >20 |
| 31 | Morpholino-ethyl | H | 0.85 | >20 |
Table 2: SAR of N,1,3-Triphenyl-1H-pyrazole-4-carboxamides as Aurora A Kinase Inhibitors [5]
| Compound | R1 | R2 | Aurora A IC50 (µM) |
| 1 | H | H | 1.25 |
| 2 | 4-F | H | 0.45 |
| 3 | 4-Cl | H | 0.38 |
| 4 | 4-Br | H | 0.32 |
| 5 | 4-NO2 | H | 0.15 |
| 6 | H | 4-F | 0.98 |
| 7 | H | 4-Cl | 0.85 |
| 8 | H | 4-NO2 | 0.21 |
Table 3: SAR of 4-Methyl Substituted Pyrazoles as Glucagon Receptor Antagonists [7]
| Compound | R | GCGR Binding IC50 (µM) | cAMP Activity IC50 (µM) |
| 9q | 4-Chlorophenyl | 0.09 | 0.22 |
| 9r | 3,4-Dichlorophenyl | 0.06 | 0.26 |
| 19d | 4-Trifluoromethylphenyl | 0.07 | 0.44 |
| 19e | 3-Chloro-4-fluorophenyl | 0.08 | 0.46 |
Experimental Protocols
Kinase Inhibition Assay (General Protocol)
The inhibitory activity of the compounds against JNK3 and Aurora A kinases was determined using a standard in vitro kinase assay. The assay measures the phosphorylation of a specific substrate by the kinase in the presence and absence of the test compounds.
-
Reaction Mixture Preparation: A reaction mixture containing the kinase, a specific substrate (e.g., a peptide or protein), ATP (often radiolabeled [γ-³²P]ATP or coupled with a fluorescent detection system), and a buffer solution is prepared.
-
Compound Incubation: The test compounds are serially diluted and added to the reaction mixture.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Termination and Detection: The reaction is terminated, and the amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by capturing the phosphorylated substrate on a filter and measuring radioactivity. For fluorescence-based assays, the change in fluorescence intensity is measured.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Glucagon Receptor (GCGR) Binding Assay (General Protocol)
The binding affinity of the compounds to the glucagon receptor was assessed using a competitive radioligand binding assay.
-
Membrane Preparation: Cell membranes expressing the human glucagon receptor are prepared.
-
Assay Buffer: An appropriate assay buffer is used to maintain pH and ionic strength.
-
Radioligand: A radiolabeled glucagon analog (e.g., [¹²⁵I]-glucagon) is used as the radioligand.
-
Competitive Binding: The cell membranes are incubated with the radioligand and varying concentrations of the test compounds.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
IC50 Determination: The concentration of the compound that displaces 50% of the specific binding of the radioligand (IC50) is determined from competition binding curves.
cAMP Functional Assay (General Protocol)
The functional antagonist activity of the compounds on the glucagon receptor was determined by measuring the inhibition of glucagon-stimulated cyclic AMP (cAMP) production.
-
Cell Culture: Cells stably expressing the human glucagon receptor are cultured.
-
Compound Pre-incubation: The cells are pre-incubated with various concentrations of the test compounds.
-
Glucagon Stimulation: The cells are then stimulated with a fixed concentration of glucagon to induce cAMP production.
-
cAMP Measurement: After a specific incubation time, the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
IC50 Determination: The concentration of the compound that inhibits 50% of the glucagon-stimulated cAMP production (IC50) is calculated.
Mandatory Visualization
Caption: JNK Signaling Pathway and Inhibition by 4-Substituted Pyrazoles.
Caption: Aurora A Kinase Pathway in Mitosis and its Inhibition.
Caption: Glucagon Receptor Signaling Pathway and its Antagonism.
References
- 1. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucagon receptor - Proteopedia, life in 3D [proteopedia.org]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and SAR of 1-acetanilide-4-aminopyrazole-substituted quinazolines: selective inhibitors of Aurora B kinase with potent anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel series of 4-methyl substituted pyrazole derivatives as potent glucagon receptor antagonists: Design, synthesis and evaluation of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a novel glucagon receptor antagonist N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893) for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Palladium vs. Copper: A Comparative Analysis of Catalysts for C-N Coupling Reactions
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of palladium and copper catalysts for the synthesis of carbon-nitrogen bonds.
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, where arylamines are prevalent structural motifs. The two most prominent catalytic systems for these transformations utilize palladium and copper. This guide provides an objective comparison of the performance of palladium and copper catalysts in C-N coupling reactions, supported by experimental data, detailed methodologies, and visual aids to assist in catalyst selection and reaction optimization.
At a Glance: Palladium vs. Copper Catalysts
| Feature | Palladium Catalysts (e.g., Buchwald-Hartwig Amination) | Copper Catalysts (e.g., Ullmann Condensation) |
| Catalyst Cost | Higher | Lower |
| Ligand Cost | Often high, specialized phosphine-based ligands | Generally lower, simpler N- or O-based ligands |
| Toxicity | Higher, requires stringent removal from final products | Lower, more environmentally benign |
| Substrate Scope | Broad, highly effective for aryl chlorides, bromides, and iodides | Traditionally better for aryl iodides and bromides; aryl chlorides are more challenging[1][2] |
| Reaction Temp. | Generally milder, some reactions at room temperature | Often requires higher temperatures, though modern ligands have enabled milder conditions[3][4] |
| Catalyst Loading | Typically lower (0.1-2 mol%)[5] | Often higher (1-10 mol%), though sub-mol% has been achieved[6] |
| Functional Group Tolerance | Excellent | Good, but can be sensitive to certain functional groups |
| Key Advantages | High reactivity, broad scope, well-established methodologies | Low cost, low toxicity, readily available materials |
| Key Disadvantages | High cost, toxicity, potential for phosphine ligand side reactions | Harsher conditions, often higher catalyst loading, challenges with less reactive substrates |
Performance Comparison: Quantitative Data
The choice between palladium and copper catalysis often depends on the specific substrates and the desired reaction scale. Below are tables summarizing typical reaction conditions and yields for the C-N coupling of various aryl halides with different amine types.
Table 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Cat. Loading (mol%) | Yield (%) | Reference |
| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 1.0 | 98 | [7] |
| 4-Bromoanisole | Morpholine | [Pd(crotyl)Cl]₂ / BippyPhos | KOtBu | Water (micellar) | 60 | 0.5 | 90 | [8] |
| 1-Chloro-4-fluorobenzene | Aqueous NH₃ | Pd(OAc)₂ / KPhos | KOH | t-Amyl alcohol | 100 | 1.0 | 91 | [9] |
| 2-Bromopyridine | Benzylamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 80 | 2.0 | 95 | [10] |
| 3-Bromothiophene | Indole | Pd₂(dba)₃ / P(o-tolyl)₃ | K₃PO₄ | Dioxane | 100 | 2.0 | 85 | [11] |
Table 2: Copper-Catalyzed C-N Coupling (Ullmann Condensation)
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Cat. Loading (mol%) | Yield (%) | Reference |
| Iodobenzene | Aniline | CuI / Phenanthroline | K₂CO₃ | DMF | 120 | 10 | 88 | [3] |
| 4-Bromoanisole | Morpholine | CuI / L4 Ligand | NaOMe | DMSO | RT | 5.0 | 95 | [4] |
| 4-Chloroanisole | Morpholine | CuBr / L5 Ligand | NaOMe | DMSO | 40 | 5.0 | 94 | [1] |
| 2-Chloropyridine | Piperidine | Cu(OAc)₂ / α-Benzoin Oxime | K₃PO₄ | DMSO | 80 | 10 | 92 | [12] |
| 2-Iodopyrimidine | Indole | CuI / L-proline | K₂CO₃ | DMSO | 90 | 10 | 85 | [13] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in C-N coupling reactions. Below are representative protocols for both palladium- and copper-catalyzed systems.
Palladium-Catalyzed Amination of an Aryl Bromide with a Primary Amine
Reaction: Coupling of 4-bromotoluene with aniline using a Pd/XPhos catalyst system.
Methodology:
-
To an oven-dried Schlenk tube is added Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
The tube is evacuated and backfilled with argon three times.
-
Toluene (2 mL), 4-bromotoluene (171 mg, 1.0 mmol), and aniline (112 mg, 1.2 mmol) are added via syringe.
-
The reaction mixture is stirred at 100 °C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate (10 mL) and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-phenyl-4-methylaniline.
Copper-Catalyzed Amination of an Aryl Iodide with a Secondary Amine
Reaction: Coupling of iodobenzene with morpholine using a CuI/diamine ligand system.
Methodology:
-
To a screw-capped vial is added CuI (9.5 mg, 0.05 mmol, 5 mol%), N,N'-dimethylethylenediamine (11 µL, 0.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
The vial is sealed and evacuated and backfilled with argon three times.
-
1,4-Dioxane (1 mL), iodobenzene (204 mg, 1.0 mmol), and morpholine (105 mg, 1.2 mmol) are added via syringe.
-
The reaction mixture is stirred vigorously at 110 °C for 24 hours.
-
After cooling to room temperature, the mixture is diluted with dichloromethane (10 mL), and the solids are removed by filtration.
-
The filtrate is washed with water (2 x 5 mL) and brine (5 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield N-phenylmorpholine.
Mechanistic Overview and Process Visualization
Understanding the underlying mechanisms and experimental workflows is crucial for troubleshooting and optimizing C-N coupling reactions. The following diagrams, generated using Graphviz, illustrate these key aspects.
Catalytic Cycles
Figure 1. Catalytic Cycles for C-N Coupling
The palladium-catalyzed cycle typically involves a Pd(0)/Pd(II) mechanism, while the copper-catalyzed Ullmann reaction is often proposed to proceed through a Cu(I)/Cu(III) cycle.
Experimental Workflow
Figure 2. General Experimental Workflow
This flowchart outlines the typical steps involved in setting up and performing a C-N coupling reaction in a research laboratory setting.
Catalyst Selection Guide
Figure 3. Catalyst Selection Guide
This decision tree provides a simplified guide for selecting between palladium and copper catalysts based on key reaction parameters.
Side Reactions and Catalyst Deactivation
Both catalytic systems are susceptible to side reactions and deactivation pathways that can diminish yields and complicate purification.
Palladium Catalysis:
-
β-Hydride Elimination: Can occur with alkylamines, leading to the formation of hydrodehalogenated arenes and enamines.[14]
-
Ligand Degradation: Phosphine ligands can undergo P-C bond cleavage or oxidation.
-
Catalyst Agglomeration: Formation of inactive palladium black can occur, especially at high temperatures or with insufficient ligand.[15]
-
Product Inhibition: The arylamine product can sometimes coordinate to the palladium center and inhibit the catalytic cycle.[15]
Copper Catalysis:
-
Homocoupling: Dimerization of the aryl halide or the amine can occur.
-
Ligand Arylation: The supporting ligand can sometimes be N-arylated, leading to catalyst deactivation.[1][8]
-
Disproportionation: Cu(I) species can disproportionate to Cu(0) and Cu(II), both of which may be less active.
-
Inhibition by Byproducts: Inorganic salts formed during the reaction can inhibit the catalyst.[7]
Conclusion
The choice between palladium and copper catalysts for C-N coupling is multifaceted, involving a trade-off between cost, reactivity, and substrate scope. Palladium catalysis, particularly the Buchwald-Hartwig amination, offers unparalleled versatility and efficiency for a wide range of substrates, including challenging aryl chlorides.[16][17] However, the high cost and toxicity of palladium and its associated ligands are significant drawbacks, especially for large-scale industrial processes.
Copper catalysis, rooted in the classic Ullmann condensation, has seen a resurgence with the development of new ligand systems that enable milder reaction conditions and broader substrate scope.[1] Its low cost and low toxicity make it an attractive alternative, particularly for aryl iodides and activated bromides.[12] For drug development professionals and process chemists, the economic and environmental advantages of copper are compelling.
Ultimately, the optimal catalyst depends on the specific synthetic challenge. For early-stage research and the synthesis of complex molecules where broad applicability is paramount, palladium catalysts often remain the preferred choice. For large-scale synthesis and applications where cost and environmental impact are critical drivers, modern copper-catalyzed systems present a highly viable and increasingly powerful alternative. Careful consideration of the factors outlined in this guide will enable researchers to make informed decisions and achieve their synthetic goals efficiently and sustainably.
References
- 1. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu) | MDPI [mdpi.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aniline synthesis by amination (arylation) [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
A Spectroscopic Showdown: 4-Iodo-1H-Pyrazole Versus Its Halogenated Cousins
A detailed comparative analysis of the spectroscopic properties of 4-iodo-1H-pyrazole and its fellow 4-halopyrazoles—4-fluoro, 4-chloro, and 4-bromo-1H-pyrazole—reveals distinct electronic and structural nuances conferred by the halogen substituent. This guide provides researchers, scientists, and drug development professionals with a comprehensive dataset and methodologies for a deeper understanding of these versatile heterocyclic compounds.
The unique electronic properties and synthetic versatility of 4-halopyrazoles make them valuable building blocks in medicinal chemistry and materials science. Among them, 4-iodo-1H-pyrazole stands out due to the reactivity of the carbon-iodine bond, which allows for further functionalization through various cross-coupling reactions. Understanding the spectroscopic signatures of these compounds is crucial for their identification, characterization, and the prediction of their chemical behavior.
This guide presents a side-by-side comparison of the key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)—for the complete series of 4-halopyrazoles. The presented data, summarized in clear, comparative tables, is supported by detailed experimental protocols to ensure reproducibility and facilitate further research.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the comprehensive spectroscopic comparison of the 4-halopyrazole series.
Caption: Workflow for the spectroscopic comparison of 4-halopyrazoles.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodo-1H-pyrazole.
¹H NMR Spectral Data
The ¹H NMR spectra of 4-halopyrazoles are characterized by signals for the N-H proton and the two C-H protons of the pyrazole ring. The chemical shifts of the ring protons are particularly sensitive to the electronegativity of the halogen substituent.
| Compound | Solvent | δ (N-H) ppm | δ (H³,⁵) ppm |
| 4-Fluoro-1H-pyrazole | CD₂Cl₂ | ~13-8 | ~7.5-7.8 |
| 4-Chloro-1H-pyrazole | CD₂Cl₂ | ~13-8 | ~7.5-7.8 |
| 4-Bromo-1H-pyrazole | CD₂Cl₂ | ~13-8 | ~7.5-7.8 |
| 4-Iodo-1H-pyrazole | CD₂Cl₂ | ~13-8 | ~7.5-7.8 |
Note: The N-H proton signal is often broad and its chemical shift can be highly dependent on solvent and concentration.[1]
¹³C NMR Spectral Data
The ¹³C NMR spectra provide valuable information about the carbon framework of the pyrazole ring. The chemical shift of the C4 carbon is directly influenced by the attached halogen atom.
| Compound | Solvent | δ (C3,5) ppm | δ (C4) ppm |
| 4-Fluoro-1H-pyrazole | - | Data not available | Data not available |
| 4-Chloro-1H-pyrazole | - | ~135 | ~106 |
| 4-Bromo-1H-pyrazole | - | ~138 | ~93 |
| 4-Iodo-1H-pyrazole | DMSO-d₆ | 146.4, 135.9 | 63.8 |
Note: Specific, directly comparable experimental ¹³C NMR data for 4-fluoro-1H-pyrazole was not available in the searched literature. The provided data for the other halopyrazoles is compiled from various sources and may have been recorded under different experimental conditions.
Infrared (IR) Spectral Data
The IR spectra of 4-halopyrazoles exhibit characteristic absorption bands corresponding to N-H and C-H stretching vibrations, as well as ring vibrations. The N-H stretching region is often complex due to hydrogen bonding.[1]
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) |
| 4-Fluoro-1H-pyrazole | ~2600-3200 | ~3100 |
| 4-Chloro-1H-pyrazole | ~2600-3200 | ~3100 |
| 4-Bromo-1H-pyrazole | ~2600-3200 | ~3100 |
| 4-Iodo-1H-pyrazole | ~2600-3200 | ~3100 |
Mass Spectrometry (MS) Data
Mass spectrometry provides information on the molecular weight and fragmentation patterns of the 4-halopyrazole molecules. The molecular ion peak is a key feature in the mass spectrum.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments |
| 4-Fluoro-1H-pyrazole | C₃H₃FN₂ | 86.07 | Data not available |
| 4-Chloro-1H-pyrazole | C₃H₃ClN₂ | 102.52 | 102 (M⁺), 104 (M⁺+2) |
| 4-Bromo-1H-pyrazole | C₃H₃BrN₂ | 146.97 | 146 (M⁺), 148 (M⁺+2) |
| 4-Iodo-1H-pyrazole | C₃H₃IN₂ | 193.97 | 194 (M⁺) |
Note: Specific mass spectrometry fragmentation data for 4-fluoro-1H-pyrazole was not available in the searched literature.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 4-halopyrazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
-
Sample Preparation : 5-10 mg of the 4-halopyrazole sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₂Cl₂) in a 5 mm NMR tube.
-
Data Acquisition : Standard pulse programs are used to acquire ¹H and ¹³C{¹H} spectra. For ¹H NMR, the spectral width is typically set to encompass the range of 0-15 ppm. For ¹³C NMR, a wider spectral width is used.
-
Data Processing : The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Instrumentation : IR spectra are recorded on a Fourier Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Sample Preparation : For solid samples, a small amount of the crystalline material is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition : Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum is recorded and subtracted from the sample spectrum.
-
Data Processing : The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation : Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source, coupled with a quadrupole or time-of-flight (TOF) mass analyzer.
-
Sample Preparation : For EI, a small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.
-
Data Acquisition : The mass spectrometer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.
-
Data Processing : The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.
Conclusion
The spectroscopic data presented in this guide highlights the influence of the halogen substituent on the electronic environment of the pyrazole ring. The trends observed in the NMR chemical shifts and, to a lesser extent, in the IR vibrational frequencies, provide a valuable dataset for the characterization of novel 4-halopyrazole derivatives. While a complete set of directly comparable data for 4-fluoro-1H-pyrazole remains elusive in the current literature, the information provided for its chloro, bromo, and iodo analogs offers a solid foundation for predictive analysis and further experimental investigation. This guide serves as a practical resource for researchers engaged in the synthesis and application of these important heterocyclic compounds.
References
Safety Operating Guide
Proper Disposal of 1-acetyl-4-iodo-1H-pyrazole: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 1-acetyl-4-iodo-1H-pyrazole based on safety data sheets (SDS) for structurally similar iodinated pyrazole compounds. No specific SDS for this compound was found. Therefore, it is crucial to consult with your institution's Environmental Health and Safety (EHS) office for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.
The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the safe disposal of this compound, a halogenated heterocyclic compound. The following information is intended for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
Based on data from analogous compounds like 4-iodo-1H-pyrazole and other iodinated pyrazoles, this compound is anticipated to be a hazardous substance.[1][2][3]
Anticipated Hazards:
-
Harmful if swallowed.[3]
-
Potentially toxic in contact with skin.[7]
-
May cause damage to organs through prolonged or repeated exposure.[7]
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][4][5][8]
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure it is well-ventilated.
-
Containment: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Waste Disposal: The collected spill material and any contaminated cleaning materials must be disposed of as hazardous waste.
Disposal Workflow
The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and the environment.
Figure 1. Workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
This compound should be classified as hazardous chemical waste.[8]
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS office.
2. Containerization:
-
Place the waste in a designated, properly labeled, and sealable container.[8]
-
The container must be made of a material compatible with the chemical.
3. Labeling:
-
The container label must clearly state "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
Indicate the approximate quantity of waste.
-
Include any relevant hazard symbols (e.g., irritant, harmful).
4. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.[8]
-
This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[8]
5. Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with the full chemical name and any available safety information.
-
Dispose of the contents and container to an approved waste disposal plant.[1][3][5]
Important Considerations:
-
Do NOT dispose of this compound down the sink or in the regular trash.[8]
-
Do NOT attempt to neutralize the chemical unless you have a validated and approved protocol from your EHS office.[8]
-
Chemical waste generators are responsible for ensuring complete and accurate classification and disposal in accordance with local, regional, and national regulations.[8]
Quantitative Data Summary
While no specific quantitative data for this compound is available, the table below summarizes key information for a related compound, 4-iodo-1H-pyrazole, to provide context.
| Property | Value | Source |
| Molecular Formula | C₃H₃IN₂ | Fisher Scientific SDS |
| Molecular Weight | 193.98 g/mol | Fisher Scientific SDS |
| Appearance | Light brown solid | Fisher Scientific SDS |
| Hazard Class (GHS) | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Fisher Scientific SDS |
This procedural guide is intended to provide a framework for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's EHS professionals to ensure adherence to all applicable regulations.
References
Personal protective equipment for handling 1-acetyl-4-iodo-1H-pyrazole
Disclaimer: A specific Safety Data Sheet (SDS) for 1-acetyl-4-iodo-1H-pyrazole could not be located. The following guidance is based on the safety profiles of structurally similar iodinated pyrazole compounds and established best practices for handling halogenated heterocyclic compounds.[1][2][3][4][5][6][7][8] Researchers must exercise caution and handle this compound as potentially hazardous.
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[1][2][5][6][8] A comprehensive Personal Protective Equipment (PPE) plan is mandatory to mitigate these risks.
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield.[1][9] | Conforming to EN 166 (EU) or NIOSH (US) approved standards.[1][7] |
| Skin/Hands | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[10] A flame-resistant lab coat or a chemically resistant apron and closed-toe shoes are also required.[1][3][9] | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[10] |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood.[3][5] If ventilation is inadequate or if exposure limits are exceeded, a full-face respirator with appropriate cartridges for organic vapors should be used.[1][3] | NIOSH/MSHA or European Standard EN 149 approved respirator.[10] |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe working environment. The following procedure outlines the step-by-step process for handling this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[6][7][8]
2. Preparation and Handling:
-
All handling of the compound should be conducted in a properly functioning chemical fume hood.[3]
-
Before handling, ensure all necessary PPE is worn correctly.
-
Wash hands thoroughly after handling, even if gloves were worn.[2][12]
3. In Case of Accidental Exposure:
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
In case of skin contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1][2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2]
4. Spill Management:
-
Evacuate personnel from the spill area.
-
Ensure adequate ventilation.
-
Prevent further leakage or spillage if safe to do so.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the spilled material and place it into a suitable, labeled container for disposal.[1][4]
-
Do not let the product enter drains.[1]
Disposal Plan: Managing Halogenated Waste
The proper disposal of halogenated organic compounds is critical to prevent environmental contamination.[3]
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste in a designated, properly labeled hazardous waste container.[3][4]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Disposal Procedure: Follow your institution's hazardous waste disposal procedures. All waste, including contaminated consumables and rinsates from cleaning glassware, should be collected in the designated halogenated waste container.[2][3]
Caption: Workflow for the safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aksci.com [aksci.com]
- 7. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 8. aksci.com [aksci.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. benchchem.com [benchchem.com]
- 11. hmc.edu [hmc.edu]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
